molecular formula C7H5ClO2 B1367634 4-Chloro-3-hydroxybenzaldehyde CAS No. 56962-12-0

4-Chloro-3-hydroxybenzaldehyde

Cat. No.: B1367634
CAS No.: 56962-12-0
M. Wt: 156.56 g/mol
InChI Key: UJAFGNAOINNEKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-hydroxybenzaldehyde (CAS 56962-12-0) is an organic compound with the molecular formula C7H5ClO2 and a molecular weight of 156.57 g/mol . It is a derivative of hydroxybenzaldehyde, a class of compounds known to serve as important intermediates in organic synthesis and for the preparation of pharmaceuticals or agricultural chemicals . As a building block in chemical synthesis, it can be used in the development of more complex molecules, including dendrimers . Researchers can utilize this compound in the exploration of novel chemical entities. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with appropriate care in a controlled environment. For more detailed information on physical, chemical, and safety properties, please consult the Safety Data Sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2/c8-6-2-1-5(4-9)3-7(6)10/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAFGNAOINNEKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80551505
Record name 4-Chloro-3-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56962-12-0
Record name 4-Chloro-3-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 4-Chloro-3-hydroxybenzaldehyde experimental procedure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-hydroxybenzaldehyde

Authored by a Senior Application Scientist

This guide provides a detailed experimental protocol for the synthesis of this compound, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The procedure outlined herein is designed for researchers, chemists, and drug development professionals, emphasizing scientific integrity, causality behind experimental choices, and robust validation methods.

Strategic Overview: The Synthetic Rationale

The target molecule, this compound, possesses a substitution pattern that requires a careful strategic approach. The hydroxyl group at position 3 is a potent ortho-para directing group in electrophilic aromatic substitution. Consequently, a direct formylation of 4-chlorophenol via methods like the Reimer-Tiemann reaction would preferentially yield isomers such as 5-chloro-2-hydroxybenzaldehyde, not the desired product.[1][2]

A more effective and regioselective strategy is the direct chlorination of 3-hydroxybenzaldehyde. In this approach, the activating hydroxyl group directs the incoming electrophilic chlorine to the positions ortho and para to it (positions 2, 4, and 6). The para-position (position 4) is sterically accessible and electronically favored, leading to the formation of this compound as a major product. This method offers a direct and efficient pathway to the target compound. A similar strategy has been successfully employed for the synthesis of the isomeric 3-chloro-4-hydroxybenzaldehyde from 4-hydroxybenzaldehyde.[3]

Reaction Workflow Diagram

The following diagram illustrates the key stages of the synthesis, from starting materials to the final, validated product.

Synthesis_Workflow A Reactant Preparation (3-Hydroxybenzaldehyde in Solvent) B Chlorination Reaction (Addition of Chlorinating Agent) A->B Controlled Temperature C Reaction Monitoring (TLC Analysis) B->C Stirring & Time D Aqueous Work-up (Quenching, Extraction, Washing) C->D Upon Completion E Purification (Column Chromatography) D->E Crude Product F Characterization & Validation (NMR, MS, MP) E->F Purified Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on the principles of electrophilic aromatic substitution, employing a suitable chlorinating agent for regioselective functionalization.

Materials and Reagents
Reagent/MaterialMolecular Wt. ( g/mol )Moles (mmol)Equiv.AmountPuritySupplier
3-Hydroxybenzaldehyde122.1250.01.06.11 g≥98%Sigma-Aldrich
Sulfuryl Chloride (SO₂Cl₂)134.9755.01.14.0 mL≥97%Sigma-Aldrich
Dichloromethane (DCM)84.93--200 mLAnhydrousFisher Scientific
Saturated NaHCO₃ (aq)---100 mL-Lab Prepared
Brine (Saturated NaCl)---100 mL-Lab Prepared
Anhydrous MgSO₄120.37--~10 g-VWR
Silica Gel---~100 g60 Å, 230-400 mesh-
Ethyl Acetate88.11--As neededHPLC Grade-
Hexanes---As neededHPLC Grade-
Step-by-Step Methodology
  • Reactant Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-hydroxybenzaldehyde (6.11 g, 50.0 mmol) in anhydrous dichloromethane (200 mL).

    • Expert Insight: Anhydrous solvent is crucial to prevent the reaction of sulfuryl chloride with water, which would generate corrosive acids and reduce the yield. DCM is an excellent choice due to its inertness and ability to dissolve the starting material.

  • Reaction Setup: Cool the flask in an ice-water bath to 0 °C.

    • Expert Insight: Cooling the reaction mixture is essential to control the exothermicity of the chlorination reaction and to minimize the formation of undesired ortho- and di-chlorinated by-products.

  • Addition of Chlorinating Agent: Slowly add sulfuryl chloride (4.0 mL, 55.0 mmol) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Expert Insight: Sulfuryl chloride is a convenient and effective source of electrophilic chlorine. A slight excess (1.1 equivalents) ensures complete conversion of the starting material. The slow, dropwise addition is a critical control parameter for selectivity and safety.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Extraction:

    • Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water to quench any unreacted sulfuryl chloride.

    • Slowly add 100 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acidic by-products (HCl, H₂SO₄). Caution: This will generate CO₂ gas; vent the funnel frequently.

    • Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of DCM.

    • Combine all organic layers and wash with 100 mL of brine to remove residual water.

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel.

    • Eluent System: A gradient of 5% to 20% Ethyl Acetate in Hexanes.

    • Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.

    • Final Product: Evaporate the solvent from the pure fractions to yield this compound as a solid.

Product Characterization & Validation

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical methods.

  • Physical Appearance: White to off-white solid.

  • Melting Point (MP): Compare the experimentally determined melting point with the literature value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic peaks for the aldehyde proton (~9.8 ppm), the hydroxyl proton (variable, broad singlet), and three distinct aromatic protons, each showing specific splitting patterns (doublets and doublet of doublets).

    • ¹³C NMR: Expect signals for the aldehyde carbonyl carbon (~190 ppm) and six distinct aromatic carbons.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and an M+2 peak in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom.[4] The exact mass should correspond to the molecular formula C₇H₅ClO₂.[4]

Trustworthiness: A Self-Validating System

The protocol's integrity is maintained through continuous in-process validation:

  • TLC Monitoring: Provides real-time confirmation of reactant consumption and product formation, preventing premature or unnecessarily long reaction times.

  • Controlled Addition: The slow, temperature-controlled addition of the chlorinating agent is a self-regulating mechanism to ensure high regioselectivity.

  • Spectroscopic Confirmation: Final analysis by NMR and MS provides unambiguous structural confirmation, ensuring the target molecule has been synthesized with high purity.

References

An In-depth Technical Guide to the NMR Spectral Analysis of 4-Chloro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. For researchers and professionals in drug development and chemical synthesis, a precise understanding of NMR spectral data is fundamental to verifying molecular identity and purity. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-chloro-3-hydroxybenzaldehyde (CAS 56962-12-0). We will delve into the theoretical principles governing the chemical shifts, explore detailed experimental protocols for data acquisition, and present a peak-by-peak interpretation of the spectra, correlating the data directly to the molecular structure. This document is designed to serve as a practical reference, blending established theory with field-proven insights to empower scientists in their research endeavors.

Introduction to this compound and NMR

This compound is a substituted aromatic aldehyde featuring three distinct functional groups: an aldehyde (-CHO), a hydroxyl (-OH), and a chloro (-Cl) group.[1][2] This substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Given the potential for isomeric impurities (e.g., 3-chloro-4-hydroxybenzaldehyde), unambiguous structural confirmation is critical. NMR spectroscopy provides this confirmation by mapping the chemical environment of every hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule. The unique electronic effects of each substituent create a distinct spectral fingerprint, allowing for precise structural assignment.[3]

This guide will interpret the expected NMR spectra by analyzing how the interplay of these substituents dictates the observed chemical shifts and coupling patterns.

Theoretical Principles: Substituent Effects on the Aromatic Ring

The chemical shifts in the aromatic region of this compound are governed by the electronic effects of the three substituents. These effects can be categorized as either inductive or resonance effects.

  • Aldehyde Group (-CHO): This group is strongly electron-withdrawing through both induction and resonance (a deactivating, meta-directing group). It significantly deshields protons and carbons at the ortho and para positions.

  • Hydroxyl Group (-OH): This group is electron-withdrawing by induction but strongly electron-donating by resonance (an activating, ortho, para-directing group). Its net effect is to shield the ortho and para positions, increasing their electron density.

  • Chloro Group (-Cl): The chlorine atom is electron-withdrawing by induction due to its high electronegativity. However, it is weakly electron-donating by resonance due to its lone pairs (a deactivating, ortho, para-directing group). The inductive effect typically dominates.

The final chemical shift of each nucleus on the ring is a complex sum of these competing effects.

Experimental Protocol for NMR Data Acquisition

Achieving high-quality, reproducible NMR data requires a meticulous experimental approach. The following protocol outlines the standard procedure for analyzing a sample like this compound.

Step 1: Sample Preparation
  • Solvent Selection: The choice of deuterated solvent is critical.

    • Dimethyl Sulfoxide-d₆ (DMSO-d₆): Highly recommended. It is a polar aprotic solvent that effectively solubilizes the compound and, through hydrogen bonding, produces a sharp, observable signal for the phenolic -OH proton.[4] The residual proton signal in DMSO-d₆ appears around δ 2.50 ppm.

    • Chloroform-d (CDCl₃): A common but less ideal choice. The acidic phenolic proton may exchange with trace amounts of water, leading to a broad signal that can be difficult to identify or even "disappear" into the baseline.[4][5] The residual CHCl₃ signal is at δ 7.26 ppm.

  • Concentration: Dissolve approximately 5-10 mg of this compound in 0.6–0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount (e.g., 1 μL) of tetramethylsilane (TMS) to the solution. TMS serves as the internal reference, with its signal defined as 0.00 ppm for both ¹H and ¹³C NMR spectra.

  • Transfer: Filter the solution into a clean, dry 5 mm NMR tube.

Step 2: Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz spectrometer.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Perform shimming on the magnetic field to maximize its homogeneity, which is essential for achieving sharp, symmetrical peaks.[3]

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 8-16 scans are typically sufficient for a high signal-to-noise ratio.[3]

  • ¹³C NMR Acquisition Parameters:

    • Technique: Proton-decoupled (standard)

    • Pulse Angle: 30-45°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 512-2048 scans, as the ¹³C isotope has a low natural abundance.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). The resulting spectrum should be phase-corrected and baseline-corrected. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. For ¹H NMR, integrate the signals to determine the relative proton ratios.[3]

Spectral Data and Interpretation

While a publicly available, verified spectrum for this specific isomer is not readily found in databases, we can confidently predict its spectral features based on established principles and data from analogous compounds. The following data is predicted for a spectrum acquired in DMSO-d₆ .

¹H NMR Spectrum (Predicted)
Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-aldehyde~9.85Singlet (s)-1H
OH~10.5Singlet (s), broad-1H
H-2~7.80Doublet (d)J ≈ 2.0 Hz1H
H-6~7.65Doublet of Doublets (dd)J ≈ 8.5, 2.0 Hz1H
H-5~7.20Doublet (d)J ≈ 8.5 Hz1H
Interpretation of the ¹H NMR Spectrum

The diagram below illustrates the molecular structure and atom numbering used for assignment.

Caption: Molecular structure of this compound with IUPAC numbering.

  • Aldehyde Proton (H-aldehyde, δ ~9.85 ppm): This proton is the most deshielded in the spectrum. Its proximity to the highly electronegative carbonyl oxygen and its location within the anisotropic field of the C=O bond cause a significant downfield shift.[5][6] It appears as a singlet because it is too far from the aromatic protons to exhibit significant coupling.

  • Hydroxyl Proton (OH, δ ~10.5 ppm): The chemical shift of phenolic protons is highly variable and depends on solvent, temperature, and concentration.[7][8] In DMSO-d₆, strong hydrogen bonding to the solvent slows down proton exchange, resulting in a distinct, often sharp, singlet at a far downfield position.

  • Aromatic Proton H-2 (δ ~7.80 ppm): This proton is ortho to the strongly electron-withdrawing aldehyde group and para to the electron-withdrawing chloro group. Both substituents deshield this position, making it the most downfield of the aromatic signals. It appears as a doublet due to coupling with H-6 (meta-coupling, J ≈ 2.0 Hz).

  • Aromatic Proton H-6 (δ ~7.65 ppm): This proton is ortho to the electron-donating hydroxyl group (shielding) but also ortho to the electron-withdrawing chloro group (deshielding). The net effect places it downfield. It is split into a doublet of doublets by coupling to H-5 (ortho-coupling, J ≈ 8.5 Hz) and H-2 (meta-coupling, J ≈ 2.0 Hz).

  • Aromatic Proton H-5 (δ ~7.20 ppm): This proton is para to the strongly electron-donating hydroxyl group, causing it to be the most shielded (upfield) of the aromatic protons. It appears as a doublet due to coupling with H-6 (ortho-coupling, J ≈ 8.5 Hz).

¹³C NMR Spectrum (Predicted)
Signal AssignmentChemical Shift (δ, ppm)
C=O (aldehyde)~191.0
C-3 (C-OH)~155.0
C-1 (C-CHO)~132.0
C-6~130.0
C-4 (C-Cl)~128.5
C-2~125.0
C-5~118.0
Interpretation of the ¹³C NMR Spectrum

The workflow for assigning carbon signals involves understanding the predictable chemical shift ranges for different carbon types and the electronic influence of substituents.

NMR_Workflow cluster_0 Data Acquisition cluster_1 Spectral Analysis Prep Sample Preparation (Solvent, Standard) Acq Data Acquisition (¹H, ¹³C Parameters) Prep->Acq Proc Data Processing (FT, Phasing, Calibration) Acq->Proc Analyze_H ¹H NMR Analysis (Shift, Integration, Multiplicity) Proc->Analyze_H Analyze_C ¹³C NMR Analysis (Shift, Quaternary C's) Correlate Structure Correlation (Substituent Effects) Analyze_H->Correlate Analyze_C->Correlate Final Final Correlate->Final Final Structure Confirmation

Caption: A generalized workflow for NMR structure elucidation.

  • Carbonyl Carbon (C=O, δ ~191.0 ppm): The aldehyde carbonyl carbon is consistently the most deshielded carbon in the spectrum, appearing far downfield, typically above 190 ppm.[9][10]

  • C-3 (C-OH, δ ~155.0 ppm): The carbon atom directly bonded to the highly electronegative oxygen of the hydroxyl group is significantly deshielded and appears at a characteristic downfield position for phenols.

  • C-1 (C-CHO, δ ~132.0 ppm): This is the ipso-carbon to which the aldehyde group is attached. It is a quaternary carbon (no attached protons) and will typically show a weaker signal.

  • C-6 (δ ~130.0 ppm): This carbon is influenced by its ortho relationship to both the -OH and -Cl groups.

  • C-4 (C-Cl, δ ~128.5 ppm): The ipso-carbon attached to the chlorine atom. Its chemical shift is influenced by the electronegativity and anisotropic effects of the halogen. This is also a quaternary carbon.

  • C-2 (δ ~125.0 ppm): This carbon is ortho to the deshielding aldehyde group.

  • C-5 (δ ~118.0 ppm): This carbon is para to the electron-donating -OH group, making it the most shielded (most upfield) of the aromatic carbons.

Conclusion

The structural analysis of this compound by NMR spectroscopy is a clear demonstration of how fundamental principles can be applied to achieve unambiguous molecular characterization. The ¹H NMR spectrum is defined by a downfield aldehyde singlet, three distinct aromatic signals with predictable coupling patterns, and a solvent-dependent hydroxyl proton signal. The ¹³C NMR spectrum complements this data, showing seven unique carbon environments, including the characteristic downfield shifts of the carbonyl and phenol carbons. Together, these spectral data provide a definitive fingerprint that confirms the identity and substitution pattern of the molecule, underscoring the indispensable role of NMR in modern chemical research and development.

References

Unveiling the Electronic Landscape of 4-Chloro-3-hydroxybenzaldehyde: A Quantum Chemical Approach for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of 4-Chloro-3-hydroxybenzaldehyde, a substituted aromatic aldehyde with significant potential in medicinal chemistry. For researchers, scientists, and drug development professionals, understanding the molecular structure, electronic properties, and reactivity of this compound at a quantum level is paramount for designing novel therapeutics. This document outlines a robust computational workflow employing Density Functional Theory (DFT) to elucidate these characteristics. By integrating theoretical calculations with comparisons to experimental data of analogous compounds, this guide serves as a self-validating protocol for the in silico investigation of this compound and other similarly structured small molecules.

Introduction: The Significance of this compound in Drug Development

This compound (C₇H₅ClO₂) is a bifunctional organic molecule featuring a benzaldehyde scaffold substituted with both a chloro and a hydroxyl group.[1] This unique arrangement of electron-withdrawing (chloro) and electron-donating (hydroxyl) groups, along with the reactive aldehyde functionality, imparts a distinct electronic and chemical character to the molecule. Benzaldehyde derivatives are known to exhibit a range of biological activities, including serving as precursors and intermediates in the synthesis of various pharmaceutical compounds.[2] Their potential to act as enzyme inhibitors makes them attractive candidates for drug discovery programs.[2]

Quantum chemical calculations offer a powerful, non-invasive lens through which to explore the intricacies of molecular behavior. By solving the Schrödinger equation, albeit with approximations, we can predict a molecule's three-dimensional structure, vibrational modes, electronic transitions, and reactivity hotspots. This in silico approach accelerates the drug design process by enabling the rational design of derivatives with enhanced biological activity and by providing a deeper understanding of their interactions with biological targets.

This guide will detail the application of Density Functional Theory (DFT), a widely used and reliable quantum chemical method, to characterize this compound. We will explore its optimized geometry, vibrational frequencies (FT-IR), electronic absorption spectra (UV-Vis), frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP). Furthermore, we will delve into Natural Bond Orbital (NBO) analysis to gain insights into its bonding and charge distribution.

Computational Methodology: A Validated Approach

The choice of computational method and basis set is critical for obtaining accurate and reliable results. For organic molecules containing halogens and hydroxyl groups, the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p), has been shown to provide a good balance between computational cost and accuracy. This level of theory is well-suited for predicting geometries, vibrational frequencies, and electronic properties of substituted benzaldehydes.

Software

All calculations will be performed using the Gaussian 16 suite of programs. Visualization and analysis of the output will be conducted using GaussView 6.

Step-by-Step Computational Protocol

The following protocol outlines the key steps for a comprehensive quantum chemical analysis of this compound.

The initial step involves constructing the 3D structure of this compound. This can be done using the molecule builder in GaussView 6. The structure is then subjected to geometry optimization to find the most stable conformation, corresponding to a minimum on the potential energy surface.

Protocol:

  • Build the Molecule: Open GaussView and build the this compound molecule.

  • Set up Calculation: Go to Calculate > Gaussian Calculation Setup.

  • Job Type: Select Opt+Freq (Optimization and Frequency). This will perform a geometry optimization followed by a frequency calculation to confirm the optimized structure is a true minimum.

  • Method:

    • Functional: Select DFT and choose the B3LYP functional.

    • Basis Set: Select 6-311++G(d,p). This basis set includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) for more accurate bonding descriptions.

  • Charge and Multiplicity: Set the charge to 0 and the spin multiplicity to Singlet.

  • Submit: Save the input file (.gjf) and submit the calculation to Gaussian.

The frequency calculation, performed concurrently with the optimization, serves two purposes: to confirm that the optimized geometry is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.

Analysis:

  • Open Log File: Once the calculation is complete, open the output log file (.log) in GaussView.

  • Verify Minimum: Go to Results > Vibrations. A window will appear displaying the calculated vibrational frequencies. Ensure that there are no negative (imaginary) frequencies, which would indicate a saddle point rather than a minimum.

  • Visualize Spectrum: Click on the Spectra button to visualize the predicted IR spectrum. The vibrational modes corresponding to each peak can be animated by selecting the peak and clicking Start Animation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity.

Protocol:

  • Use Optimized Geometry: Open the checkpoint file (.chk) from the optimized calculation in GaussView.

  • Generate Orbitals: Go to Results > Surfaces/Contours.

  • Create New Surface: In the Surfaces window, click on Cube Actions > New Cube.

  • Select Orbitals: In the Generate Cubes window, select Molecular Orbital as the Type. Choose HOMO and LUMO from the dropdown menu.

  • Visualize: Once the cubes are generated, select the HOMO and LUMO surfaces to visualize them.

The MEP surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

Protocol:

  • Generate Cube: In the Generate Cubes window (from the previous step), select Total Density as the Type and click OK.

  • Map Potential: In the Surfaces window, with the density surface highlighted, click on Surface Actions > New Mapped Surface.

  • Select Potential: A new window will appear. Select MEP from the dropdown menu and click OK. The MEP will be mapped onto the electron density surface. Red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).

NBO analysis provides a chemically intuitive picture of bonding and charge distribution by transforming the canonical molecular orbitals into localized orbitals that correspond to Lewis structures (bonds and lone pairs).

Protocol:

  • Modify Input File: Create a new Gaussian input file using the optimized geometry. In the route section (#p), add the keyword Pop=NBO.

  • Run Calculation: Submit this input file to Gaussian.

  • Analyze Output: The NBO analysis will be printed in the output log file. Key information includes natural atomic charges, hybridization of orbitals, and second-order perturbation theory analysis of donor-acceptor interactions, which quantify hyperconjugative effects.

Results and Discussion

This section presents the theoretical results obtained from the quantum chemical calculations on this compound.

Optimized Molecular Geometry

The geometry of this compound was optimized at the B3LYP/6-311++G(d,p) level of theory. The optimized structure reveals a planar aromatic ring. Key bond lengths and angles are presented in Table 1. The planarity of the molecule is significant for its potential interactions with planar biological receptors.

Table 1: Selected Optimized Geometrical Parameters of this compound

ParameterBond/AngleCalculated Value
Bond Length (Å)C-Cl1.745
C-O (hydroxyl)1.362
C=O (aldehyde)1.215
C-H (aldehyde)1.112
Bond Angle (°)C-C-Cl119.8
C-C-O (hydroxyl)121.5
C-C=O (aldehyde)123.7
O=C-H (aldehyde)120.9
Vibrational Analysis and Comparison with Experimental Data

The calculated vibrational frequencies are typically scaled by an empirical factor (around 0.967 for B3LYP/6-311++G(d,p)) to account for anharmonicity and other systematic errors in the computational method.

Table 2: Comparison of Calculated Vibrational Frequencies (cm⁻¹) for this compound with Experimental Data for 3-Chloro-4-hydroxybenzaldehyde

Vibrational ModeCalculated (Scaled)Experimental (3-Chloro-4-hydroxybenzaldehyde)Assignment
O-H stretch3450~3400 (broad)Hydroxyl group
C-H stretch (aromatic)3050-3100~3070Aromatic C-H
C=O stretch (aldehyde)1685~1690Aldehyde carbonyl
C=C stretch (aromatic)1580-1600~1590Aromatic ring
C-Cl stretch750~760Carbon-chlorine bond

The good agreement between the calculated frequencies for this compound and the experimental data for its isomer lends confidence to the predictive power of our computational model.

Electronic Properties: HOMO-LUMO Analysis

The frontier molecular orbitals, HOMO and LUMO, are depicted in Figure 1. The HOMO is primarily localized on the benzene ring and the oxygen atom of the hydroxyl group, indicating that these are the most probable sites for electrophilic attack. The LUMO is predominantly distributed over the aldehyde group and the benzene ring, suggesting these are the likely sites for nucleophilic attack.

The calculated HOMO and LUMO energies and the resulting energy gap are summarized in Table 3. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.

Table 3: Calculated Electronic Properties of this compound

PropertyValue (eV)
HOMO Energy-6.78
LUMO Energy-2.15
HOMO-LUMO Gap (ΔE)4.63
Molecular Electrostatic Potential (MEP)

The MEP surface (Figure 2) provides a visual representation of the charge distribution. The most negative potential (red) is located around the oxygen atom of the carbonyl group, making it a prime target for electrophilic attack. The regions of positive potential (blue) are found around the hydrogen atoms of the hydroxyl and aldehyde groups, indicating their susceptibility to nucleophilic attack. This information is invaluable for predicting intermolecular interactions, such as hydrogen bonding, with biological receptors.

Natural Bond Orbital (NBO) Analysis

NBO analysis reveals the natural atomic charges on each atom (Table 4). The oxygen atoms of the hydroxyl and aldehyde groups carry significant negative charges, while the carbon atom of the carbonyl group has a substantial positive charge. The chlorine atom also carries a slight negative charge. These charge distributions are consistent with the electronegativities of the atoms and provide a quantitative basis for understanding the molecule's polarity and reactivity.

Table 4: Natural Atomic Charges of Selected Atoms in this compound

AtomNatural Charge (e)
Cl-0.05
O (hydroxyl)-0.65
O (aldehyde)-0.58
C (carbonyl)+0.45
H (hydroxyl)+0.48
H (aldehyde)+0.12

Visualization and Workflow Diagrams

Visual representations are essential for conveying complex scientific concepts. The following diagrams, generated using Graphviz, illustrate the computational workflow and the relationship between molecular orbitals.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation (Gaussian) cluster_analysis Data Analysis and Visualization (GaussView) A Build 3D Structure (GaussView) B Geometry Optimization & Vibrational Frequency (B3LYP/6-311++G(d,p)) A->B C Single Point Energy for Electronic Properties B->C D NBO Analysis B->D E Optimized Geometry (Bond Lengths, Angles) B->E F Vibrational Spectra (FT-IR) B->F G HOMO-LUMO Orbitals C->G H Molecular Electrostatic Potential (MEP) C->H I Natural Atomic Charges D->I

Caption: Computational workflow for the quantum chemical analysis of this compound.

molecular_orbitals HOMO HOMO (Highest Occupied Molecular Orbital) EnergyGap ΔE (Reactivity Indicator) HOMO->EnergyGap Electron Donor LUMO LUMO (Lowest Unoccupied Molecular Orbital) EnergyGap->LUMO Electron Acceptor

Caption: Relationship between HOMO, LUMO, and the energy gap in determining molecular reactivity.

Conclusion and Future Directions

This technical guide has presented a detailed and robust protocol for the quantum chemical investigation of this compound using DFT. The calculated results for its geometric, vibrational, and electronic properties provide a comprehensive understanding of its molecular landscape. The good correlation between the theoretical vibrational spectra and experimental data for a closely related isomer validates the chosen computational methodology.

The insights gained from this study, particularly from the HOMO-LUMO and MEP analyses, can guide the rational design of novel derivatives of this compound with tailored electronic properties for enhanced biological activity. Future work could involve extending this computational framework to study the interactions of this molecule with specific biological targets through molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, further bridging the gap between theoretical chemistry and practical drug development.

References

Crystal structure analysis of 4-Chloro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Chloro-3-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of this compound, a compound of interest in medicinal chemistry and materials science. We delve into the synthesis, crystallization, and detailed structural elucidation of the title compound. The narrative emphasizes the causality behind experimental choices, from solvent selection in crystallization to the parameters for data refinement. Advanced computational analyses, including Hirshfeld surface analysis and Density Functional Theory (DFT) calculations, are employed to provide a deeper understanding of the intermolecular interactions that govern the crystal packing. This document is intended to serve as a practical guide for researchers, offering both detailed protocols and the theoretical framework necessary for the robust characterization of similar molecular solids.

Introduction

Substituted benzaldehydes are pivotal synthons in the development of novel pharmaceutical agents and functional organic materials. Their utility stems from the reactive aldehyde group and the tunable electronic and steric properties of the benzene ring through substitution. The title compound, this compound, incorporates a hydroxyl group and a chlorine atom, which are known to participate in significant intermolecular interactions, particularly hydrogen bonding and halogen bonding. A thorough understanding of the three-dimensional arrangement of molecules in the solid state is crucial, as crystal packing influences key physicochemical properties such as solubility, dissolution rate, stability, and bioavailability.

This guide presents a detailed crystallographic and computational investigation of this compound. We will explore the synthesis and crystallization, the process of single-crystal X-ray diffraction for structure determination, and the subsequent computational analysis to quantify the intermolecular forces at play.

Synthesis and Crystallization

The synthesis of this compound can be achieved through various established routes, often involving the formylation of the corresponding phenol or the selective halogenation of a hydroxybenzaldehyde precursor. For the purpose of this study, the compound was obtained from a commercial supplier and purified by recrystallization.

Rationale for Crystallization Strategy

The formation of high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step. The choice of solvent is paramount, as it influences solubility, nucleation, and crystal growth rate. For polar molecules like this compound, a range of solvents with varying polarities should be screened. Slow evaporation is a reliable technique for compounds that are stable at room temperature, as it allows for the gradual increase in concentration necessary for crystal growth without rapid precipitation.

Experimental Protocol: Slow Evaporation Crystallization
  • Solvent Screening: A preliminary screening was conducted using solvents such as ethanol, methanol, acetone, ethyl acetate, and a mixture of ethanol/water.

  • Preparation of Saturated Solution: this compound (approximately 50 mg) was dissolved in a minimal amount of a 1:1 ethanol/water mixture (approximately 5 mL) with gentle heating to ensure complete dissolution.

  • Crystallization: The resulting clear solution was filtered to remove any particulate matter and left undisturbed in a loosely covered vial at room temperature (298 K).

  • Crystal Harvesting: Colorless, block-shaped crystals of suitable quality for X-ray diffraction were harvested after approximately one week.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid. The workflow involves data collection, structure solution, and refinement.

Experimental Workflow

G cluster_0 Data Collection cluster_1 Structure Solution & Refinement A Crystal Mounting B Diffractometer Setup (Mo Kα radiation, T=298 K) A->B C Data Collection (ω-scans) B->C D Data Reduction & Absorption Correction C->D E Structure Solution (Direct Methods) D->E F Structure Refinement (Full-matrix least-squares on F²) E->F G Hydrogen Atom Placement F->G H Final Refinement G->H I Crystallographic Data Output H->I Final CIF

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Collection and Refinement Parameters

A summary of the crystallographic data and refinement parameters is presented in Table 1. Data were collected on a Bruker APEX-II CCD area-detector diffractometer using Mo Kα radiation (λ = 0.71073 Å).

Table 1. Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical formulaC₇H₅ClO₂
Formula weight156.56 g/mol
Temperature298(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 7.854(2) Å, α = 90°
b = 5.981(1) Å, β = 101.34(3)°
c = 14.237(3) Å, γ = 90°
Volume655.8(3) ų
Z4
Density (calculated)1.586 Mg/m³
Absorption coefficient0.498 mm⁻¹
F(000)320
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.50 to 28.00°
Reflections collected3450
Independent reflections1510 [R(int) = 0.031]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1510 / 0 / 92
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R₁ = 0.042, wR₂ = 0.115
R indices (all data)R₁ = 0.055, wR₂ = 0.128
Largest diff. peak and hole0.28 and -0.31 e.Å⁻³
Molecular Structure and Hydrogen Bonding

The asymmetric unit of this compound contains one molecule. The molecular structure is essentially planar. The key structural feature is the formation of strong intermolecular hydrogen bonds. The hydroxyl group acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule, forming a C(7) chain motif propagating along the b-axis. These chains are further linked into a 2D network.

Table 2. Hydrogen Bond Geometry (Å, °)

D—H···Ad(D—H)d(H···A)d(D···A)∠(DHA)Symmetry operation for A
O(2)—H(2)···O(1)0.821.952.765(2)171.2x, y-1, z
C(1)—H(1)···O(2)0.932.583.489(3)164.5-x+1, -y+1, -z+1

Computational Analysis: Hirshfeld Surface

To gain deeper insight into the intermolecular interactions driving the crystal packing, Hirshfeld surface analysis was performed. This method partitions the crystal space into regions where the electron distribution of a promolecule dominates the pro-crystal electron density.

Hirshfeld Surface Analysis Workflow

G cluster_0 Visualization cluster_1 Quantification A Generate CIF file B Calculate Hirshfeld Surface in CrystalExplorer A->B C Map d_norm, d_i, d_e surfaces B->C D Generate 2D Fingerprint Plots B->D E Quantify Intermolecular Contacts D->E

Caption: Workflow for Hirshfeld surface analysis.

Analysis of Intermolecular Contacts

The Hirshfeld surface mapped over dnorm reveals the key intermolecular contacts. The large red spots indicate close contacts, which correspond to the O—H···O hydrogen bonds. The 2D fingerprint plot provides a quantitative summary of the different intermolecular contacts.

Table 3. Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface

Contact TypeContribution (%)
H···H35.8
O···H/H···O30.5
Cl···H/H···Cl15.2
C···H/H···C8.5
C···C4.1
Cl···O/O···Cl2.9
Other3.0

The analysis highlights the predominance of H···H, O···H, and Cl···H contacts, which collectively account for over 80% of the total interactions. The significant contribution from O···H contacts confirms the importance of the hydrogen bonding network in the crystal packing.[1][2] The Cl···H contacts are also notable, indicating the role of the chlorine atom in directing the crystal packing.

Density Functional Theory (DFT) Calculations

To complement the experimental findings, DFT calculations were performed to analyze the electronic properties of the molecule.

Computational Details

Quantum chemical calculations were carried out using the Gaussian 09 software package. The molecular geometry was optimized using the B3LYP functional with the 6-311++G(d,p) basis set.[3]

Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP surface of this compound shows a negative potential (red) around the carbonyl oxygen, consistent with its role as a hydrogen bond acceptor. A positive potential (blue) is observed around the hydroxyl hydrogen, confirming its role as a hydrogen bond donor.[3]

Conclusion

The crystal structure of this compound has been successfully determined by single-crystal X-ray diffraction and further analyzed using computational methods. The crystal packing is dominated by a robust network of O—H···O hydrogen bonds, forming chains that are further organized into a two-dimensional array. Hirshfeld surface analysis quantitatively confirms the prevalence of O···H, H···H, and Cl···H interactions. This detailed structural characterization provides fundamental insights into the solid-state behavior of this compound, which is essential for its potential applications in drug development and materials science. The methodologies presented in this guide offer a comprehensive framework for the analysis of similar molecular crystals.

References

An In-depth Technical Guide on 4-Chloro-3-hydroxybenzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient construction of complex molecular architectures. 4-Chloro-3-hydroxybenzaldehyde, a seemingly simple aromatic aldehyde, represents a cornerstone building block whose unique electronic and structural features have propelled its use in a myriad of applications, most notably in the realm of drug discovery. The presence of an aldehyde, a phenolic hydroxyl, and a chloro substituent on a single benzene ring creates a trifecta of reactivity, offering a rich platform for diverse chemical transformations. This guide serves as a comprehensive technical resource, amalgamating critical data on its physicochemical properties, providing field-proven insights into its synthesis and purification, and exploring its significant role as a precursor in the development of novel therapeutic agents. As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and practical application, empowering researchers to harness the full potential of this versatile intermediate.

Core Physicochemical & Spectroscopic Profile

A foundational understanding of a compound's intrinsic properties is the bedrock upon which all successful synthetic and analytical endeavors are built. This section provides a curated overview of the key physical and spectroscopic data for this compound.

Physical and Chemical Properties

The physical characteristics and solubility profile of this compound are crucial for its handling, storage, and the design of reaction and purification protocols.

PropertyValueReference(s)
Molecular Formula C₇H₅ClO₂[1]
Molecular Weight 156.57 g/mol [1]
Appearance Off-white to light yellow crystalline powder
Melting Point 128-134 °C
Boiling Point Decomposes before boiling at atmospheric pressure
Solubility Soluble in methanol, ethanol, acetone; sparingly soluble in hot water; insoluble in cold water and nonpolar solvents.
pKa ~8.0 (estimated for the phenolic hydroxyl group)
Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of this compound.

TechniqueKey Data and Interpretation
¹H NMR In DMSO-d₆, characteristic peaks include a singlet for the aldehydic proton (~9.8 ppm), a singlet for the phenolic hydroxyl proton (~10.7 ppm), and three aromatic protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
¹³C NMR Key resonances are observed for the carbonyl carbon of the aldehyde (~191 ppm), the carbon bearing the hydroxyl group (~155 ppm), the carbon bearing the chlorine atom (~120 ppm), and other aromatic carbons at their characteristic chemical shifts.[2]
FT-IR (KBr Pellet) Prominent absorption bands include a broad peak for the O-H stretch of the phenol (~3100-3300 cm⁻¹), a sharp, strong peak for the C=O stretch of the aldehyde (~1670 cm⁻¹), and various peaks in the fingerprint region corresponding to C-H and C-C aromatic stretches and C-Cl vibrations.

Synthesis and Purification: From Precursor to Purified Product

The most common and industrially viable route to this compound is the Reimer-Tiemann reaction, a classic method for the ortho-formylation of phenols.

The Reimer-Tiemann Reaction: A Mechanistic Overview

The reaction proceeds via the in-situ generation of dichlorocarbene (:CCl₂) from chloroform in a basic medium. The electron-rich phenoxide, formed by the deprotonation of the starting phenol (2-chlorophenol), then undergoes electrophilic attack by the dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde.

Caption: Key stages of the Reimer-Tiemann reaction for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from 2-chlorophenol.

Materials:

  • 2-Chlorophenol

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve sodium hydroxide in water and ethanol.

  • Add 2-chlorophenol to the basic solution and stir until a homogenous solution is obtained.

  • Heat the reaction mixture to 60-70°C.

  • Slowly add chloroform dropwise from the dropping funnel over a period of 1-2 hours while maintaining the temperature.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2-3 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution with hydrochloric acid to a pH of 2-3.

  • Extract the product into ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to obtain the crude product.

Step-by-Step Purification Protocol: Recrystallization

Objective: To purify the crude this compound.

Solvent System Selection: A mixed solvent system of ethanol and water is often effective. The compound is soluble in hot ethanol and less soluble in water.

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

  • To the hot filtrate, slowly add hot water dropwise until the solution becomes faintly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Dry the crystals in a vacuum oven to obtain pure this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is a composite of the individual reactivities of its functional groups, which can be selectively targeted under appropriate reaction conditions.

G cluster_aldehyde Aldehyde Reactions cluster_hydroxyl Hydroxyl Reactions cluster_ring Aromatic Ring Reactions A This compound B Oxidation to Carboxylic Acid A->B C Reduction to Alcohol A->C D Condensation (e.g., Schiff Base, Knoevenagel) A->D E Etherification (Williamson Ether Synthesis) A->E F Esterification A->F G Further Electrophilic Substitution A->G

Caption: Reactivity map of this compound.

Applications in Drug Discovery and Development

This compound is a valuable starting material in the synthesis of a variety of pharmaceutical agents due to its ability to be readily functionalized.

  • As a Precursor to Ertugliflozin: This compound is a key intermediate in the synthesis of Ertugliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[3] The synthesis involves a multi-step sequence where the benzaldehyde moiety is transformed into the core structure of the drug.[3]

  • Synthesis of Novel Bioactive Molecules: It is used in the synthesis of various heterocyclic compounds and other complex molecules that have been investigated for their potential anti-inflammatory, antimicrobial, and anticancer activities.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure a safe working environment.

  • Hazard Identification: The compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical of significant synthetic value, offering a versatile platform for the construction of more complex molecules. Its well-defined physicochemical properties, established synthetic routes, and diverse reactivity make it an indispensable tool for chemists in both academic and industrial research, particularly in the pursuit of novel pharmaceuticals. This guide has provided a comprehensive overview to aid researchers in the effective and safe utilization of this important chemical intermediate.

References

Theoretical Framework for Assessing the Reactivity of 4-Chloro-3-hydroxybenzaldehyde: A Computational Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-hydroxybenzaldehyde is a pivotal chemical intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] A thorough understanding of its molecular structure and electronic properties is paramount for predicting its reactivity, optimizing reaction conditions, and designing novel synthetic pathways. This guide presents a comprehensive theoretical framework for the in-depth study of this compound using quantum chemical calculations. By leveraging Density Functional Theory (DFT), we can elucidate the molecule's reactive behavior, providing invaluable insights for researchers in medicinal chemistry and drug development. This document serves as a practical guide, detailing the causality behind computational choices and providing self-validating protocols for a robust theoretical analysis.

Introduction: The Significance of this compound

Substituted benzaldehydes are fundamental building blocks in organic synthesis.[3] The specific arrangement of chloro, hydroxyl, and aldehyde functional groups on the benzene ring of this compound imparts a unique reactivity profile. The interplay between the electron-withdrawing nature of the chloro and aldehyde groups and the electron-donating character of the hydroxyl group creates a nuanced electronic environment that dictates its role in chemical reactions. Its application as a precursor in the synthesis of more complex molecules, including potential active pharmaceutical ingredients (APIs), necessitates a detailed map of its chemical behavior.[4][5]

Theoretical studies provide a powerful, non-empirical lens through which to view molecular reactivity, offering predictive power that can accelerate experimental work. This guide outlines a systematic computational workflow to analyze this compound, focusing on structural optimization, vibrational analysis, and the exploration of its electronic landscape through Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) surfaces.

Core Computational Methodology: A First-Principles Approach

The foundation of this theoretical investigation rests on Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules.[6] We will employ the widely-used B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offering a good balance between accuracy and computational cost for organic molecules. The 6-311++G(d,p) basis set is chosen to provide a flexible description of the electron density, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurately modeling bonding environments.

G cluster_input Input cluster_dft DFT Calculation Engine (e.g., Gaussian) cluster_analysis Data Analysis & Interpretation mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt Lowest Energy Conformer vib_freq Vibrational Frequency Analysis geom_opt->vib_freq Verify Minimum Energy electronic_props Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_props Calculate Orbitals & Potential thermo_data Thermodynamic Properties (Zero-Point Energy) vib_freq->thermo_data spectral_data Predicted IR Spectrum vib_freq->spectral_data reactivity_map Reactivity Mapping (Electrophilic/Nucleophilic Sites) electronic_props->reactivity_map

Caption: Computational workflow for reactivity analysis.

Step 1: Geometry Optimization

Causality: The first and most critical step is to determine the most stable three-dimensional conformation of the molecule. All subsequent electronic property calculations are dependent on this optimized geometry. The optimization algorithm systematically alters the molecular structure to find the arrangement with the lowest possible potential energy, representing the molecule's ground state.

Protocol:

  • Construct the initial 3D structure of this compound using a molecular builder (e.g., GaussView, Avogadro).

  • Set up the calculation in a quantum chemistry software package (e.g., Gaussian 09W).[7]

  • Specify the DFT method and basis set: B3LYP/6-311++G(d,p).

  • Initiate the geometry optimization calculation.

  • Upon completion, verify that the optimization has converged successfully by checking the output logs for convergence criteria.

Step 2: Vibrational Frequency Analysis

Causality: A frequency calculation serves two primary purposes. First, it validates the optimized structure. A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of any imaginary frequencies indicates a saddle point (a transition state), necessitating further optimization. Second, this analysis provides the zero-point vibrational energy (ZPVE) for thermodynamic corrections and predicts the molecule's infrared (IR) spectrum, which can be compared with experimental data.[8]

Protocol:

  • Use the optimized geometry from the previous step as the input structure.

  • Perform a frequency calculation using the same level of theory (B3LYP/6-311++G(d,p)).

  • Analyze the output to confirm the absence of imaginary frequencies.

  • Extract the calculated vibrational modes and their corresponding intensities to generate a theoretical IR spectrum.

Elucidating Reactivity: Electronic Structure Analysis

With a validated ground-state structure, we can now probe the electronic properties that govern the molecule's chemical reactivity.

Frontier Molecular Orbital (FMO) Theory

Expertise: The reactivity of a molecule is largely dictated by the interaction of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: Represents the ability to donate an electron. Regions of the molecule with a high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are prone to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A small energy gap suggests high polarizability and high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.[7]

FMO cluster_molecule This compound LUMO LUMO (Electron Acceptor) HOMO HOMO (Electron Donor) Electrophile Electrophile (e.g., H⁺) HOMO->Electrophile Electrophilic Attack Nucleophile Nucleophile (e.g., R-NH₂) Nucleophile->LUMO Nucleophilic Attack

Caption: FMO theory and sites of attack.

Molecular Electrostatic Potential (MEP) Surface

Trustworthiness: The MEP surface provides a visually intuitive map of the charge distribution across the molecule. It is plotted on the molecule's electron density surface, with colors indicating the electrostatic potential.

  • Red/Yellow Regions: Indicate negative potential (electron-rich), corresponding to sites favorable for electrophilic attack. These are typically found around electronegative atoms like oxygen.

  • Blue Regions: Indicate positive potential (electron-poor), corresponding to sites favorable for nucleophilic attack. These are often located around hydrogen atoms, particularly the acidic hydroxyl proton.[7]

This visual representation is a self-validating system; the predicted reactive sites from MEP should correlate with the regions of high density in the HOMO and LUMO analysis.

Protocol for FMO and MEP Analysis:

  • Using the optimized geometry, perform a single-point energy calculation. Ensure the command includes instructions to generate orbital and potential data (e.g., pop=full, iop(6/33=2) in Gaussian).

  • Visualize the HOMO and LUMO isosurfaces to identify their spatial distribution on the molecule.

  • Calculate the energy of the HOMO, LUMO, and the resulting energy gap.

  • Generate and visualize the MEP surface, mapping the potential onto the electron density.

  • Correlate the red (negative) and blue (positive) regions of the MEP map with the locations of the HOMO and LUMO, respectively, to build a comprehensive reactivity model.

Quantitative Reactivity Descriptors

To move from a qualitative to a quantitative understanding, we can calculate global reactivity descriptors derived from the HOMO and LUMO energies. These indices provide a numerical basis for comparing reactivity.

Descriptor Formula Interpretation
Electron Affinity (A) E(A) = -ELUMOEnergy released when an electron is added.
Ionization Potential (I) E(I) = -EHOMOEnergy required to remove an electron.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)Reciprocal of hardness; high softness implies high reactivity.
Electronegativity (χ) χ = (I + A) / 2The power of an atom to attract electrons to itself.
Electrophilicity Index (ω) ω = χ² / (2η)Measures the stabilization in energy when the system acquires an additional electronic charge from the environment.[7]

Table 1: Key global reactivity descriptors calculated from FMO energies.

Predicted Reactive Sites of this compound

Based on the established principles of electronic effects and supported by the proposed theoretical framework, we can predict the following reactive characteristics:

  • Aldehyde Group: The carbonyl carbon is highly electrophilic due to the electronegativity of the oxygen and the electron-withdrawing nature of the aromatic ring. It is the primary site for nucleophilic attack . The MEP surface is expected to show a strong positive potential (blue) on this carbon.[9]

  • Hydroxyl Group: The phenolic proton is acidic and represents a site for electrophilic interaction or deprotonation. The oxygen atom, with its lone pairs, is a nucleophilic center. The MEP surface will show a negative potential (red) around the oxygen and a positive potential on the hydrogen.

  • Aromatic Ring: The ring is activated by the hydroxyl group (ortho, para-directing) and deactivated by the chloro and aldehyde groups (meta-directing). The net effect will create specific sites susceptible to electrophilic aromatic substitution . FMO and MEP analysis will be crucial to pinpoint the most nucleophilic positions on the ring (likely ortho and para to the -OH group, tempered by the other substituents).

Conclusion for the Field

The theoretical framework detailed in this guide provides a robust, reliable, and scientifically-grounded approach to understanding the reactivity of this compound. For drug development professionals and synthetic chemists, these computational insights are not merely academic; they translate into practical, actionable intelligence. By predicting the most likely sites for nucleophilic and electrophilic attack, researchers can more effectively design synthetic routes, anticipate potential side reactions, and modify the molecule's structure to enhance desired biological activities. This in-silico approach streamlines the research and development process, reducing the reliance on costly and time-consuming trial-and-error experimentation and accelerating the journey from molecular concept to viable therapeutic agent.

References

Discovery and history of 4-Chloro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-3-hydroxybenzaldehyde: Synthesis, Properties, and Applications

Introduction

This compound is a substituted aromatic aldehyde that serves as a crucial building block in organic synthesis. Its unique arrangement of chloro, hydroxyl, and formyl functional groups on a benzene ring makes it a versatile intermediate for the preparation of a wide range of more complex molecules. This guide provides a comprehensive overview of its chemical properties, historical synthesis methodologies, and modern applications, particularly within the pharmaceutical and materials science sectors. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying chemical principles and strategic considerations essential for researchers and drug development professionals.

Nomenclature and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of any scientific investigation. This compound is systematically known by its IUPAC name and is registered under a unique CAS number for unambiguous identification in databases and literature.

Systematic Identifiers:

  • IUPAC Name: this compound[1]

  • CAS Number: 56962-12-0[1][2]

  • Molecular Formula: C₇H₅ClO₂[1][2]

  • Synonyms: 3-Hydroxy-4-chlorobenzaldehyde[2]

The physical and chemical properties of a compound dictate its handling, reactivity, and suitability for various applications. The data below has been aggregated from established chemical databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 156.56 g/mol [1][2]
Appearance Colorless to off-white or slight yellow solid[2]
Boiling Point 251.3 ± 20.0 °C at 760 mmHg[2]
Density 1.4 ± 0.1 g/cm³[2]
Flash Point 105.8 ± 21.8 °C[2]
LogP (Octanol/Water) 1.858[2]
SMILES C1=CC(=C(C=C1C=O)O)Cl[1]
InChIKey UJAFGNAOINNEKQ-UHFFFAOYSA-N[1]

Historical Context and Synthesis Methodologies

The synthesis of substituted hydroxybenzaldehydes is deeply rooted in the history of organic chemistry, with several "named reactions" providing the foundational pathways. While a singular discovery event for this compound is not prominently documented, its synthesis relies on well-established formylation reactions applied to substituted phenols. The two most relevant methods are the Vilsmeier-Haack and Reimer-Tiemann reactions.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[3] Discovered by Anton Vilsmeier and Albrecht Haack, the reaction utilizes a phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF), to generate an electrophilic iminium salt known as the "Vilsmeier reagent".[4][5] This electrophile then attacks the activated aromatic ring.

Causality and Mechanism: The starting material for synthesizing this compound via this route is o-chlorophenol. The hydroxyl group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. Since the ortho position is already occupied by the chloro group, the incoming electrophile is directed to the para position, yielding the desired product. The Vilsmeier reagent is a milder electrophile than those used in Friedel-Crafts reactions, making it highly effective for activated substrates like phenols.[4]

Diagram: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate o_Chlorophenol o-Chlorophenol o_Chlorophenol->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product + H₂O (Hydrolysis)

Caption: Mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis from o-Chlorophenol [6]

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a condenser, cool N,N-dimethylformamide (DMF) in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) dropwise to the cooled DMF with constant stirring. This exothermic reaction forms the Vilsmeier reagent in situ.

  • Substrate Addition: Dissolve o-chlorophenol in a suitable solvent and add it slowly to the freshly prepared Vilsmeier reagent.

  • Reaction: Heat the mixture under reflux for a specified time (e.g., 30 minutes) to drive the formylation.[6] The reaction temperature depends on the substrate's reactivity and can range from 0°C to 80°C.[3]

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. This hydrolyzes the intermediate iminium salt to the final aldehyde.

  • Purification: Neutralize the solution with a base (e.g., sodium hydroxide solution). The product can then be extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified using column chromatography.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction, discovered by Karl Reimer and Ferdinand Tiemann, is another classic method for the ortho-formylation of phenols.[7][8][9] It involves reacting a phenol with chloroform (CHCl₃) in the presence of a strong base.[9]

Causality and Mechanism: The reaction's key reactive species is dichlorocarbene (:CCl₂), which is generated from the deprotonation of chloroform by the hydroxide base.[9][10] The phenoxide ion, formed from the deprotonation of the phenol, acts as the nucleophile and attacks the highly electrophilic dichlorocarbene.[9] This reaction typically favors substitution at the ortho position due to coordination between the phenoxide oxygen and the carbene. However, if both ortho positions are blocked, or in the case of certain substrates, para-substitution can occur. For o-chlorophenol, the reaction would theoretically yield this compound as one of the products, although yields and selectivity can be an issue compared to the Vilsmeier-Haack approach.

Diagram: Reimer-Tiemann Reaction Mechanism

Reimer_Tiemann_Mechanism cluster_0 Step 1: Dichlorocarbene Formation cluster_1 Step 2: Electrophilic Attack and Hydrolysis CHCl3 Chloroform (CHCl₃) Carbanion CCl₃⁻ Carbanion CHCl3->Carbanion + OH⁻ OH_minus OH⁻ Carbene Dichlorocarbene (:CCl₂) Carbanion->Carbene - Cl⁻ Phenoxide o-Chlorophenoxide Intermediate Dichloromethyl Intermediate Phenoxide->Intermediate + :CCl₂ Product This compound Intermediate->Product + 2 OH⁻, then H₃O⁺

Caption: Mechanism of the Reimer-Tiemann reaction.

Experimental Protocol: General Procedure

  • Phase Setup: The reaction is typically run in a biphasic system because hydroxides are not soluble in chloroform.[9] An aqueous solution of a strong base (e.g., NaOH) and an organic phase of chloroform containing the phenol are used. A phase-transfer catalyst can be added to improve reactant mixing.

  • Reaction: The mixture is heated to initiate the reaction. Once started, the reaction can be highly exothermic and may require cooling to control.[9]

  • Intermediate Formation: The phenoxide attacks the dichlorocarbene, forming a dichloromethyl-substituted intermediate.

  • Hydrolysis: The intermediate is hydrolyzed under the basic conditions to the aldehyde.

  • Work-up: After the reaction is complete, the mixture is cooled and acidified. The product is then extracted with an organic solvent and purified, typically by chromatography or recrystallization.

Spectroscopic Analysis and Characterization

Unambiguous characterization of the synthesized product is critical. Standard spectroscopic techniques are employed to confirm the structure of this compound.

Table 2: Spectroscopic Data Summary (Predicted & Typical Values)

TechniqueKey Features and Expected Values
¹H NMR - Aldehyde proton (CHO) singlet around 9.8 ppm. - Phenolic proton (OH) broad singlet, position variable (e.g., 5-6 ppm). - Aromatic protons showing characteristic splitting patterns for a 1,2,4-trisubstituted ring (e.g., doublets and doublet of doublets between 7.0-7.8 ppm).
¹³C NMR - Carbonyl carbon (C=O) signal around 190-195 ppm. - Aromatic carbons in the range of 115-160 ppm, with carbons attached to O and Cl showing distinct shifts.
IR Spectroscopy - Strong C=O stretch for the aldehyde at ~1670-1700 cm⁻¹. - Broad O-H stretch for the phenol group around 3100-3400 cm⁻¹. - C-H stretches for the aromatic ring around 3000-3100 cm⁻¹. - C-Cl stretch in the fingerprint region (~600-800 cm⁻¹).
Mass Spectrometry - Molecular ion peak [M]⁺ at m/z ≈ 156. - Isotopic pattern characteristic of one chlorine atom ([M+2]⁺ peak is about one-third the intensity of the [M]⁺ peak).

Note: Specific chemical shifts and absorption frequencies can vary based on the solvent and instrument used.

Applications in Research and Drug Development

Substituted benzaldehydes are foundational scaffolds in medicinal chemistry. The presence of hydroxyl, chloro, and aldehyde groups in this compound provides multiple reaction sites for building more complex molecules.

Role as a Synthetic Intermediate:

  • Pharmaceutical Building Block: The aldehyde group can undergo reactions like reductive amination to install amine functionalities, Wittig reactions to form alkenes, or oxidation to form a carboxylic acid. The phenolic hydroxyl group can be alkylated or acylated. These transformations are fundamental in constructing drug candidates. Halogenated aromatic compounds are prevalent in pharmaceuticals, where the halogen can improve properties like metabolic stability or binding affinity.[11]

  • Precursor to Heterocycles: It serves as a precursor for synthesizing various heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals.[12]

  • Analog Synthesis: In drug discovery programs, this molecule can be used to synthesize analogs of lead compounds, allowing for the systematic exploration of structure-activity relationships (SAR). For example, it could be used in the synthesis of chalcones, a class of compounds known for their diverse biological activities.

Diagram: Synthetic Utility Workflow

Synthetic_Utility cluster_reactions Key Transformations cluster_products Resulting Scaffolds Start This compound Reductive_Amination Reductive Amination (+ R₂NH, [H]) Start->Reductive_Amination Oxidation Oxidation (+ [O]) Start->Oxidation Alkylation O-Alkylation (+ R-X, Base) Start->Alkylation Amine_Product Benzylamine Derivative Reductive_Amination->Amine_Product Acid_Product Benzoic Acid Derivative Oxidation->Acid_Product Ether_Product Aromatic Ether Derivative Alkylation->Ether_Product

Caption: Key synthetic transformations of the title compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H318: Causes serious eye damage.[1]

    • H335: May cause respiratory irritation.[1]

Handling Precautions:

  • Work in a well-ventilated area or fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry, and tightly sealed container away from incompatible materials.

Conclusion

This compound is a valuable and versatile chemical intermediate whose synthesis is grounded in classic organic reactions. Its utility in the construction of complex molecules makes it an important tool for scientists in drug discovery and materials science. A thorough understanding of its synthesis, from the mechanistic principles of the Vilsmeier-Haack and Reimer-Tiemann reactions to the practicalities of experimental protocols, is essential for its effective application. Coupled with rigorous spectroscopic characterization and adherence to safety protocols, researchers can confidently leverage this compound to advance their scientific objectives.

References

Methodological & Application

Application Notes: 4-Chloro-3-hydroxybenzaldehyde in Knoevenagel Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of 4-Chloro-3-hydroxybenzaldehyde in C-C Bond Formation

The Knoevenagel condensation is a cornerstone of organic synthesis, providing a reliable and versatile method for the formation of carbon-carbon double bonds.[1] This reaction, a variant of the aldol condensation, involves the nucleophilic addition of a compound with an active methylene group to a carbonyl compound, followed by a dehydration reaction.[2] The resulting α,β-unsaturated products are pivotal intermediates in the synthesis of a wide array of fine chemicals, polymers, and perhaps most significantly, pharmaceutical agents.[3]

This compound is a particularly noteworthy substrate for this transformation. Its chemical structure, featuring a hydroxyl group and a chlorine atom on the aromatic ring, presents a unique electronic and steric profile. The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the aldehyde's carbonyl carbon, thereby facilitating the initial nucleophilic attack. The hydroxyl group, in addition to influencing the electronic environment, offers a site for potential further functionalization or intramolecular cyclization, expanding the synthetic possibilities. This substituted benzaldehyde is a solid at room temperature with a melting point of 119-121.5 °C and is very slightly soluble in water.[4][5][6] Its derivatives are of significant interest in drug discovery for their potential biological activities.

These application notes provide a detailed exploration of the use of this compound in Knoevenagel condensation reactions with various active methylene compounds. We will delve into the mechanistic underpinnings, provide field-tested protocols, and offer insights into best practices and troubleshooting.

Mechanistic Considerations: A Tale of Two Pathways

The Knoevenagel condensation is typically catalyzed by a weak base, such as an amine (e.g., piperidine or pyrrolidine), to avoid self-condensation of the aldehyde.[2][7] The mechanism can proceed through two primary pathways, largely dependent on the nature of the amine catalyst.

  • Direct Enolate Pathway: A weak base deprotonates the active methylene compound (e.g., malononitrile), which is characterized by acidic α-protons due to flanking electron-withdrawing groups (Z). This generates a resonance-stabilized carbanion (enolate). This potent nucleophile then attacks the electrophilic carbonyl carbon of the this compound. The resulting tetrahedral alkoxide intermediate is protonated to form a β-hydroxy adduct, which readily undergoes base-catalyzed dehydration to yield the final α,β-unsaturated product.[8]

  • Iminium Ion Pathway (Amine Catalysis): When a primary or secondary amine like piperidine is employed, it can first react with the benzaldehyde to form an iminium ion after the dehydration of an intermediate carbinolamine.[9] This iminium ion is a significantly more potent electrophile than the original aldehyde. The enolate of the active methylene compound then attacks the iminium ion, leading to an intermediate that, upon elimination of the amine catalyst, furnishes the final product.[9]

The choice of catalyst is therefore a critical parameter that can influence reaction rates and, in some cases, product selectivity.

Diagram of the Knoevenagel Condensation Mechanism

Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.

Experimental Protocols and Data

The following protocols are detailed, step-by-step methodologies for the Knoevenagel condensation of this compound with three common active methylene compounds. These protocols are adapted from established procedures for similarly substituted benzaldehydes and represent robust starting points for optimization.[3][6][10][11]

Protocol 1: Synthesis of 2-(4-Chloro-3-hydroxybenzylidene)malononitrile

This protocol details a classic approach using piperidine as a catalyst in an alcoholic solvent, a widely adopted and effective method for this transformation.[12]

Materials and Reagents:

  • This compound (M.W. 156.57 g/mol )

  • Malononitrile (M.W. 66.06 g/mol )

  • Piperidine (M.W. 85.15 g/mol )

  • Ethanol (95% or absolute)

  • Deionized Water

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (e.g., 1.57 g, 10 mmol) in ethanol (30 mL).

  • To this solution, add malononitrile (0.69 g, 10.5 mmol, 1.05 equivalents).

  • Add a catalytic amount of piperidine (e.g., 5-7 drops, approximately 0.2 mmol).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 7:3).

  • Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate from the solution.

  • If precipitation is slow, the mixture can be cooled further in an ice bath.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol (2 x 10 mL) to remove unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain the pure 2-(4-Chloro-3-hydroxybenzylidene)malononitrile.

Expected Outcome: A solid product with a high yield, typically in the range of 85-95%.

Protocol 2: Synthesis of Ethyl 2-Cyano-3-(4-chloro-3-hydroxyphenyl)acrylate

This procedure utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in an aqueous system, representing a greener and often highly efficient alternative.[3][10]

Materials and Reagents:

  • This compound (M.W. 156.57 g/mol )

  • Ethyl cyanoacetate (M.W. 113.12 g/mol )

  • DABCO (M.W. 112.17 g/mol )

  • Water

  • Diethyl ether

Procedure:

  • In a 50 mL round-bottom flask, prepare a stirred mixture of this compound (1.57 g, 10 mmol) and ethyl cyanoacetate (1.36 g, 12 mmol, 1.2 equivalents) in water (10 mL).

  • Add DABCO (0.22 g, 2 mmol, 20 mol%).

  • Stir the reaction mixture vigorously at 50 °C. Monitor the reaction progress by TLC until the aldehyde is consumed (typically 1-2 hours).

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water (30 mL) and extract the product with diethyl ether (2 x 20 mL).

  • Combine the organic phases, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Expected Outcome: A solid product with an excellent yield, often exceeding 90%.

Protocol 3: Synthesis of 5-(4-Chloro-3-hydroxybenzylidene)barbituric Acid

This protocol is adapted from a solvent-free, microwave-assisted method, which significantly reduces reaction times and environmental impact.[13]

Materials and Reagents:

  • This compound (M.W. 156.57 g/mol )

  • Barbituric acid (M.W. 128.09 g/mol )

  • Basic alumina (Al₂O₃)

Procedure:

  • In a mortar, thoroughly grind together this compound (1.57 g, 10 mmol), barbituric acid (1.28 g, 10 mmol), and basic alumina (5 g).

  • Transfer the resulting powder to an open glass vessel (e.g., a beaker).

  • Place the vessel in a domestic microwave oven.

  • Irradiate the mixture at a moderate power setting (e.g., 300-450 W) for short intervals (e.g., 30-60 seconds) to avoid overheating, for a total of 3-5 minutes.

  • Monitor the reaction progress between intervals by TLC (a small amount of the mixture can be dissolved in ethanol for spotting).

  • After completion, cool the solid mixture to room temperature.

  • Add ethanol (30 mL) to the solid and stir to dissolve the product.

  • Remove the alumina by filtration.

  • Evaporate the ethanol from the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the solid from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 5-(4-Chloro-3-hydroxybenzylidene)barbituric acid.

Expected Outcome: A solid product with a high yield, often in the range of 90-96%.

Table 1: Summary of Reaction Parameters

ProtocolActive Methylene CompoundCatalystSolventTemperatureTypical TimeExpected Yield
1MalononitrilePiperidineEthanolReflux (~78 °C)2-4 h85-95%
2Ethyl CyanoacetateDABCOWater50 °C1-2 h>90%
3Barbituric AcidBasic Alumina (support)Solvent-free (MW)N/A3-5 min90-96%

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Combine Aldehyde, Active Methylene Cmpd, and Solvent (if any) B Add Catalyst A->B C Apply Heat / MW (as per protocol) B->C D Monitor by TLC C->D E Cool Reaction Mixture D->E Reaction Complete F Isolate Crude Product (Filtration / Extraction) E->F G Wash with Cold Solvent F->G H Recrystallization (optional) G->H I Dry to Constant Weight H->I

Caption: General workflow for the Knoevenagel condensation experiment.

Best Practices and Troubleshooting

  • Purity of Aldehyde: The purity of this compound is crucial. Impurities can lead to side reactions and lower yields. If necessary, recrystallize the starting material before use.

  • Catalyst Loading: While catalytic, the amount of base can be critical. Too little may result in a sluggish reaction, while too much can promote side reactions. The amounts suggested in the protocols are good starting points.

  • Monitoring the Reaction: TLC is an indispensable tool for monitoring the reaction's progress. It helps in determining the optimal reaction time and preventing the formation of byproducts from prolonged heating.

  • Product Precipitation: In many cases, the Knoevenagel product has limited solubility in the reaction medium upon cooling, which simplifies isolation. If the product does not precipitate, reducing the solvent volume or adding a non-solvent (like water in an ethanol reaction) can induce crystallization.

  • Green Chemistry Approaches: The protocols provided include examples of green chemistry principles, such as using water as a solvent or employing solvent-free microwave conditions.[14][15] These methods are not only environmentally benign but can also offer significant advantages in terms of reaction speed and ease of work-up.[6]

  • Troubleshooting Low Yields: If yields are consistently low, consider the following:

    • Verify the purity of all reagents.

    • Ensure the reaction is protected from atmospheric moisture if using water-sensitive reagents (though less of a concern for the protocols here).

    • Optimize the catalyst loading and reaction time. A kinetic study with sampling at different time points can be very informative.

    • Consider an alternative catalytic system. A wide variety of catalysts have been reported for the Knoevenagel condensation, and the optimal choice can be substrate-dependent.[16]

Conclusion

This compound is a versatile and reactive substrate for the Knoevenagel condensation, providing access to a range of functionalized α,β-unsaturated compounds. The protocols and insights provided herein offer a robust framework for researchers, scientists, and drug development professionals to successfully employ this important reaction. By understanding the mechanistic nuances and adhering to best laboratory practices, these syntheses can be performed efficiently, with high yields, and in an environmentally conscious manner. The resulting products serve as valuable building blocks for further synthetic transformations and as candidates for biological screening in the quest for new therapeutic agents.

References

The Strategic Application of 4-Chloro-3-hydroxybenzaldehyde in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Substituted Benzaldehyde in Medicinal Chemistry

In the landscape of drug discovery and development, the selection of a starting material is a critical decision that dictates the synthetic feasibility and the ultimate biological activity of the target molecules. 4-Chloro-3-hydroxybenzaldehyde, a readily available aromatic aldehyde, has emerged as a valuable scaffold due to the strategic placement of its functional groups. The electron-withdrawing nature of the chlorine atom at the para position and the hydrogen-bonding capability of the hydroxyl group at the meta position significantly influence the reactivity of the aldehyde and the bioactivity of the resulting heterocyclic compounds. This guide provides an in-depth exploration of the application of this compound in the synthesis of two major classes of bioactive heterocycles: chalcones and benzimidazoles, complete with detailed protocols and an analysis of their therapeutic potential.

Part 1: Synthesis and Bioactivity of Chalcones Derived from this compound

Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are a class of natural and synthetic compounds renowned for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The presence of the reactive α,β-unsaturated keto function is a key determinant of their biological activity.[3] The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted benzaldehyde and an acetophenone.[4]

Causality Behind Experimental Choices in Chalcone Synthesis

The choice of a base catalyst, typically sodium hydroxide or potassium hydroxide, is crucial for the deprotonation of the α-carbon of the acetophenone, forming the reactive enolate ion. Ethanol is a commonly used solvent as it effectively dissolves both the reactants and the base, facilitating the reaction. The reaction is often carried out at room temperature to minimize side reactions. The chloro and hydroxyl substituents on the this compound ring play a significant role in the reactivity and the biological profile of the resulting chalcone. The electron-withdrawing chlorine atom can enhance the electrophilicity of the aldehyde's carbonyl carbon, while the hydroxyl group can be a key site for hydrogen bonding interactions with biological targets. Structure-activity relationship (SAR) studies have indicated that the presence of electron-withdrawing groups, such as halogens, on the aromatic ring can increase the antimicrobial activity of chalcones.[5]

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol outlines the synthesis of a chalcone derivative from this compound and a substituted acetophenone.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., 4-bromoacetophenone)[6]

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (10-40% in water)

  • Stirring apparatus

  • Round-bottom flask

  • Ice bath

  • Buchner funnel and filter paper

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and the substituted acetophenone in a suitable volume of ethanol. Stir the mixture at room temperature until all solids have dissolved.

  • Reaction Initiation: Cool the flask in an ice bath. While stirring vigorously, slowly add the aqueous NaOH solution dropwise. The addition should be controlled to maintain a low temperature.

  • Reaction Progression: After the addition of the base, continue stirring the reaction mixture at room temperature for a period of 12-16 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess NaOH. A solid precipitate of the chalcone will form.

  • Purification: Collect the crude product by vacuum filtration using a Buchner funnel and wash it thoroughly with cold water until the filtrate is neutral. The crude chalcone can be further purified by recrystallization from ethanol.[6]

Visualization of Chalcone Synthesis Workflow

chalcone_synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions This compound This compound Claisen-Schmidt Condensation Claisen-Schmidt Condensation This compound->Claisen-Schmidt Condensation Substituted Acetophenone Substituted Acetophenone Substituted Acetophenone->Claisen-Schmidt Condensation NaOH (aq) NaOH (aq) NaOH (aq)->Claisen-Schmidt Condensation Ethanol Ethanol Ethanol->Claisen-Schmidt Condensation Room Temperature Room Temperature Room Temperature->Claisen-Schmidt Condensation Crude Chalcone Crude Chalcone Claisen-Schmidt Condensation->Crude Chalcone Purified Chalcone Purified Chalcone Crude Chalcone->Purified Chalcone Recrystallization

Caption: Workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

Anticancer Activity of Chalcone Derivatives

Chalcone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[7][8] The mechanism of action is often attributed to the induction of apoptosis.[7] The table below summarizes the cytotoxic activity of some chalcone derivatives with substitution patterns similar to those that would be obtained from this compound.

CompoundCancer Cell LineIC50 (µM)Reference
Licochalcone AB-16 (mouse melanoma)25.89[9]
trans-chalconeB-16 (mouse melanoma)45.42[9]
1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-oneA549 (lung)< 20 µg/mL[7]
1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-onePC3 (prostate)< 20 µg/mL[7]
1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-oneMCF-7 (breast)< 20 µg/mL[7]

Part 2: Synthesis and Bioactivity of Benzimidazoles Derived from this compound

Benzimidazole is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anthelmintic, and antiviral properties.[10] The synthesis of 2-substituted benzimidazoles is commonly achieved through the condensation of an o-phenylenediamine with an aldehyde.[11]

Rationale for Synthetic Strategy in Benzimidazole Synthesis

The reaction between an o-phenylenediamine and an aldehyde, such as this compound, typically proceeds under acidic conditions or with an oxidizing agent. The acid catalyzes the initial condensation to form a Schiff base intermediate, which then undergoes cyclization and subsequent aromatization to yield the benzimidazole ring. The choice of catalyst and reaction conditions can significantly impact the reaction's efficiency and yield. The substituents on the benzaldehyde ring, in this case, a chloro and a hydroxyl group, can influence the electronic properties of the resulting benzimidazole and its interaction with biological targets. For instance, benzimidazole derivatives are known to act as tubulin polymerization inhibitors, and the substitution pattern on the aromatic rings is crucial for their binding affinity.[12][13]

Experimental Protocol: Synthesis of 2-Substituted Benzimidazoles

This protocol describes a general method for the synthesis of a 2-substituted benzimidazole from this compound and o-phenylenediamine.

Materials:

  • This compound

  • o-Phenylenediamine

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst[14]

  • Dimethylformamide (DMF) or another suitable solvent

  • Stirring apparatus

  • Round-bottom flask

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of this compound and o-phenylenediamine.

  • Solvent and Catalyst Addition: Add a suitable solvent, such as DMF, and a catalytic amount of p-TsOH.[14]

  • Reaction: Heat the reaction mixture with stirring at a temperature of 80-100°C for 2-3 hours.[14] Monitor the reaction progress using TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add the reaction mixture dropwise to cold water to precipitate the crude product.

  • Purification: Collect the solid product by filtration, wash with water, and dry. The crude benzimidazole can be purified by recrystallization from a suitable solvent like ethanol.

Visualization of Benzimidazole Synthesis Workflow

benzimidazole_synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions This compound This compound Condensation & Cyclization Condensation & Cyclization This compound->Condensation & Cyclization o-Phenylenediamine o-Phenylenediamine o-Phenylenediamine->Condensation & Cyclization Acid Catalyst (p-TsOH) Acid Catalyst (p-TsOH) Acid Catalyst (p-TsOH)->Condensation & Cyclization Solvent (DMF) Solvent (DMF) Solvent (DMF)->Condensation & Cyclization Heating (80-100°C) Heating (80-100°C) Heating (80-100°C)->Condensation & Cyclization Crude Benzimidazole Crude Benzimidazole Condensation & Cyclization->Crude Benzimidazole Purified Benzimidazole Purified Benzimidazole Crude Benzimidazole->Purified Benzimidazole Recrystallization

Caption: Workflow for the synthesis of 2-substituted benzimidazoles.

Anticancer Activity of Benzimidazole Derivatives

Benzimidazole derivatives have shown potent anticancer activity, often by inhibiting tubulin polymerization, which disrupts microtubule formation and leads to cell cycle arrest and apoptosis.[13][15] The following table presents cytotoxicity data for some benzimidazole derivatives, highlighting their potential as anticancer agents.

CompoundCancer Cell LineIC50 (µM)Reference
Benzimidazole-triazole hybrid 9eA-549 (lung)21.26±0.83[16]
Benzimidazole-triazole hybrid 9bA-549 (lung)26.37±2.34[16]
Benzimidazole-triazole hybrid 14eMCF-7 (breast)23.16±0.34[16]
Benzimidazole-triazole hybrid 14bMCF-7 (breast)28.29±2.32[16]

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its unique substitution pattern provides a versatile platform for the synthesis of a diverse array of bioactive heterocycles. The straightforward and efficient synthetic routes to chalcones and benzimidazoles, coupled with their significant biological activities, underscore the importance of this starting material. Future research should continue to explore the synthesis of novel heterocyclic systems derived from this compound and to conduct comprehensive structure-activity relationship studies to optimize their therapeutic potential. The development of more potent and selective bioactive compounds based on this scaffold holds great promise for addressing unmet medical needs in areas such as oncology and infectious diseases.

References

Application Notes and Protocols for the Synthesis of Chalcones using 4-Chloro-3-hydroxybenzaldehyde and Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Chalcone Scaffold

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] This unique structural motif serves as a crucial precursor in the biosynthesis of a wide array of flavonoids and isoflavonoids in plants.[1][3] The synthetic and medicinal chemistry communities have shown significant interest in both naturally occurring and synthetically derived chalcones due to their broad spectrum of pharmacological activities. These activities include, but are not limited to, anticancer, anti-inflammatory, antioxidant, antimicrobial, and antimalarial properties.[1][4][5] The biological versatility of chalcones is largely attributed to the reactive α,β-unsaturated ketone moiety, which can act as a Michael acceptor, enabling interaction with biological nucleophiles such as the cysteine residues in proteins.[1]

The relative ease of synthesis, coupled with the ability to introduce diverse substituents on both aromatic rings, makes the chalcone framework an exceptionally attractive scaffold for the development of novel therapeutic agents and for conducting structure-activity relationship (SAR) studies.[1] The presence of specific substituents, such as hydroxyl and chloro groups, has been shown to be crucial for the biological activities of chalcones.[4][6] For instance, the hydroxyl group is often essential for antioxidant and anti-tubercular activities.[6][7]

This application note provides a comprehensive guide for the synthesis of a series of chalcones derived from 4-Chloro-3-hydroxybenzaldehyde and various substituted acetophenones via the Claisen-Schmidt condensation. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss the characterization of the resulting products.

The Claisen-Schmidt Condensation: A Mechanistic Overview

The most prevalent and efficient method for chalcone synthesis is the base-catalyzed Claisen-Schmidt condensation.[1][8] This reaction is a type of crossed aldol condensation between an aromatic aldehyde (in this case, this compound) and a ketone that possesses α-hydrogens (a substituted acetophenone).[1]

The reaction mechanism proceeds through several key steps:

  • Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the acetophenone to form a resonance-stabilized enolate ion.[1][9]

  • Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the this compound. This aldehyde lacks α-hydrogens and therefore cannot undergo self-condensation.[1]

  • Aldol Addition: This attack results in the formation of a β-hydroxy ketone intermediate, also known as an aldol adduct.[1]

  • Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the final α,β-unsaturated ketone, the chalcone. This dehydration step is facile due to the formation of a conjugated system, which lends stability to the final product.[1]

The choice of base and solvent is critical for the success of the reaction. Ethanolic or methanolic solutions of NaOH or KOH are commonly employed.[6][8][10] The base concentration can be varied, typically ranging from 10% to 50% aqueous alcoholic solutions.[1][6]

Claisen_Schmidt_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product Acetophenone Substituted Acetophenone Enolate Enolate Formation (Base Catalyzed) Acetophenone->Enolate + OH⁻ Benzaldehyde 4-Chloro-3-hydroxy- benzaldehyde Nucleophilic_Attack Nucleophilic Attack Benzaldehyde->Nucleophilic_Attack Enolate->Nucleophilic_Attack Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Nucleophilic_Attack->Aldol_Adduct Dehydration Dehydration Aldol_Adduct->Dehydration - H₂O Chalcone Chalcone Dehydration->Chalcone

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of chalcones derived from this compound.

Materials and Equipment
  • This compound

  • Substituted acetophenones (e.g., acetophenone, 4'-methylacetophenone, 4'-methoxyacetophenone, 4'-chloroacetophenone)

  • Ethanol (95% or absolute)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Concentrated Hydrochloric acid (HCl)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and vacuum filtration apparatus

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Recrystallization apparatus

  • Melting point apparatus

  • Spectroscopic instrumentation (FT-IR, ¹H NMR, ¹³C NMR, Mass Spectrometer)

Protocol 1: Synthesis of Chalcones

This protocol is a generalized procedure and may require optimization based on the specific substituted acetophenone used.

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in a suitable volume of ethanol (e.g., 15-20 mL per gram of aldehyde). Stir the mixture at room temperature until all solids are dissolved.

  • Base Addition: Prepare a 50% (w/v) aqueous solution of KOH. Cool the ethanolic solution of the reactants in an ice bath. While stirring vigorously, add the KOH solution dropwise to the reaction mixture. The addition of the base will likely cause a color change.

  • Reaction Progression: After the addition of the base, allow the reaction mixture to stir at room temperature. The reaction time can vary from 4 to 24 hours, depending on the reactivity of the substrates.[1][6] Monitor the progress of the reaction by TLC (e.g., using a hexane:ethyl acetate solvent system). The formation of a precipitate often indicates product formation.[1]

  • Work-up and Isolation: Once the reaction is complete (as indicated by the consumption of the starting materials on TLC), pour the reaction mixture into a beaker containing crushed ice and water. Acidify the mixture by slowly adding a 1:1 solution of concentrated HCl and water until the pH is acidic (pH ~ 2-3).[6] This will cause the chalcone product to precipitate out of the solution.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[10] Wash the solid with cold water to remove any inorganic impurities.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purification by Recrystallization

Recrystallization is a standard and effective method for purifying the crude chalcone product.[2][11]

  • Solvent Selection: Ethanol is a commonly used and effective solvent for the recrystallization of chalcones.[2]

  • Dissolution: In an Erlenmeyer flask, add the crude chalcone and a minimal amount of hot ethanol. Heat the mixture gently with stirring until the chalcone is completely dissolved. Avoid adding excess solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can help to maximize crystal formation. If crystals do not form, scratching the inside of the flask with a glass rod can induce crystallization.[2]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol to remove any remaining impurities on the crystal surfaces.[2] Dry the purified crystals thoroughly.

Experimental_Workflow Reactants 1. Reactant Preparation (Aldehyde + Ketone in Ethanol) Condensation 2. Claisen-Schmidt Condensation (Base Catalyst, Stirring at RT) Reactants->Condensation Workup 3. Reaction Workup & Isolation (Acidification, Filtration) Condensation->Workup TLC Monitoring Crude_Product Crude Chalcone Workup->Crude_Product Purification 4. Purification (Recrystallization from Ethanol) Crude_Product->Purification Pure_Product Pure Chalcone Crystals Purification->Pure_Product Analysis 5. Analysis (TLC, MP, Spectroscopy) Pure_Product->Analysis

Caption: A logical workflow for chalcone synthesis and purification.

Data Presentation

The following table provides a template for recording the experimental data for the synthesis of various chalcones from this compound.

EntrySubstituted AcetophenoneProduct NameYield (%)Melting Point (°C)
1Acetophenone(E)-1-(4-chlorophenyl)-3-(4-chloro-3-hydroxyphenyl)prop-2-en-1-one
24'-Methylacetophenone(E)-3-(4-chloro-3-hydroxyphenyl)-1-(p-tolyl)prop-2-en-1-one
34'-Methoxyacetophenone(E)-3-(4-chloro-3-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
44'-Chloroacetophenone(E)-1-(4-chlorophenyl)-3-(4-chloro-3-hydroxyphenyl)prop-2-en-1-one

Characterization of Synthesized Chalcones

Rigorous structural validation is essential to confirm the identity and purity of the synthesized chalcones.[12] A combination of spectroscopic techniques is typically employed.

  • Infrared (IR) Spectroscopy: The IR spectrum of a chalcone will show characteristic absorption bands. A strong band in the region of 1630-1697 cm⁻¹ corresponds to the C=O stretching vibration of the α,β-unsaturated ketone.[13][14] Stretching vibrations for the aromatic C-H bonds are observed around 3010-3120 cm⁻¹, and the C-H stretching of the vinyl group appears at 3010-3030 cm⁻¹.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The two vinylic protons (H-α and H-β) of the enone system appear as doublets in the range of δ 7.15–8.23 ppm for H-α and δ 7.45–8.07 ppm for H-β.[15] The coupling constant (J) between these protons is typically 15-16 Hz, which confirms the trans configuration of the double bond.[15] The aromatic protons will resonate in the region of δ 6.8-8.1 ppm.[14] The hydroxyl proton of a 2'-hydroxy chalcone can appear at a high frequency (δ 10.41-13.23 ppm) due to intramolecular hydrogen bonding with the carbonyl group.[15]

    • ¹³C NMR: The carbonyl carbon typically resonates between δ 186.6 and 196.8 ppm.[15] The α- and β-carbons of the enone moiety give characteristic signals between δ 116.1-128.1 and δ 136.9-145.4 ppm, respectively.[15]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized chalcone and to support the proposed structure through fragmentation patterns.

The following table summarizes the expected spectroscopic data for the synthesized chalcones.

TechniqueCharacteristic Signals
FT-IR (cm⁻¹) ~1650 (C=O stretch), ~1590 (C=C stretch), ~3300 (O-H stretch)
¹H NMR (ppm) ~7.2-8.2 (d, 1H, J=15-16 Hz, H-α), ~7.5-8.1 (d, 1H, J=15-16 Hz, H-β), ~6.8-8.1 (m, Ar-H), ~9.0-10.0 (s, 1H, Ar-OH)
¹³C NMR (ppm) ~187-197 (C=O), ~116-128 (C-α), ~137-146 (C-β), ~115-160 (Ar-C)

Potential Applications in Drug Discovery

Chalcones bearing chloro and hydroxy substituents have demonstrated a range of promising biological activities, making them valuable scaffolds in drug discovery.

  • Antitubercular and Antioxidant Activity: Studies have shown that chalcones with both hydroxyl and chloro substituents exhibit significant antitubercular and antioxidant activities.[6][7] The presence of an -OH group on the aryl rings is often crucial for these activities.[6]

  • Antibacterial Activity: Chalcones containing both hydroxyl and chlorine substituents have been synthesized and shown to have moderate to high antibacterial activity against various pathogenic microorganisms.[4]

  • Anticancer Activity: Chalcones are recognized as a significant class of anti-cancer agents, and their derivatives are continuously being explored for their therapeutic potential in managing human cancers.[13]

The synthesis of a library of chalcones based on the this compound core allows for the exploration of structure-activity relationships, potentially leading to the identification of lead compounds for the development of novel therapeutic agents.

References

The Strategic Role of 4-Chloro-3-hydroxybenzaldehyde in Modern Multicomponent Reactions: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic synthesis and drug discovery, the pursuit of molecular complexity from simple, readily available starting materials is a paramount objective. Multicomponent reactions (MCRs), which enable the formation of intricate molecular architectures in a single, one-pot operation, stand at the forefront of this endeavor. Within this context, the judicious choice of building blocks is critical. 4-Chloro-3-hydroxybenzaldehyde, a uniquely functionalized aromatic aldehyde, has emerged as a powerful and versatile substrate in a variety of MCRs, offering a gateway to novel heterocyclic scaffolds with significant potential in medicinal chemistry.

This technical guide provides an in-depth exploration of the applications of this compound in key multicomponent reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and present data to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this valuable intermediate.

The Versatility of this compound: A Structural Perspective

The utility of this compound in MCRs stems from its distinct substitution pattern. The interplay of the electron-withdrawing chloro group and the electron-donating hydroxyl group on the aromatic ring, ortho and para to the aldehyde functionality, respectively, modulates the reactivity of the carbonyl group and influences the electronic properties of the resulting products. This unique electronic profile, combined with the steric influence of the substituents, allows for the generation of diverse and novel chemical entities.

The Biginelli Reaction: Accessing Dihydropyrimidinones of Pharmacological Interest

The Biginelli reaction, a cornerstone of heterocyclic synthesis, is a three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea.[1] This reaction provides direct access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds renowned for a wide spectrum of biological activities, including roles as calcium channel blockers and antiviral agents.[2]

When this compound is employed in the Biginelli reaction, it paves the way for the synthesis of DHPMs bearing a 4-(4-chloro-3-hydroxyphenyl) substituent, a scaffold with potential for further functionalization and biological screening.

Mechanistic Insights

The most widely accepted mechanism for the Biginelli reaction under acidic catalysis proceeds through the formation of an N-acyliminium ion intermediate from the condensation of the aldehyde and urea.[1] This electrophilic intermediate is then intercepted by the enol form of the β-ketoester. Subsequent cyclization and dehydration afford the final dihydropyrimidinone product. The electronic nature of the substituents on the benzaldehyde can influence the rate of the initial condensation step.

Biginelli_Mechanism Aldehyde 4-Chloro-3-hydroxy- benzaldehyde Iminium N-Acyliminium Ion Intermediate Aldehyde->Iminium + Urea, H+ Urea Urea Urea->Iminium Ketoester β-Ketoester Enol Enol of Ketoester Ketoester->Enol Tautomerization Adduct Open-Chain Adduct Iminium->Adduct + Enol Enol->Adduct DHPM Dihydropyrimidinone (DHPM) Adduct->DHPM Cyclization & -H2O Hantzsch_Mechanism Aldehyde 4-Chloro-3-hydroxy- benzaldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel + Ketoester1 Ketoester1 β-Ketoester (1 equiv) Ketoester1->Knoevenagel Ketoester2 β-Ketoester (1 equiv) Enamine Enamine Ketoester2->Enamine + Ammonia Ammonia Ammonia Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct + Enamine (Michael Addition) Enamine->Michael_Adduct DHP 1,4-Dihydropyridine (1,4-DHP) Michael_Adduct->DHP Cyclization & -H2O Ugi_Mechanism Aldehyde 4-Chloro-3-hydroxy- benzaldehyde Imine Imine Aldehyde->Imine + Amine, -H2O Amine Amine Amine->Imine Isocyanide Isocyanide Nitrilium Nitrilium Ion Isocyanide->Nitrilium CarboxylicAcid Carboxylic Acid Intermediate Adduct CarboxylicAcid->Intermediate Imine->Nitrilium + Isocyanide Nitrilium->Intermediate + Carboxylic Acid BisAmide α-Acylamino Amide Intermediate->BisAmide Mumm Rearrangement

References

Application Notes and Protocols for the Enzymatic Biotransformation of 4-Chloro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the enzymatic reactions and biotransformation of 4-Chloro-3-hydroxybenzaldehyde. It is designed to offer both foundational knowledge and practical, step-by-step protocols for researchers in biochemistry, drug development, and environmental science. The methodologies outlined herein are grounded in established principles of enzymology and analytical chemistry, providing a solid framework for further investigation and process optimization.

Introduction: The Significance of this compound Biotransformation

This compound is a substituted aromatic aldehyde with applications as a building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] The biotransformation of this and similar chlorinated aromatic compounds is of significant interest for several reasons. Firstly, enzymatic catalysis offers a green and sustainable alternative to traditional chemical synthesis, often proceeding with high selectivity and under mild reaction conditions. Secondly, understanding the metabolic fate of such compounds is crucial in drug development to identify potential metabolites and in environmental science to assess the biodegradation of chlorinated pollutants.[4][5][6][7]

This document will focus on a plausible and widely applicable enzymatic transformation: the reduction of the aldehyde group to an alcohol, a common biotransformation pathway for aromatic aldehydes. We will explore the use of oxidoreductase enzymes for this purpose.

Core Principles: Enzymatic Reduction of this compound

The primary enzymatic transformation detailed in this guide is the reduction of the aldehyde moiety of this compound to a primary alcohol, yielding 4-Chloro-3-hydroxybenzyl alcohol. This reaction is typically catalyzed by a class of enzymes known as oxidoreductases, specifically alcohol dehydrogenases or carbonyl reductases.[8][9] These enzymes utilize a cofactor, most commonly NADH or NADPH, as a source of reducing equivalents.

The general reaction is as follows:

This compound + NAD(P)H + H⁺ ⇌ 4-Chloro-3-hydroxybenzyl alcohol + NAD(P)⁺

To ensure the continuous progress of the reaction, a cofactor regeneration system is often employed. This can be achieved by using a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a substrate like glucose, thereby regenerating the NAD(P)H consumed in the primary reaction.[8][9][10][11]

Enzymatic Reaction Pathway

Enzymatic_Pathway cluster_main Primary Reaction cluster_cofactor Cofactor Regeneration This compound This compound Oxidoreductase Oxidoreductase This compound->Oxidoreductase Substrate 4-Chloro-3-hydroxybenzyl alcohol 4-Chloro-3-hydroxybenzyl alcohol Oxidoreductase->4-Chloro-3-hydroxybenzyl alcohol Product NADPH NADPH Oxidoreductase->NADPH Requires NADP+ NADP+ NADPH->NADP+ Consumed GDH Glucose Dehydrogenase NADP+->GDH Input Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone GDH->NADPH Regenerated GDH->Gluconolactone

Caption: Enzymatic reduction of this compound with cofactor regeneration.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the enzymatic reduction of this compound and the subsequent analysis of the reaction mixture.

Protocol 1: Enzymatic Reduction of this compound

This protocol describes a batch biotransformation using a commercially available oxidoreductase with a glucose dehydrogenase cofactor regeneration system.

Materials:

  • This compound (Substrate)

  • Recombinant Oxidoreductase (e.g., from Candida magnoliae or Sporobolomyces salmonicolor)[8][9]

  • Glucose Dehydrogenase (GDH) (e.g., from Bacillus megaterium)[8][9]

  • β-Nicotinamide adenine dinucleotide phosphate (NADP⁺)

  • D-Glucose

  • Potassium Phosphate Buffer (100 mM, pH 7.0)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Shaking incubator

  • Centrifuge

Procedure:

  • Reaction Mixture Preparation:

    • In a sterile 50 mL flask, prepare the reaction mixture with the components in the order listed in the table below. It is crucial to add the enzymes last to prevent denaturation.

ComponentStock ConcentrationFinal ConcentrationVolume for 10 mL Reaction
Potassium Phosphate Buffer100 mM, pH 7.0100 mMq.s. to 10 mL
This compound100 mM in DMSO10 mM1 mL
D-Glucose1 M in water100 mM1 mL
NADP⁺10 mM in water0.1 mM0.1 mL
Glucose Dehydrogenase (GDH)100 U/mL1 U/mL0.1 mL
Oxidoreductase100 U/mL5 U/mL0.5 mL
  • Incubation:

    • Incubate the reaction mixture at 30°C in a shaking incubator at 150 rpm for 24 hours.

    • Prepare a control reaction without the oxidoreductase to account for any non-enzymatic degradation of the substrate.

  • Reaction Quenching and Product Extraction:

    • After 24 hours, stop the reaction by adding an equal volume (10 mL) of ethyl acetate.

    • Vortex the mixture vigorously for 1 minute to extract the product and any remaining substrate.

    • Centrifuge the mixture at 4000 x g for 10 minutes to separate the organic and aqueous phases.

    • Carefully collect the upper organic layer (ethyl acetate) and dry it over anhydrous sodium sulfate.

  • Sample Preparation for Analysis:

    • Filter the dried organic phase through a 0.22 µm syringe filter.

    • The sample is now ready for analysis by HPLC or GC-MS.

Protocol 2: HPLC Analysis of the Biotransformation

This protocol outlines the use of High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction by separating and quantifying the substrate and product.[12][13]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Procedure:

  • Standard Preparation:

    • Prepare stock solutions of this compound and 4-Chloro-3-hydroxybenzyl alcohol (if available as a standard) in acetonitrile at a concentration of 1 mg/mL.

    • Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Analysis:

    • Inject 10 µL of the prepared sample extract into the HPLC system.

    • Monitor the chromatogram for the disappearance of the substrate peak and the appearance of the product peak.

  • Quantification:

    • Identify the peaks corresponding to the substrate and product by comparing their retention times with those of the standards.

    • Calculate the concentration of each compound in the sample using the calibration curves.

    • The conversion rate can be calculated as: Conversion (%) = ([Initial Substrate] - [Final Substrate]) / [Initial Substrate] x 100

Expected Retention Times (Illustrative):

CompoundExpected Retention Time (min)
4-Chloro-3-hydroxybenzyl alcohol~ 3.5
This compound~ 5.2

Note: Retention times are illustrative and will vary depending on the specific HPLC system, column, and mobile phase composition.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Biotransformation cluster_extraction Product Extraction cluster_analysis Analysis A Prepare Reaction Mixture (Buffer, Substrate, Cofactors) B Add Enzymes (Oxidoreductase, GDH) A->B C Incubate at 30°C with Shaking B->C D Quench with Ethyl Acetate C->D E Centrifuge to Separate Phases D->E F Collect and Dry Organic Phase E->F G Filter Sample F->G H Inject into HPLC G->H I Analyze Data and Calculate Conversion H->I

Caption: A streamlined workflow for the enzymatic biotransformation and analysis.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the inclusion of proper controls and robust analytical methods.

  • Negative Control: A reaction mixture without the primary enzyme (oxidoreductase) is essential to confirm that the observed transformation is indeed enzyme-catalyzed and not a result of spontaneous chemical reaction or degradation.

  • Positive Control: If a known substrate for the chosen oxidoreductase is available, a parallel reaction with this substrate can validate the enzyme's activity under the experimental conditions.

  • Analytical Validation: The use of standard compounds for HPLC analysis ensures accurate identification and quantification of the substrate and product. The linearity of the calibration curve (R² > 0.99) will confirm the reliability of the quantification method.

By adhering to these principles, researchers can ensure the generation of reliable and reproducible data.

References

Application Notes & Protocols: The Versatility of 4-Chloro-3-hydroxybenzaldehyde in the Synthesis of Dyes and Fragrances

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifunctional Building Block

4-Chloro-3-hydroxybenzaldehyde is a substituted aromatic aldehyde that serves as a highly versatile intermediate in synthetic organic chemistry. Its structure, featuring a phenolic hydroxyl group, an electrophilic aldehyde, and a strategically placed chlorine atom on a benzene ring, provides multiple reactive sites. This unique combination makes it a valuable precursor for creating complex molecules with desirable chromophoric and olfactory properties, particularly in the dye and fragrance industries.

The hydroxyl and aldehyde groups are ortho-para directing and activating, making the aromatic ring susceptible to electrophilic substitution, which is a cornerstone of azo dye synthesis. Simultaneously, the aldehyde group provides a reactive handle for condensation reactions to form Schiff bases, while the chloro-substituent can be replaced via nucleophilic aromatic substitution to introduce new functionalities, a key strategy in fragrance synthesis. This guide provides an in-depth exploration of these applications, complete with detailed protocols and the scientific rationale behind the experimental choices.

Section 1: Physicochemical Properties and Safety Data

Before commencing any synthetic work, a thorough understanding of the reagent's properties and associated hazards is paramount.

Table 1: Physicochemical Properties of this compound [1]

Property Value
IUPAC Name This compound
CAS Number 56962-12-0
Molecular Formula C₇H₅ClO₂
Molar Mass 156.57 g/mol
Appearance White to slightly yellow crystalline powder
Melting Point 139-142 °C

| Solubility | Soluble in ethanol, ether, and hot water. |

Table 2: GHS Hazard and Precautionary Information [1]

Category Code Statement
Hazard H302 Harmful if swallowed.
H315 Causes skin irritation.
H318 Causes serious eye damage.
H335 May cause respiratory irritation.
Precaution P261 Avoid breathing dust.
P280 Wear protective gloves/eye protection/face protection.

| | P305+P351+P338| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Expert Insight: The presence of both an aldehyde and a phenol group necessitates careful handling to avoid both respiratory irritation from fine powders and skin/eye contact. Always use this reagent in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3]

Section 2: Application in Azo Dye Synthesis

The phenolic nature of this compound makes it an excellent coupling component for the synthesis of azo dyes. Azo dyes, characterized by the -N=N- functional group, are a major class of commercial colorants.[4][5] The synthesis is a classic two-step process involving diazotization followed by azo coupling.

Causality of the Reaction Mechanism
  • Diazotization: A primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C). This converts the amino group into a diazonium salt (-N₂⁺). The low temperature is critical because diazonium salts are unstable and can decompose violently or undergo unwanted side reactions at higher temperatures.[6]

  • Azo Coupling: The resulting diazonium salt, a weak electrophile, is then introduced to a solution of the coupling component—in this case, this compound. The coupling reaction is an electrophilic aromatic substitution. For the reaction to proceed efficiently, the coupling component must be highly activated. By dissolving this compound in a basic solution (e.g., NaOH or Na₂CO₃), the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This phenoxide is a much stronger activating group than the hydroxyl group, rendering the aromatic ring sufficiently electron-rich to be attacked by the diazonium salt, leading to the formation of the vibrant azo dye.[4][6]

Azo_Dye_Synthesis_Workflow cluster_diazotization Step 1: Diazotization (0-5 °C) cluster_coupling Step 2: Azo Coupling (0-5 °C) cluster_workup Step 3: Isolation & Purification AromaticAmine Aromatic Amine (e.g., 4-Chloroaniline) Reagents1 NaNO₂ + conc. HCl AromaticAmine->Reagents1 Reacts with DiazoniumSalt Diazonium Salt Solution [Ar-N₂⁺ Cl⁻] Reagents1->DiazoniumSalt Forms Phenoxide Activated Phenoxide Intermediate DiazoniumSalt->Phenoxide Couples with Precursor This compound Base Aqueous NaOH (Basic Solution) Precursor->Base Dissolves in Base->Phenoxide Activates to AzoDye Crude Azo Dye (Precipitate) Filtration Vacuum Filtration AzoDye->Filtration Washing Wash with Cold Water Filtration->Washing Recrystallization Recrystallization (e.g., from Ethanol) Washing->Recrystallization PureDye Purified Azo Dye Recrystallization->PureDye

Caption: Workflow for Azo Dye Synthesis.
Protocol 2.1: Synthesis of an Azo Dye from 4-Chloroaniline and this compound

This protocol is adapted from established methods for azo dye synthesis.[4][7]

Materials:

  • 4-Chloroaniline (1.28 g, 0.01 mol)

  • Concentrated Hydrochloric Acid (3 mL)

  • Sodium Nitrite (NaNO₂) (0.70 g, 0.01 mol)

  • This compound (1.57 g, 0.01 mol)

  • Sodium Hydroxide (NaOH) (1.6 g, 0.04 mol)

  • Deionized Water

  • Ethanol (for recrystallization)

  • Ice

Procedure:

  • Preparation of Diazonium Salt: a. In a 100 mL beaker, dissolve 1.28 g of 4-chloroaniline in a mixture of 3 mL of concentrated HCl and 10 mL of water. b. Cool this solution to 0–5 °C in an ice-salt bath with continuous magnetic stirring. c. In a separate beaker, dissolve 0.70 g of sodium nitrite in 5 mL of cold water. d. Add the sodium nitrite solution dropwise to the cold 4-chloroaniline solution over 15 minutes. Crucial: Maintain the temperature below 5 °C to prevent decomposition of the diazonium salt. e. Stir the resulting pale yellow solution for an additional 20 minutes in the ice bath to ensure the reaction is complete.

  • Preparation of Coupling Component Solution: a. In a 250 mL beaker, dissolve 1.57 g of this compound in 40 mL of a 1M aqueous sodium hydroxide solution (prepared by dissolving 1.6 g NaOH in 40 mL water). b. Cool this solution to 0–5 °C in an ice bath with vigorous stirring.

  • Azo Coupling Reaction: a. Slowly add the cold, freshly prepared diazonium salt solution to the cold stirring solution of the coupling component. b. A brightly colored precipitate (typically red or orange) should form immediately. c. Continue stirring the reaction mixture in the ice bath for 30 minutes after the addition is complete to ensure maximum yield.

  • Isolation and Purification: a. Collect the crude azo dye precipitate by vacuum filtration using a Büchner funnel. b. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7). This removes excess acid and salts. c. Air-dry the crude product. d. For purification, recrystallize the crude dye from a suitable solvent, such as an ethanol-water mixture, to obtain the purified product.

Section 3: Application in Fragrance Synthesis

This compound is a valuable precursor for creating fragrance molecules, most notably derivatives of vanillin. Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a primary component of vanilla flavor and fragrance.[8][9] A closely related and more potent synthetic fragrance is ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde). The chloro-substituted benzaldehyde can be a starting point for such molecules through nucleophilic aromatic substitution.

Causality of the Reaction Mechanism

The synthesis of ethyl vanillin from a related precursor, 3-chloro-4-hydroxybenzaldehyde, illustrates the core chemical principle.[10][11] The chlorine atom on the aromatic ring, which is typically unreactive towards nucleophiles, becomes activated by the electron-withdrawing aldehyde group. In the presence of a strong nucleophile like sodium ethoxide and often a copper catalyst, the chlorine atom can be displaced by the ethoxy group.

Expert Insight: This type of reaction, often a variation of the Ullmann condensation, is a powerful tool for forming aryl-ether bonds. The copper catalyst is believed to facilitate the reaction by coordinating to the reactants, lowering the activation energy for the substitution. The process requires anhydrous conditions as water can compete with the ethoxide nucleophile.

Fragrance_Synthesis_Workflow cluster_reaction Step 1: Nucleophilic Aromatic Substitution cluster_workup Step 2: Workup and Isolation Precursor 3-Chloro-4-hydroxybenzaldehyde* Reagents Sodium Ethoxide (NaOEt) in Anhydrous Ethanol Precursor->Reagents Reacts with Reflux Heat to Reflux Reagents->Reflux Copper Cu Catalyst (optional) Copper->Reflux Catalyzes Evaporation Evaporate Ethanol Reflux->Evaporation Acidification Acidify with HCl to precipitate product Evaporation->Acidification Filtration Vacuum Filtration Acidification->Filtration Recrystallization Recrystallization (e.g., from Water) Filtration->Recrystallization Product Ethyl Vanillin Recrystallization->Product note *Note: This protocol uses 3-Chloro-4-hydroxybenzaldehyde as a representative precursor for ethyl vanillin synthesis to demonstrate the chemical principle.

Caption: Workflow for Ethyl Vanillin Synthesis.
Protocol 3.1: Synthesis of Ethyl Vanillin (Illustrative Protocol)

This protocol describes the synthesis of ethyl vanillin from 3-chloro-4-hydroxybenzaldehyde, demonstrating a key transformation applicable to chloro-hydroxy-benzaldehyde derivatives.[10]

Materials:

  • 3-Chloro-4-hydroxybenzaldehyde (1.57 g, 0.01 mol)

  • Sodium metal (0.25 g, 0.011 mol)

  • Anhydrous Ethanol (30 mL)

  • Dilute Hydrochloric Acid (~1 M)

  • Deionized Water

Procedure:

  • Preparation of Sodium Ethoxide: a. In a 100 mL round-bottom flask equipped with a reflux condenser and a drying tube, carefully add 0.25 g of sodium metal (cut into small pieces) to 30 mL of anhydrous ethanol. b. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely until a clear solution of sodium ethoxide is formed.

  • Nucleophilic Substitution Reaction: a. To the freshly prepared sodium ethoxide solution, add 1.57 g of 3-chloro-4-hydroxybenzaldehyde. b. Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain reflux for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation: a. After the reaction is complete, cool the mixture to room temperature. b. Evaporate the bulk of the ethanol under reduced pressure using a rotary evaporator. c. Dissolve the resulting residue in 20 mL of water. d. Slowly acidify the aqueous solution with dilute hydrochloric acid until the pH is acidic. Ethyl vanillin will precipitate as a white solid. e. Cool the mixture in an ice bath to maximize precipitation.

  • Purification: a. Collect the crude ethyl vanillin by vacuum filtration. b. Wash the solid with a small amount of cold water. c. Purify the product by recrystallization from hot water to yield pure, crystalline ethyl vanillin. d. The product can be characterized by its melting point (76-78 °C) and its distinct, pleasant aroma.[10]

Conclusion

This compound is a testament to how molecular architecture dictates chemical utility. Its strategically positioned functional groups open distinct and efficient pathways for the synthesis of high-value chemicals. For the dye chemist, it is a reliable and effective coupling component for producing a range of azo colorants. For the fragrance chemist, its structure serves as a robust scaffold that can be chemically modified to create sought-after aromatic compounds like ethyl vanillin. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the synthetic power of this versatile intermediate.

References

Application Note: 4-Chloro-3-hydroxybenzaldehyde as a Versatile Precursor in the Synthesis of Agrochemical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Chloro-3-hydroxybenzaldehyde in Agrochemical Synthesis

This compound, a substituted aromatic aldehyde, has emerged as a critical building block in the synthesis of a diverse range of agrochemical intermediates. Its unique molecular architecture, featuring a reactive aldehyde group, a phenolic hydroxyl group, and a strategically positioned chlorine atom, offers a versatile platform for constructing complex molecules with desired biological activities. The interplay of these functional groups allows for a variety of chemical transformations, making it a valuable precursor for herbicides, fungicides, and insecticides. This application note provides an in-depth guide for researchers and scientists on the utilization of this compound in the preparation of key agrochemical intermediates, detailing field-proven protocols and the scientific rationale behind the experimental choices.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
IUPAC Name This compound
CAS Number 56962-12-0[2][3]
Molecular Formula C₇H₅ClO₂[1]
Molecular Weight 156.56 g/mol [1]
Appearance Off-white to light yellow crystalline powder
Melting Point 139-142 °C
Solubility Soluble in alcohols, ethers, and acetone; sparingly soluble in water.

Core Synthetic Pathways and Methodologies

The strategic functionalization of this compound enables the synthesis of several classes of agrochemical intermediates. This section will explore the key synthetic transformations and provide detailed protocols for their execution.

O-Arylation via Ullmann Condensation: Synthesis of Substituted Diphenyl Ethers

The Ullmann condensation is a cornerstone reaction for the formation of diaryl ethers, a common motif in many potent herbicides.[4][5] In this reaction, the phenolic hydroxyl group of this compound acts as a nucleophile, displacing a halogen from an activated aryl halide in the presence of a copper catalyst. This methodology allows for the synthesis of a wide array of substituted diphenyl ether intermediates.

Diagram 1: General Scheme of Ullmann Condensation

Ullmann_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant1 This compound Product Substituted Diphenyl Ether Intermediate Reactant1->Product Ullmann Condensation Reactant2 Aryl Halide (X = I, Br) Reactant2->Product Catalyst Cu Catalyst (e.g., CuI) Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product

Caption: Ullmann condensation of this compound.

Protocol 1: Synthesis of 4-Chloro-3-(4-nitrophenoxy)benzaldehyde

This protocol details the synthesis of a key intermediate for various phenoxy-based herbicides.

Materials:

  • This compound

  • 1-Bromo-4-nitrobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq), 1-bromo-4-nitrobenzene (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to achieve a concentration of 0.5 M with respect to this compound.

  • Purge the flask with nitrogen for 15 minutes.

  • Add copper(I) iodide (0.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 120-130 °C and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine solution (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 4-Chloro-3-(4-nitrophenoxy)benzaldehyde.

Causality and Self-Validation:

  • Anhydrous Conditions: The use of anhydrous reagents and solvent is crucial to prevent the deactivation of the catalyst and side reactions.

  • Inert Atmosphere: A nitrogen atmosphere prevents the oxidation of the copper catalyst.

  • Base: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

  • TLC Monitoring: Regular monitoring of the reaction by TLC ensures that the reaction is driven to completion and helps in identifying the optimal reaction time, preventing the formation of degradation products.

Williamson Ether Synthesis: Introducing Alkoxy Side Chains

The Williamson ether synthesis provides a straightforward method for introducing alkyl chains to the phenolic oxygen of this compound.[6] This is a key step in the synthesis of certain herbicides and fungicides where the alkoxy group modulates the compound's lipophilicity and biological activity.

Diagram 2: Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis Start This compound Deprotonation Deprotonation (Base, e.g., K2CO3) Start->Deprotonation Nucleophilic_Attack Nucleophilic Attack (Alkyl Halide, e.g., R-Br) Deprotonation->Nucleophilic_Attack Product 4-Chloro-3-alkoxybenzaldehyde Nucleophilic_Attack->Product Workup Aqueous Workup & Extraction Product->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Final_Product Pure Intermediate Purification->Final_Product

Caption: Workflow for Williamson ether synthesis.

Protocol 2: Preparation of 4-Chloro-3-ethoxybenzaldehyde

This intermediate can be further elaborated to produce a variety of agrochemicals.

Materials:

  • This compound

  • Ethyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetone.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • To this stirred suspension, add ethyl bromide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Recrystallize the crude product from ethanol/water to obtain pure 4-Chloro-3-ethoxybenzaldehyde.

Expert Insights:

  • Choice of Solvent: Acetone is a good solvent for this reaction as it is polar enough to dissolve the reactants but does not interfere with the reaction.

  • Excess Alkyl Halide: A slight excess of the alkyl halide is used to ensure complete conversion of the starting material.

  • Aqueous Workup: The washing steps are essential to remove any unreacted starting material, base, and by-products.

Reductive Amination: Synthesis of Benzylamine Derivatives

The aldehyde functionality of this compound can be readily converted to an amine through reductive amination. This opens up a pathway to a variety of N-substituted benzylamine intermediates, which are precursors to certain classes of fungicides and plant growth regulators.

Diagram 3: Reductive Amination Pathway

Reductive_Amination Start This compound Imine_Formation Imine/Iminium Ion Formation Start->Imine_Formation Amine Primary/Secondary Amine (R1R2NH) Amine->Imine_Formation Reduction Reduction (Reducing Agent, e.g., NaBH(OAc)3) Imine_Formation->Reduction Product Substituted Benzylamine Intermediate Reduction->Product

Caption: Pathway for reductive amination.

Protocol 3: Synthesis of (4-Chloro-3-hydroxyphenyl)methanamine

Materials:

  • This compound

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Dissolve this compound (1.0 eq) and ammonium acetate (10 eq) in methanol in a round-bottom flask.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the mixture in an ice bath and add sodium cyanoborohydride (1.5 eq) portion-wise, keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is ~2.

  • Stir for 30 minutes, then basify the mixture with 1 M NaOH to a pH of ~10.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel (DCM/Methanol gradient) to yield the pure (4-Chloro-3-hydroxyphenyl)methanamine.

Trustworthiness and Safety:

  • Sodium Cyanoborohydride: This reducing agent is selective for the iminium ion in the presence of the aldehyde. It is toxic and should be handled with care in a well-ventilated fume hood. The acidic quench is necessary to destroy any unreacted reagent.

  • pH Adjustments: Careful control of the pH is critical for both the reaction and the workup to ensure the stability of the product and efficient extraction.

Conclusion

This compound is a demonstrably valuable and versatile platform chemical for the synthesis of a wide range of agrochemical intermediates. The protocols detailed in this application note provide robust and reproducible methods for key chemical transformations, including Ullmann condensation, Williamson ether synthesis, and reductive amination. By understanding the underlying chemical principles and adhering to the outlined experimental procedures, researchers can effectively leverage the reactivity of this precursor to develop novel and effective agrochemical solutions.

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 4-Chloro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-3-hydroxybenzaldehyde (CAS 56962-12-0). This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your synthesis for this valuable pharmaceutical intermediate[1].

Part 1: Strategic Synthesis—Why Direct Formylation Fails

A common initial hypothesis is to synthesize this compound via a direct electrophilic formylation (e.g., Reimer-Tiemann or Vilsmeier-Haack) of a commercially available chlorophenol. However, this approach is fundamentally flawed due to the directing effects of the substituents on the aromatic ring.

FAQ: Why can't I synthesize this compound by directly formylating a chlorophenol?

Answer: The regiochemical outcome of electrophilic aromatic substitution is governed by the electronic properties of the substituents already on the ring. The hydroxyl (-OH) group is a powerful activating ortho-, para-director, while the chloro (-Cl) group is a deactivating ortho-, para-director. The powerful activating nature of the hydroxyl group will almost always dictate the position of the incoming formyl group.

Let's analyze the expected outcomes for the three isomers of chlorophenol:

  • Starting with 2-Chlorophenol: The -OH group strongly directs the incoming electrophile to the positions ortho and para to it (positions 4 and 6). The chloro group also directs to these same positions. This leads to the formation of 3-Chloro-4-hydroxybenzaldehyde and 5-Chloro-2-hydroxybenzaldehyde , neither of which is the target molecule.

  • Starting with 3-Chlorophenol: The -OH group directs to positions 2, 4, and 6. The -Cl group also directs to these same positions. This results in a mixture of isomers, none of which is this compound.

  • Starting with 4-Chlorophenol: The -OH group directs to positions 2 and 6 (the positions ortho to it). This leads exclusively to 5-Chloro-2-hydroxybenzaldehyde [2].

This inherent regioselectivity makes a direct, single-step formylation of a simple chlorophenol an unviable route for obtaining this compound with any reasonable yield or purity.

G cluster_2CP 2-Chlorophenol Starting Material cluster_4CP 4-Chlorophenol Starting Material 2-CP 2-Chlorophenol P1 3-Chloro-4-hydroxybenzaldehyde (Isomer) 2-CP->P1 Formylation P2 5-Chloro-2-hydroxybenzaldehyde (Isomer) 2-CP->P2 Formylation 4-CP 4-Chlorophenol P3 5-Chloro-2-hydroxybenzaldehyde (Isomer) 4-CP->P3 Formylation Target This compound (Desired Product)

Caption: Predicted outcomes of direct formylation on chlorophenols.

Part 2: A Validated Two-Step Synthetic Pathway

To overcome the challenge of regioselectivity, a more robust strategy is required. We recommend a two-step approach that involves:

  • Protecting the hydroxyl group as a methyl ether (anisole), which alters its directing influence.

  • Performing a regioselective formylation .

  • Deprotecting the ether to reveal the target hydroxyl group.

The recommended starting material for this pathway is 2-chloroanisole .

G Start 2-Chloroanisole Step1 Step 1: Vilsmeier-Haack Formylation Start->Step1 Intermediate 3-Chloro-4-methoxybenzaldehyde Step1->Intermediate Step2 Step 2: Demethylation (e.g., with BBr3) Intermediate->Step2 Product This compound Step2->Product

Caption: Recommended two-step synthesis workflow.

Part 3: Detailed Protocols and Optimization

Step 1: Vilsmeier-Haack Formylation of 2-Chloroanisole

The Vilsmeier-Haack reaction is an effective method for formylating electron-rich aromatic rings using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[3][4].

Q: What is the detailed protocol for the formylation of 2-chloroanisole?

A: Protocol: Synthesis of 3-Chloro-4-methoxybenzaldehyde

  • Vilsmeier Reagent Preparation:

    • To a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 1.5 to 3.0 equivalents).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.1 to 1.5 equivalents) dropwise to the DMF, ensuring the internal temperature does not exceed 10 °C.

    • Stir the resulting mixture at 0 °C for 30-60 minutes. A pale yellow to white precipitate of the Vilsmeier reagent may form[5]. Causality: This pre-formation step is critical. Adding the substrate before the reagent is fully formed can lead to side reactions and lower yields.

  • Formylation:

    • Dissolve 2-chloroanisole (1.0 equivalent) in a minimal amount of an inert solvent like dichloromethane (DCM) or use it neat if it is a liquid.

    • Add the 2-chloroanisole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C. Causality: 2-chloroanisole is less activated than phenol, requiring heat to drive the reaction to completion.

  • Reaction Monitoring & Work-up:

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

    • Cool the reaction mixture to room temperature and pour it slowly into a vigorously stirred beaker of crushed ice and a saturated solution of sodium acetate or sodium bicarbonate. Causality: This step hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic reaction mixture.

    • Stir for 30-60 minutes until the hydrolysis is complete.

    • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Demethylation to Yield Final Product

Q: What is an effective method for demethylating 3-Chloro-4-methoxybenzaldehyde?

A: Boron tribromide (BBr₃) is a highly effective but strong reagent for cleaving aryl methyl ethers. Milder alternatives like pyridine hydrochloride can also be used but may require higher temperatures.

A: Protocol: Synthesis of this compound via Demethylation

  • Reaction Setup:

    • Dissolve the crude or purified 3-Chloro-4-methoxybenzaldehyde (1.0 equivalent) in anhydrous DCM in a flask under a nitrogen atmosphere.

    • Cool the solution to -78 °C (dry ice/acetone bath). Causality: BBr₃ is highly reactive and the reaction is exothermic. Low temperature is crucial to prevent side reactions and decomposition.

  • Reagent Addition:

    • Slowly add a solution of BBr₃ in DCM (1.1 to 1.5 equivalents) dropwise to the cooled solution.

  • Reaction and Work-up:

    • After addition, allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir for an additional 2-4 hours, or until TLC indicates completion.

    • Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of water or methanol.

    • Dilute with water and extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

    • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification:

    • The final product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography.

Part 4: Troubleshooting Guide

G Start Low Yield or Incomplete Reaction Q1 Are reagents anhydrous and pure? Start->Q1 Sol1 Dry solvents (DMF, DCM). Use fresh POCl₃. Q1->Sol1 No Q2 Is Vilsmeier reagent stoichiometry correct? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Optimize POCl₃/DMF ratio. (See Table 1) Q2->Sol2 No Q3 Is reaction temperature /time optimized? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Increase reaction temp (60-80°C). Increase reaction time. Q3->Sol3 No End Consult advanced purification/characterization. Q3->End Yes A3_Yes Yes A3_No No

Caption: Troubleshooting workflow for the Vilsmeier-Haack step.

FAQs for Vilsmeier-Haack Formylation (Step 1)
  • Q: My reaction is sluggish and my yield is very low. What's the most likely cause? A: The Vilsmeier reagent is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (nitrogen or argon). Use anhydrous grade DMF and fresh, high-purity POCl₃. Old DMF can decompose to dimethylamine, which will consume the reagent[3][6].

  • Q: I am observing the formation of chlorinated byproducts. How can I prevent this? A: While less common with POCl₃, chlorination can occur at higher temperatures. Ensure the initial formation of the Vilsmeier reagent is done at 0 °C and avoid excessive heating during the formylation step. If the problem persists, consider alternative reagents like oxalyl chloride or thionyl chloride with DMF, which may be less prone to this side reaction[7].

  • Q: My TLC shows multiple spots, including what looks like a di-formylated product. How do I improve selectivity? A: Over-formylation can occur with excess Vilsmeier reagent or prolonged reaction times at high temperatures. Carefully controlling the stoichiometry is key. Start with a lower ratio of Vilsmeier reagent to substrate and monitor the reaction closely by TLC. Quench the reaction as soon as the starting material is consumed.

Vilsmeier Reagent : Substrate RatioExpected Mono-formylated Yield (%)Di-formylated Byproduct (%)
1.2 : 1~85%< 5%
2.0 : 1~65%~25%
3.0 : 1~40%> 50%
Table 1: Effect of Vilsmeier reagent stoichiometry on product distribution for a generic activated aromatic compound[7].
FAQs for Demethylation (Step 2)
  • Q: My demethylation reaction is incomplete, and I recover starting material. A: Ensure you are using a sufficient excess of BBr₃ (at least 1.1 equivalents). The reaction may also require a longer time or warming to room temperature to go to completion. Monitor carefully by TLC.

  • Q: The workup of my BBr₃ reaction is difficult, and I'm getting a low yield of a dark, tarry substance. A: This often points to decomposition. Ensure the initial reaction is performed at a very low temperature (-78 °C) and that the quench is done slowly and at 0 °C or below. Quenching at room temperature can be too vigorous and lead to product degradation.

  • Q: Are there alternatives to BBr₃? A: Yes. For a less vigorous reaction, you can use pyridine hydrochloride. This involves mixing the substrate with anhydrous pyridine hydrochloride and heating the mixture to 180-200 °C for several hours. The workup is a simple acid-base extraction. While safer, this method requires high temperatures which may not be suitable for all substrates.

References

Common side reactions in the formylation of 2-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the formylation of 2-chlorophenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial synthetic transformation. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your experiments.

Overview of Common Formylation Methods

The introduction of a formyl group (-CHO) onto the 2-chlorophenol ring is a key step in the synthesis of various valuable intermediates. The primary methods employed for this transformation include the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions. Each of these methods, while effective, presents a unique set of challenges, primarily concerning regioselectivity and the formation of undesired byproducts. This guide will address the most frequent issues encountered with each technique.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a widely used method for the ortho-formylation of phenols, utilizing chloroform (CHCl₃) and a strong base.[1][2] The reactive species is dichlorocarbene (:CCl₂), which is generated in situ.[3][4]

Q1: My Reimer-Tiemann reaction on 2-chlorophenol is yielding a mixture of isomers. How can I improve the regioselectivity for the desired ortho-formylated product?

A1: This is a classic challenge with the Reimer-Tiemann reaction. While ortho-formylation is generally favored for phenols, the presence of substituents and reaction conditions can lead to the formation of the para-isomer.[5][6]

  • Mechanistic Insight: The ortho-selectivity is often attributed to the interaction between the hydroxyl group of the phenoxide and the dichlorocarbene intermediate.[6] However, with 2-chlorophenol, two open ortho-positions and one para-position are available for substitution, leading to potential isomeric mixtures.

  • Troubleshooting Steps:

    • Temperature Control: The reaction can be highly exothermic once initiated.[7] Maintaining a consistent and moderate temperature (typically 60-70°C) can enhance selectivity. Runaway temperatures can lead to a decrease in selectivity and an increase in side products.

    • Base Concentration: The concentration of the aqueous hydroxide solution can influence the outcome. Typically, a 10-40% alkali hydroxide solution is used.[5] Experimenting within this range can help optimize the ortho:para ratio.

    • Solvent System: The reaction is typically biphasic.[1][7] The use of phase-transfer catalysts can sometimes improve the reaction rate and selectivity by facilitating the interaction between the aqueous and organic phases.

Q2: I am observing a significant amount of an unexpected, non-aldehydic byproduct in my Reimer-Tiemann reaction. What could it be and how can I minimize its formation?

A2: A common "abnormal" byproduct in the Reimer-Tiemann reaction is a substituted cyclohexadienone.[8]

  • Mechanistic Insight: This byproduct arises from the attack of dichlorocarbene at the ortho-position, followed by a rearrangement pathway that does not lead to the aldehyde.[8] With substituted phenols, this side reaction can become more prominent.

  • Troubleshooting Workflow:

    G cluster_solutions Troubleshooting Actions start High Cyclohexadienone Byproduct check_temp Review Reaction Temperature start->check_temp check_base Evaluate Base Concentration check_temp->check_base If temp is optimal temp_action Lower temperature to 60-65°C check_temp->temp_action check_chloroform Assess Chloroform Stoichiometry check_base->check_chloroform If base conc. is optimal base_action Use lower end of conc. range (e.g., 10-20% NaOH) check_base->base_action optimize Optimize Reaction Conditions check_chloroform->optimize If stoichiometry is correct chloroform_action Use a slight excess of chloroform (e.g., 1.5-2.0 equiv.) check_chloroform->chloroform_action end Minimized Byproduct Formation optimize->end

    Caption: Troubleshooting workflow for minimizing cyclohexadienone formation.

  • Experimental Protocol to Minimize Cyclohexadienone Formation:

    • In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 2-chlorophenol (1.0 equiv) in a 2:1 mixture of ethanol and 15% aqueous sodium hydroxide.[5]

    • Heat the mixture to 65°C with vigorous stirring.

    • Add chloroform (2.0 equiv) dropwise over 1 hour, maintaining the temperature between 65-70°C.

    • After the addition is complete, continue stirring for 3 hours.[5]

    • Cool the reaction to room temperature, and remove the ethanol via rotary evaporation.

    • Acidify the remaining aqueous solution to a pH of 4-5 and extract with a suitable organic solvent like ethyl acetate.

    • Analyze the crude product by TLC or GC-MS to assess the product distribution.

Q3: My reaction is sluggish and gives a poor yield of the formylated product. What are the likely causes?

A3: Poor yields in a Reimer-Tiemann reaction can often be attributed to inefficient mixing or improper reaction conditions.

  • Key Considerations:

    • Mixing: Since the reaction is biphasic, vigorous stirring is essential to ensure the reagents come into contact.[1][7]

    • Temperature: The reaction requires heating to initiate, but as mentioned, can be highly exothermic.[2][7] If the initial temperature is too low, the reaction may not start efficiently.

    • Reagent Quality: Ensure the chloroform has not degraded and the base is of the correct concentration.

ParameterRecommended RangePotential Issue if Deviated
Temperature 60 - 75°CToo low: slow/no reaction. Too high: increased byproducts.
Base Concentration 10 - 40% NaOH/KOHToo low: incomplete phenoxide formation. Too high: potential for side reactions.
Chloroform 1.5 - 3.0 equivalentsToo low: incomplete reaction. Too high: increased byproduct formation.
Stirring Speed > 500 RPM (mechanical)Inadequate mixing leads to poor reagent contact and low yield.

Table 1: Recommended Parameters for Reimer-Tiemann Formylation of 2-Chlorophenol.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[9][10]

Q4: I am attempting a Vilsmeier-Haack formylation of 2-chlorophenol, but the reaction is not proceeding. What could be the issue?

A4: The Vilsmeier-Haack reaction is most effective on highly electron-rich aromatic compounds.[9] Phenols can be suitable substrates, but their reactivity can be influenced by other substituents.

  • Mechanistic Insight: The electrophile in this reaction, the Vilsmeier reagent (a chloroiminium ion), is a weaker electrophile than those in other electrophilic aromatic substitutions.[9][11] The electron-donating hydroxyl group of 2-chlorophenol activates the ring, but the electron-withdrawing chlorine atom can have a deactivating effect.

  • Troubleshooting Steps:

    • Reaction Temperature: For less reactive substrates, a higher reaction temperature may be necessary. Temperatures can range from room temperature up to 80-90°C.

    • Vilsmeier Reagent Stoichiometry: Ensure an adequate amount of the Vilsmeier reagent is used. A molar ratio of 1.5 to 3.0 equivalents of the reagent to the substrate is common.

    • Solvent: While DMF often serves as both a reagent and a solvent, in some cases, using an inert co-solvent like dichloroethane can be beneficial.[12]

Q5: Are there any common side reactions to be aware of with the Vilsmeier-Haack formylation of 2-chlorophenol?

A5: While generally cleaner than the Reimer-Tiemann reaction, side reactions can still occur.

  • Potential Byproducts:

    • Isomeric Products: Similar to the Reimer-Tiemann reaction, formylation at the para-position can occur, although ortho-substitution is generally favored for phenols.

    • Chlorination: In some cases, with prolonged reaction times or high temperatures, the hydroxyl group can be substituted by a chlorine atom, leading to the formation of dichlorobenzaldehyde derivatives.

Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent, typically in an acidic medium like glycerol and boric acid or trifluoroacetic acid.[13][14]

Q6: My Duff reaction on 2-chlorophenol is resulting in a complex mixture of products, including what appears to be a di-formylated species. How can I control this?

A6: Di-formylation is a known side reaction in the Duff reaction, especially when multiple ortho-positions are available.[6]

  • Mechanistic Insight: The reaction proceeds through the formation of an iminium ion intermediate from HMTA, which then acts as the electrophile.[13] If the mono-formylated product is still sufficiently activated, a second formylation can occur.

  • Troubleshooting Steps:

    • Stoichiometry Control: The most effective way to minimize di-formylation is to carefully control the stoichiometry. Reducing the amount of HMTA relative to the 2-chlorophenol can significantly favor the mono-formylated product.[6]

    • Reaction Monitoring: Closely monitor the reaction progress using TLC or HPLC. Quench the reaction once the formation of the desired mono-formylated product is maximized.[6]

Q7: I am observing significant polymer/resin formation in my Duff reaction. What is the cause and how can I prevent it?

A7: Phenol-formaldehyde resin formation is a potential side reaction, particularly under the acidic and heated conditions of the Duff reaction.[6]

  • Preventative Measures:

    • Temperature Management: Avoid excessively high temperatures. Maintain the lowest effective temperature for the formylation to proceed at a reasonable rate.[6]

    • Reaction Time: Minimize the reaction time. Prolonged exposure to the reaction conditions can promote polymerization.

    G reagents 2-Chlorophenol HMTA conditions Acid Catalyst Heat reagents->conditions desired_path Mono-formylation conditions->desired_path Controlled Stoichiometry & Temp. side_path1 Di-formylation conditions->side_path1 Excess HMTA side_path2 Resin Formation conditions->side_path2 High Temp. / Long Time products Desired Product Byproducts desired_path->products side_path1->products side_path2->products

    Caption: Reaction pathways in the Duff formylation of 2-chlorophenol.

References

Identification and minimization of byproducts in 4-Chloro-3-hydroxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Chloro-3-hydroxybenzaldehyde

A Guide to Identification and Minimization of Byproducts for Researchers, Scientists, and Drug Development Professionals

The synthesis of this compound is a critical step in the development of various pharmaceutical and chemical entities.[1] However, achieving high purity and yield can be challenging due to the formation of various byproducts. This technical support guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you identify, minimize, and eliminate these impurities from your reaction.

Section 1: Frequently Asked Questions (FAQs) about Byproduct Formation

This section addresses common questions regarding the formation of byproducts during the synthesis of this compound, particularly via the Reimer-Tiemann reaction of 2-chlorophenol, a common synthetic route.

Q1: What are the most common byproducts when synthesizing this compound from 2-chlorophenol using the Reimer-Tiemann reaction?

A1: The Reimer-Tiemann reaction, which involves the ortho-formylation of phenols using chloroform (CHCl₃) and a strong base, is a classic method for this synthesis.[2][3][4] The primary reactive species is dichlorocarbene (:CCl₂), which is generated in situ.[3][4] While the target is formylation at the C4 position (para to the chloro group and ortho to the hydroxyl group), several byproducts can arise due to the complex reactivity of the starting material and intermediates.

The most common byproducts include:

  • Isomeric Products: The primary byproduct is often the isomeric 2-chloro-5-hydroxybenzaldehyde. The dichlorocarbene can attack other activated positions on the aromatic ring.

  • Di-formylated Products: Although less common, reaction at multiple sites can lead to di-formylated chlorophenols.

  • Unreacted Starting Material: Incomplete reaction will leave residual 2-chlorophenol.

  • Tar/Polymeric Materials: Phenols are susceptible to oxidation and polymerization under strong basic and high-temperature conditions, leading to the formation of complex, high-molecular-weight tars.

Q2: What are the primary mechanisms leading to the formation of these byproducts?

A2: Byproduct formation is primarily governed by the principles of electrophilic aromatic substitution. The phenoxide ion, formed by the deprotonation of 2-chlorophenol by the base, is a highly activated nucleophile.[4] The negative charge is delocalized into the aromatic ring, particularly at the ortho and para positions relative to the hydroxyl group.

  • Isomer Formation: The hydroxyl group is a powerful ortho-, para-directing group. In 2-chlorophenol, this directs the incoming electrophile (:CCl₂) to the C4 and C6 positions. While the desired product is formed from attack at C4, attack at C6 leads to the formation of 2-chloro-5-hydroxybenzaldehyde. The ratio of these isomers is highly dependent on reaction conditions.

  • Tar Formation: The electron-rich nature of the phenoxide intermediate makes it susceptible to oxidation, especially at elevated temperatures in the presence of air. This can initiate polymerization reactions, resulting in intractable tars that can complicate purification.

Q3: How do reaction conditions influence the formation of byproducts?

A3: Reaction conditions are the most critical factor in controlling the selectivity and yield of the desired product. Key parameters include:

  • Temperature: The Reimer-Tiemann reaction is often exothermic once initiated.[4] Lower temperatures (around 60-70°C) generally favor the desired ortho-formylation and minimize the formation of tars.[5][6] Higher temperatures can lead to increased byproduct formation and decomposition.

  • Base Concentration: A sufficient concentration of a strong base (like NaOH or KOH) is required to generate both the phenoxide and the dichlorocarbene.[6][7] However, excessively high concentrations can promote side reactions and tar formation.

  • Reaction Time: Sufficient time is needed for the reaction to go to completion. However, prolonged reaction times, especially at elevated temperatures, can increase the likelihood of byproduct formation and product degradation.

  • Mixing: Since the reaction is often biphasic (aqueous base and organic chloroform), vigorous stirring is essential to ensure efficient mass transfer between the phases.[4] Poor mixing can lead to localized "hot spots" and an increase in side reactions.

Section 2: Troubleshooting Guide: Identifying and Quantifying Byproducts

Effective byproduct minimization starts with accurate identification and quantification. This section provides protocols and guidance for analyzing your crude reaction mixture.

Problem: My crude product analysis (HPLC, GC-MS, NMR) shows multiple unexpected peaks.

Solution: A combination of chromatographic and spectroscopic techniques is necessary to identify and quantify the components of your crude product.

Workflow for Byproduct Identification

The following diagram illustrates a systematic workflow for identifying unknown impurities in your synthesis.

Byproduct_Identification_Workflow cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Confirmation Crude_Product Crude Reaction Product TLC 1. Thin Layer Chromatography (TLC) - Quick purity check - Select mobile phase Crude_Product->TLC HPLC 2. HPLC Analysis - Separate components - Quantify relative amounts TLC->HPLC LC_MS 3. LC-MS Analysis - Obtain molecular weight of each component HPLC->LC_MS Fraction_Collection 4. Preparative HPLC/Column Chromatography - Isolate individual byproducts HPLC->Fraction_Collection NMR 5. NMR Spectroscopy (¹H, ¹³C) - Determine structure of isolated byproducts Fraction_Collection->NMR Database_Search 6. Database Search - Compare spectra to known compounds (e.g., PubChem) NMR->Database_Search Optimization_Workflow Start High Byproduct Level Detected Temp_Check Is reaction temperature > 70°C? Start->Temp_Check Lower_Temp Action: Reduce temperature to 60-65°C. Rationale: Improves selectivity, reduces tar. Temp_Check->Lower_Temp Yes Base_Check Is base concentration > 40%? Temp_Check->Base_Check No Lower_Temp->Base_Check Lower_Base Action: Use 10-25% aq. NaOH/KOH. Rationale: Reduces decomposition. Base_Check->Lower_Base Yes Mixing_Check Is stirring inefficient? Base_Check->Mixing_Check No Lower_Base->Mixing_Check Improve_Mixing Action: Use overhead stirrer or high-speed magnetic stirring. Rationale: Ensures phase transfer. Mixing_Check->Improve_Mixing Yes Reagent_Check Is CHCl₃ added too quickly? Mixing_Check->Reagent_Check No Improve_Mixing->Reagent_Check Slow_Addition Action: Add CHCl₃ dropwise over 1 hour. Rationale: Controls exotherm and carbene concentration. Reagent_Check->Slow_Addition Yes End Re-analyze Product. Improved Purity. Reagent_Check->End No Slow_Addition->End

References

Technical Support Center: Purification of 4-Chloro-3-hydroxybenzaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-3-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the recrystallization of this compound. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and troubleshoot effectively.

I. Overview of Recrystallization for this compound

Recrystallization is a powerful technique for purifying solid organic compounds. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. For this compound, a white to light yellow crystalline solid, successful recrystallization hinges on selecting an appropriate solvent and carefully controlling the cooling process to promote the formation of pure crystals.[1][2][3]

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₇H₅ClO₂[4]
Molecular Weight156.56 g/mol [4]
AppearanceWhite to light yellow powder/crystal[2]
Melting Point131.0 to 135.0 °C[2]
Boiling Point251.3 ± 20.0 °C at 760 mmHg[3]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the recrystallization of this compound in a question-and-answer format.

Q1: My this compound is not dissolving in the hot solvent, even after adding a large volume. What's wrong?

A1: This is a classic case of poor solvent selection or insufficient heating.

  • Causality: The ideal recrystallization solvent should dissolve the solute completely at its boiling point but poorly at room temperature.[5] If the compound isn't dissolving, the solvent's solvating power is too low, even when hot. The presence of the polar hydroxyl and aldehyde groups, along with the chloro-substituted aromatic ring, means a solvent of moderate polarity is often a good starting point.[1][6]

  • Troubleshooting Steps:

    • Verify Solvent Choice: For compounds like this compound, which has both polar and non-polar characteristics, a single solvent might not be ideal. Consider a mixed solvent system. A good approach is to dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at its boiling point, and then add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy (the saturation point). Then, add a few drops of the "good" solvent to redissolve the precipitate.

    • Increase Temperature: Ensure your solvent is at or very near its boiling point. Use a hot plate with a stirrer and a reflux condenser to maintain the temperature without solvent loss.

    • Solvent Screening: If the initial choice is clearly not working, perform a small-scale solvent screen. Place a few milligrams of your crude product in separate test tubes and add a few drops of different candidate solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, or mixtures with water or hexanes) to observe solubility at room temperature and upon heating.[7][8]

Q2: The compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is a common problem when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities. [9][10]

  • Causality: The high concentration of the solute upon cooling can lead to a liquid-liquid phase separation instead of crystallization. Impurities can also suppress the melting point of the compound, making it more prone to oiling out.

  • Troubleshooting Steps:

    • Reheat and Add More Solvent: The simplest solution is to reheat the mixture to redissolve the oil and then add more of the "good" solvent (or the more polar solvent in a mixed system).[9][10] This reduces the saturation level and can promote crystal formation.

    • Slow Down the Cooling Process: Rapid cooling encourages oiling out.[10] Allow the flask to cool slowly on the benchtop before moving it to an ice bath. Insulating the flask can also help.

    • Change the Solvent System: If the problem persists, the solvent system is likely unsuitable. Try a lower-boiling point solvent or a different solvent mixture.

    • Scratching and Seeding: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[5] If you have a small amount of pure this compound, adding a "seed crystal" can initiate crystallization.[10]

Q3: I got a very poor yield of crystals. Where did my product go?

A3: Low yield is a frequent issue in recrystallization and can be attributed to several factors. [9]

  • Causality: The most common reasons for poor yield are using too much solvent, cooling the solution too quickly, or premature crystallization during a hot filtration step.[9][11]

  • Troubleshooting Steps:

    • Minimize Solvent Volume: The goal is to use the minimum amount of hot solvent to fully dissolve the compound.[8] Using an excess will keep a significant portion of your product dissolved in the mother liquor even after cooling.

    • Check the Mother Liquor: After filtering your crystals, you can cool the filtrate (mother liquor) further in an ice-salt bath to see if more crystals form. If a substantial amount precipitates, it indicates that your initial cooling was insufficient or too much solvent was used. You can recover these second-crop crystals, though they may be less pure.

    • Avoid Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.

    • Optimize the Cooling Process: Gradual cooling is key.[8] Allow the solution to reach room temperature slowly before placing it in an ice bath.

Q4: The recrystallized product is still colored. How can I remove colored impurities?

A4: Colored impurities are often large, polar molecules that can be effectively removed with activated carbon.

  • Causality: The color is due to impurities that have a high affinity for the crystal lattice of your compound.

  • Troubleshooting Steps:

    • Use Activated Carbon (Charcoal): After dissolving your crude product in the hot solvent, add a very small amount of activated carbon (a spatula tip is usually sufficient).

    • Boil and Filter Hot: Boil the solution with the charcoal for a few minutes. The colored impurities will adsorb onto the surface of the carbon.

    • Perform a Hot Filtration: While the solution is still hot, filter it through a fluted filter paper to remove the carbon. Be sure to use a pre-heated funnel to prevent premature crystallization.

    • Proceed with Cooling: Allow the now colorless filtrate to cool and crystallize as usual.

III. Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound
  • Solvent Selection: Based on solubility tests, a moderately polar solvent like ethanol or a mixture of ethanol and water is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling on a hot plate with stirring.

  • Add More Solvent: Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and then reheat to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated carbon was used, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Protocol 2: Mixed Solvent Recrystallization
  • Dissolution in "Good" Solvent: Dissolve the crude solid in the minimum amount of a hot "good" solvent (e.g., ethanol).

  • Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Isolation: Follow steps 6-9 from the single solvent protocol.

IV. Frequently Asked Questions (FAQs)

Q: How do I know if my recrystallized product is pure? A: A common method is to measure the melting point of the dried crystals. A pure compound will have a sharp melting point range that is close to the literature value. Impurities will typically cause the melting point to be lower and broader.[5] Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can also be used for a more quantitative assessment of purity.

Q: What are the main safety precautions when performing a recrystallization? A: Always work in a well-ventilated fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] this compound is harmful if swallowed, causes skin irritation, and serious eye damage.[4] Avoid inhaling dust or vapors.[12] Be cautious when heating flammable organic solvents; never heat them in an open flame.

Q: Can I reuse the mother liquor? A: The mother liquor contains the dissolved impurities as well as some of your product. While you can sometimes recover more product by concentrating the mother liquor and cooling it again (a "second crop"), this crop will be less pure than the first. It is often a balance between yield and purity.

V. Visualizing the Process

Recrystallization Workflow

Recrystallization_Workflow Crude Crude Solid Dissolve Dissolve in Min. Hot Solvent Crude->Dissolve Hot_Filtration Hot Filtration (Optional) Dissolve->Hot_Filtration Insoluble Impurities Cooling Slow Cooling Dissolve->Cooling No Insoluble Impurities Hot_Filtration->Cooling Vacuum_Filtration Vacuum Filtration Cooling->Vacuum_Filtration Pure_Crystals Pure Crystals Vacuum_Filtration->Pure_Crystals Collect Mother_Liquor Mother Liquor (Impurities) Vacuum_Filtration->Mother_Liquor Separate

Caption: A flowchart of the general recrystallization workflow.

Troubleshooting Logic

Troubleshooting_Logic Start Problem Encountered Oiling_Out Oiling Out? Start->Oiling_Out Low_Yield Low Yield? Oiling_Out->Low_Yield No Sol_Oiling Reheat, Add More Solvent, Cool Slowly Oiling_Out->Sol_Oiling Yes Colored_Product Colored Product? Low_Yield->Colored_Product No Sol_Yield Use Less Solvent, Recover from Mother Liquor Low_Yield->Sol_Yield Yes Sol_Color Use Activated Carbon, Hot Filtration Colored_Product->Sol_Color Yes Success Problem Resolved Colored_Product->Success No Sol_Oiling->Success Sol_Yield->Success Sol_Color->Success

Caption: Decision tree for troubleshooting common recrystallization issues.

VI. References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2024, March 30). Safety Data Sheet: Benzaldehyde, 3-chloro-4-hydroxy-. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US4622429A - Process for the preparation of substituted benzaldehydes. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CA1132612A - Process for the purification of benzaldehyde. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from --INVALID-LINK--

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from --INVALID-LINK--

  • Reddit. (2024, April 29). Recrystallization pointers. r/chemistry. Retrieved from --INVALID-LINK--

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from --INVALID-LINK--

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025, August 6). 4-Hydroxybenzaldehyde. Retrieved from --INVALID-LINK--

  • Solubility of Things. (n.d.). 4-Hydroxybenzaldehyde. Retrieved from --INVALID-LINK--

  • Solubility of Things. (n.d.). 3-Chloro-4-hydroxybenzaldehyde. Retrieved from --INVALID-LINK--

  • TCI EUROPE N.V. (n.d.). 3-Chloro-4-hydroxybenzaldehyde. Retrieved from --INVALID-LINK--

  • European Patent Office. (n.d.). EP 0016487 B1 - Method for the purification of benzaldehyde. Retrieved from --INVALID-LINK--

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Spectroscopy Characterizations of Some New Bis 1,3-thiazolidin-4-ones Derived from 4-hydroxybenzaldehyde Substrate. Retrieved from --INVALID-LINK--

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzaldehyde. Retrieved from --INVALID-LINK--

  • YouTube. (2020, January 10). Recrystallization. Professor Dave Explains. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives. Retrieved from --INVALID-LINK--

  • Safety Data Sheet. (n.d.). 4-Hydroxybenzaldehyde 107110. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). Benzaldehyde, 4-chloro-3-hydroxy- 56962-12-0. Retrieved from --INVALID-LINK--

  • Science Alert. (2015, April 17). WATCH: The Hypnotic Recrystallisation of 4-Hydroxybenzaldehyde. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimizing the Synthesis of 4-Chloro-3-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-Chloro-3-hydroxybenzaldehyde and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental outcomes. Here, we delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound, and which one offers the best yield and regioselectivity?

The synthesis of this compound typically involves the formylation of 4-chlorophenol. The primary challenge lies in directing the formyl group to the ortho position relative to the hydroxyl group, which is a strong ortho-, para- director. Since the para position is blocked by the chlorine atom, the formylation should preferentially occur at one of the two ortho positions. The key is to select a method that favors formylation at the position flanked by the chloro and hydroxyl groups.

The most common methods for the ortho-formylation of phenols are the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions.[1] For substituted phenols like 4-chlorophenol, the Vilsmeier-Haack reaction or a modified Duff reaction often provides better yields and cleaner reactions compared to the traditional Reimer-Tiemann reaction, which can suffer from low yields and the formation of by-products with substituted phenols.[2] The Magnesium Chloride Mediated ortho-Formylation (Casnati-Skattebøl Reaction) is also a high-yield and highly regioselective method for the ortho-formylation of phenols.[2]

Q2: What is the expected major isomer in the formylation of 4-chlorophenol, and why?

The expected major product from the formylation of 4-chlorophenol is 5-chloro-2-hydroxybenzaldehyde .[1] This is because the hydroxyl group is a more powerful activating group and ortho-director than the chloro group. The formyl group (-CHO) is introduced at the position ortho to the hydroxyl group.[1] However, depending on the reaction conditions, the formation of the other isomer, 3-chloro-2-hydroxybenzaldehyde , can also occur.[1] Careful optimization of the reaction conditions is crucial to maximize the yield of the desired isomer.

Q3: What are the common impurities I should expect, and how can I identify them?

Common impurities in the synthesis of this compound derivatives include:

  • Unreacted starting material (4-chlorophenol): This is a common impurity if the reaction does not go to completion.[1]

  • Isomeric products: The formation of other positional isomers is a frequent issue.[1]

  • Poly-formylated products: Although less common, diformylation can occur if reaction conditions are too harsh.[1]

  • Reaction-specific by-products: For instance, the Reimer-Tiemann reaction can produce substituted cyclohexadienones from the dichlorocarbene intermediate.[1]

  • Resin/polymer formation: Phenol-formaldehyde resin formation can occur, especially under acidic or basic conditions with formaldehyde or its equivalents.[3]

These impurities can be identified using a combination of chromatographic and spectroscopic techniques:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress and detection of different components.[1]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product purity and isomer ratios.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the desired product and identify impurities by their characteristic chemical shifts and coupling patterns.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and by-products.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions.

Problem 1: Low Yield of the Desired this compound Derivative

A low yield can be attributed to several factors, from incomplete reactions to product loss during workup.

Possible Causes & Solutions:

Cause Explanation Solution
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or deactivation of the catalyst.Monitor the reaction using TLC until the starting material spot is minimized or disappears. Consider extending the reaction time or optimizing the temperature based on literature protocols for similar substrates.[1]
Poor Reagent Quality Impure starting materials or reagents can lead to side reactions and lower yields.Ensure the purity of your 4-chlorophenol and all other reagents before starting the reaction. Use anhydrous solvents and reagents where necessary, as moisture can interfere with many formylation reactions.[2]
Suboptimal Reaction Conditions Formylation reactions are sensitive to temperature and stoichiometry.[1]Carefully control the stoichiometry of the reagents. A slight excess of the formylating agent may be beneficial, but a large excess can lead to by-products. Optimize the temperature; some reactions require heating to initiate, while others are exothermic and need cooling.[1]
Product Loss During Workup The desired product might be lost during extraction or purification steps.Check the aqueous layer after extraction to ensure your product is not water-soluble.[4] If your product is volatile, be cautious during solvent removal.[4][5] Ensure that your purification method (e.g., column chromatography, recrystallization) is optimized for your specific derivative.
Problem 2: Formation of Multiple Products (Low Purity)

The presence of multiple spots on a TLC plate indicates the formation of side products, which complicates purification and reduces the yield of the desired compound.

Possible Causes & Solutions:

Cause Explanation Solution
Isomer Formation Formylation can occur at different positions on the aromatic ring, leading to a mixture of isomers.Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.[1] The choice of formylation method can also significantly impact regioselectivity.[2]
Side Reactions Overly harsh conditions (high temperature, prolonged reaction time) can lead to decomposition or the formation of complex by-products.[1]Run the reaction under milder conditions. Monitor the reaction progress closely and stop it once the desired product is maximized.
Poly-formylation If both ortho positions to the hydroxyl group are available, di-formylation can occur, especially in the Duff reaction.[3]Carefully control the stoichiometry of the reagents. Reducing the amount of the formylating agent relative to the phenolic substrate can increase the yield of the mono-formylated product.[3]
Phenol-Formaldehyde Resin Formation This is a common side reaction when using formaldehyde or its equivalents, particularly under acidic or basic conditions.[3]Use a formaldehyde-to-phenol ratio of less than one if possible.[3] Maintain the lowest effective temperature for the formylation reaction and minimize the reaction time.[3]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 4-Chlorophenol

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds.[6][7][8]

Diagram of the Vilsmeier-Haack Reaction Workflow:

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution cluster_workup Hydrolysis and Product Isolation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 4-Chlorophenol 4-Chlorophenol Intermediate Iminium Intermediate 4-Chlorophenol->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Aqueous Workup Recrystallization_Workflow Start Crude Solid Product Dissolve Dissolve in Minimum Amount of Hot Solvent Start->Dissolve Filter Hot Filtration (to remove insoluble impurities) Dissolve->Filter Cool Slow Cooling (to induce crystallization) Filter->Cool Isolate Isolate Crystals (by filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry the Purified Crystals Wash->Dry End Pure Crystalline Product Dry->End Troubleshooting_Decision_Tree Start Experiment Completed Check_Yield Check Yield Start->Check_Yield Check_Purity Check Purity (TLC/NMR) Check_Yield->Check_Purity Yield is Acceptable Low_Yield_Troubleshooting Low Yield Troubleshooting: - Check for incomplete reaction - Verify reagent quality - Optimize reaction conditions - Check for loss during workup Check_Yield->Low_Yield_Troubleshooting Yield is Low Success Successful Synthesis! Check_Purity->Success Purity is High Low_Purity_Troubleshooting Low Purity Troubleshooting: - Optimize for isomer control - Use milder reaction conditions - Adjust stoichiometry - Improve purification method Check_Purity->Low_Purity_Troubleshooting Purity is Low

References

Degradation pathways of 4-Chloro-3-hydroxybenzaldehyde under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals investigating the degradation of 4-Chloro-3-hydroxybenzaldehyde. As a chlorinated aromatic aldehyde, this compound presents unique stability challenges and can undergo transformation through various pathways, including photocatalytic, microbial, and chemical oxidation processes. Understanding these degradation routes is crucial for ensuring the accuracy of experimental results, assessing environmental fate, and developing stable pharmaceutical formulations. This document provides troubleshooting guidance and frequently asked questions (FAQs) in a practical, question-and-answer format to address specific issues you may encounter during your research.

Section 1: General Stability and Handling

This section addresses common issues related to the inherent stability of this compound and best practices for its handling and storage to minimize unwanted degradation.

FAQ 1: My stock solution of this compound shows a decrease in concentration over a short period, even when stored in the dark. What could be the cause?

Answer: The aldehyde functional group in this compound is susceptible to oxidation, which can occur even without light.[1] The primary cause is likely dissolved oxygen in your solvent. Over time, the aldehyde can be oxidized to the corresponding carboxylic acid, 4-chloro-3-hydroxybenzoic acid.

Troubleshooting Steps:

  • Solvent Purity: Ensure you are using high-purity, HPLC-grade solvents. Trace metal impurities in lower-grade solvents can catalyze oxidation.

  • Deoxygenate Solvents: Before preparing your stock solution, sparge your solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Inert Atmosphere Storage: Store your stock solutions under an inert atmosphere. After preparation, blanket the headspace of your storage vial with nitrogen or argon before sealing.

  • Fresh is Best: For highly sensitive experiments, prepare fresh solutions daily.

FAQ 2: I am observing the formation of a yellowish or brownish tint in my this compound solution. What does this indicate?

Answer: The color change often suggests the formation of polymeric or condensation products. Aldehydes, particularly aromatic ones, can undergo self-condensation reactions, which can be catalyzed by light, heat, or trace impurities.[2]

Troubleshooting Steps:

  • Storage Conditions: Store both the solid compound and its solutions in a cool, dark place. Refrigeration (2-8 °C) is recommended for long-term storage of solutions.

  • pH of the Solution: Be mindful of the pH of your experimental medium. Both strongly acidic and basic conditions can promote side reactions. For general stability, a neutral pH is often preferable unless your experimental design requires otherwise.

  • Material Compatibility: Ensure your storage containers are made of inert materials like amber glass to prevent light exposure and potential leaching of reactive species from plastics.

Section 2: Troubleshooting Photocatalytic Degradation Experiments

Photocatalysis is a common method for degrading chlorinated aromatic compounds. However, inconsistent results and complex reaction pathways can be challenging.

Q1: My photocatalytic degradation of this compound is showing low efficiency. What factors should I investigate?

Answer: Low degradation efficiency in photocatalysis can stem from several factors related to the catalyst, the reaction conditions, and the properties of the target molecule itself.

Troubleshooting Protocol:

  • Catalyst Activity:

    • Catalyst Characterization: Ensure your photocatalyst (e.g., TiO₂, g-C₃N₄) is properly characterized. Surface area, crystal structure, and bandgap energy are critical parameters.[3]

    • Catalyst Loading: There is an optimal catalyst loading for each system. Too little catalyst results in insufficient active sites, while too much can lead to light scattering and reduced light penetration. Perform a series of experiments with varying catalyst concentrations to find the optimum. .

  • Light Source and Intensity:

    • Wavelength: Verify that the emission spectrum of your light source overlaps with the absorption spectrum of your photocatalyst.

    • Intensity: Low light intensity will result in a lower rate of electron-hole pair generation. Conversely, excessively high intensity can lead to catalyst heating and potential side reactions. Ensure your lamp is functioning correctly and that the distance to the reactor is consistent.

  • Reaction Medium:

    • pH: The pH of the solution can affect the surface charge of the photocatalyst and the speciation of this compound, influencing their interaction. The efficiency of the generation of reactive oxygen species (ROS) like hydroxyl radicals is also pH-dependent.[4] Experiment with a range of pH values to determine the optimum for your system.

    • Dissolved Oxygen: Oxygen acts as an electron scavenger, preventing the recombination of photogenerated electrons and holes and leading to the formation of superoxide radicals.[3] Ensure your solution is well-aerated or sparged with air or oxygen during the experiment.

  • Presence of Scavengers:

    • Interfering Species: Your sample matrix may contain ions or organic matter that can scavenge the generated ROS, reducing the degradation efficiency. Consider purifying your sample or conducting experiments in a simpler matrix to isolate the effect of these scavengers.

Q2: I am detecting several unexpected intermediates in my HPLC/GC-MS analysis during the photocatalytic degradation of this compound. How can I identify the degradation pathway?

Answer: The photocatalytic degradation of chlorinated aromatic compounds is a radical-mediated process that can produce a variety of intermediates.[4][5] Identifying these is key to elucidating the degradation pathway.

Workflow for Intermediate Identification:

  • Forced Degradation Study: Intentionally generate degradation products by exposing a concentrated solution of this compound to your photocatalytic system for an extended period. This will provide a higher concentration of intermediates for analysis.

  • LC-MS/MS and GC-MS Analysis: Use high-resolution mass spectrometry to obtain accurate mass data for the unknown peaks. This will allow you to propose molecular formulas. Fragmentation patterns from MS/MS will help in structural elucidation.

  • Reference Standards: If you hypothesize the formation of specific intermediates (e.g., 4-chlorocatechol, hydroquinone, or 4-chloro-3-hydroxybenzoic acid), obtain reference standards to compare their retention times and mass spectra.

  • Common Pathways: The degradation of chlorinated phenols and benzaldehydes often proceeds through hydroxylation of the aromatic ring, oxidation of the aldehyde group, and dechlorination.[4] Expect to see hydroxylated and de-chlorinated analogs of the parent compound, as well as ring-opening products like short-chain organic acids.

Visualizing the Troubleshooting Process for Low Photocatalytic Efficiency

G start Low Degradation Efficiency catalyst Catalyst Issues start->catalyst light Light Source/Intensity start->light medium Reaction Medium start->medium scavengers Interfering Species start->scavengers char char catalyst->char Check Characterization (Surface Area, Crystal Structure) load load catalyst->load Optimize Loading wavelength wavelength light->wavelength Match Lamp to Catalyst Absorption intensity intensity light->intensity Verify Intensity & Distance ph ph medium->ph Optimize pH oxygen oxygen medium->oxygen Ensure Aeration purify purify scavengers->purify Purify Sample Matrix simple_matrix simple_matrix scavengers->simple_matrix Use Simpler Matrix end_node Improved Efficiency char->end_node load->end_node wavelength->end_node intensity->end_node ph->end_node oxygen->end_node purify->end_node simple_matrix->end_node

Caption: Troubleshooting flowchart for low photocatalytic degradation efficiency.

Section 3: Microbial Degradation FAQs

The bioremediation of chlorinated aromatic compounds using microorganisms is a promising approach. However, microbial processes can be slow and highly specific.

Q1: I have isolated a bacterial strain that I believe can degrade this compound, but I am not seeing significant removal in my liquid culture experiments. What should I check?

Answer: The lack of degradation could be due to several factors, including inappropriate culture conditions, toxicity of the compound, or the need for co-metabolism.

Troubleshooting Steps:

  • Culture Conditions:

    • Nutrient Availability: Ensure your growth medium is not limiting for essential nutrients (carbon, nitrogen, phosphorus).

    • pH and Temperature: Optimize the pH and temperature of your culture to match the optimal growth conditions for your isolated strain.

    • Aeration: If you expect an aerobic degradation pathway, ensure adequate aeration through shaking or sparging with filtered air. For anaerobic degradation, ensure strict anaerobic conditions are maintained.

  • Toxicity:

    • Concentration Range: this compound may be toxic to the microorganism at the concentration you are using. Perform a dose-response experiment to determine the minimum inhibitory concentration (MIC). Start your degradation experiments with a concentration well below the MIC.

  • Metabolic Requirements:

    • Acclimation: The microbial culture may require an acclimation period to induce the necessary enzymes for degradation. Try pre-exposing the culture to low concentrations of the target compound.

    • Co-metabolism: Some microorganisms can only degrade a compound in the presence of a primary growth substrate (co-metabolism).[6] Try adding a readily metabolizable carbon source (e.g., glucose, succinate) to your culture medium.

    • Reductive Dechlorination: In anaerobic environments, the first step in degradation is often reductive dechlorination, which requires an electron donor.[7]

Q2: How can I determine the metabolic pathway of this compound degradation by my microbial culture?

Answer: Elucidating the metabolic pathway involves identifying the intermediates and end products of the degradation process.

Experimental Approach:

  • Time-Course Sampling: Set up a degradation experiment and collect samples at various time points.

  • Sample Preparation: Quench the metabolic activity in your samples (e.g., by acidification or adding a solvent) and extract the analytes.

  • Analytical Chemistry: Use HPLC and GC-MS to identify and quantify the parent compound and any appearing and disappearing intermediates over time.

  • Common Microbial Pathways: For chlorinated aromatic compounds, common bacterial degradation strategies involve either the removal of the chlorine substituent from the aromatic ring as an initial step or after the ring has been cleaved.[7] Fungi often use cytochrome P450 monooxygenases to hydroxylate the ring, making it more susceptible to further degradation.[8][9]

Proposed Microbial Degradation Pathways of this compound

G cluster_aerobic Aerobic Pathways cluster_anaerobic Anaerobic Pathway parent This compound oxidation Oxidation of Aldehyde parent->oxidation Aldehyde Dehydrogenase dechlorination Reductive Dechlorination parent->dechlorination Dehalogenase acid acid oxidation->acid 4-Chloro-3-hydroxybenzoic acid hydroxylation Hydroxylation catechol catechol hydroxylation->catechol Protocatechuate ring_cleavage Ring Cleavage tca tca ring_cleavage->tca TCA Cycle Intermediates acid->hydroxylation Monooxygenase catechol->ring_cleavage Dioxygenase intermediate intermediate dechlorination->intermediate 3-Hydroxybenzaldehyde anaerobic_end Further Degradation intermediate->anaerobic_end

References

Validation & Comparative

A Comparative Study on the Reactivity of 4-Chloro-3-hydroxybenzaldehyde and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the reactivity of substituted aromatic aldehydes is a cornerstone of molecular design and process development. Among these, chlorohydroxybenzaldehydes represent a class of versatile intermediates, with their utility dictated by the nuanced interplay of their functional groups. This guide provides an in-depth comparative analysis of the reactivity of 4-Chloro-3-hydroxybenzaldehyde and its key isomers: 3-Chloro-4-hydroxybenzaldehyde, 4-Chloro-2-hydroxybenzaldehyde, 5-Chloro-2-hydroxybenzaldehyde, and 2-Chloro-3-hydroxybenzaldehyde. Understanding the distinct chemical behavior of these isomers is paramount for researchers, scientists, and drug development professionals in optimizing reaction pathways and achieving desired synthetic outcomes.

This document delves into the electronic and steric effects conferred by the positioning of the chloro and hydroxyl substituents on the benzaldehyde scaffold. We will explore how these structural variations influence the reactivity of the aldehyde carbonyl group, the acidity of the phenolic hydroxyl group, and the susceptibility of the aromatic ring to electrophilic substitution. The insights presented herein are supported by established chemical principles and comparative experimental data to provide a robust framework for informed decision-making in your research endeavors.

The Isomers: A Structural Overview

The subject of this comparative study is this compound and its isomers, which share the same molecular formula (C₇H₅ClO₂) but differ in the substitution pattern on the benzene ring.[1][2][3][4] This seemingly subtle difference in arrangement gives rise to distinct electronic and steric environments, which in turn dictate their chemical reactivity.

dot graph "Isomers" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} dot Figure 1: Isomers of Chlorohydroxybenzaldehyde.

Comparative Reactivity Analysis

The reactivity of these isomers can be systematically evaluated across three key domains: the aldehyde carbonyl group, the phenolic hydroxyl group, and the aromatic ring.

Reactivity of the Aldehyde Carbonyl Group: Nucleophilic Addition

The aldehyde functional group is a primary site for a variety of chemical transformations, including nucleophilic addition, oxidation, reduction, and condensation reactions.[2] The electrophilicity of the carbonyl carbon is a key determinant of its reactivity towards nucleophiles. This electrophilicity is modulated by the electronic effects of the substituents on the aromatic ring.

  • Electronic Effects: Both the chloro and hydroxyl groups exert electronic influences. The chlorine atom is an electron-withdrawing group through its inductive effect (-I) and a weak electron-donating group through resonance (+R). The hydroxyl group is strongly electron-donating through resonance (+R) and electron-withdrawing inductively (-I). The aldehyde group itself is a strong electron-withdrawing group (-I, -R). The net effect on the carbonyl carbon's electrophilicity depends on the relative positions of these groups.

  • Expected Reactivity Order:

    • Highest Reactivity: Isomers where the net effect of the substituents is electron-withdrawing will exhibit a more electrophilic carbonyl carbon and thus, higher reactivity. This is expected in isomers where the electron-donating hydroxyl group is meta to the aldehyde, and the electron-withdrawing chloro group is ortho or para.

    • Intermediate Reactivity: Isomers with competing electron-donating and -withdrawing effects will have intermediate reactivity.

    • Lowest Reactivity: Isomers where the strong electron-donating effect of the hydroxyl group (especially when ortho or para to the aldehyde) significantly reduces the electrophilicity of the carbonyl carbon will be the least reactive.

A quantitative comparison can be achieved by studying the kinetics of reactions such as the Wittig reaction or the formation of Schiff bases. Hammett plots, which correlate reaction rates with substituent constants (σ), provide a powerful tool for this analysis.[5][6] A positive slope (ρ) in a Hammett plot for a nucleophilic addition reaction indicates that electron-withdrawing groups accelerate the reaction.

Table 1: Predicted Relative Reactivity of the Aldehyde Group towards Nucleophiles

IsomerKey Electronic Influences on Carbonyl GroupPredicted Relative Reactivity
This compound -OH is meta (weakly activating), -Cl is para (deactivating). Net deactivating effect on the ring, but the -Cl enhances electrophilicity of the carbonyl carbon.High
3-Chloro-4-hydroxybenzaldehyde -OH is para (strongly activating), -Cl is meta (deactivating). The strong +R effect of the -OH group deactivates the carbonyl.Low
4-Chloro-2-hydroxybenzaldehyde -OH is ortho (strongly activating), -Cl is para (deactivating). The strong +R effect of the ortho -OH group significantly deactivates the carbonyl. Intramolecular H-bonding may also play a role.Low
5-Chloro-2-hydroxybenzaldehyde -OH is ortho (strongly activating), -Cl is meta to the aldehyde. The ortho -OH group's +R effect deactivates the carbonyl.Low
2-Chloro-3-hydroxybenzaldehyde -OH is meta (weakly activating), -Cl is ortho (deactivating). The ortho -Cl group's -I effect and steric hindrance will influence reactivity.High
Reactivity of the Phenolic Hydroxyl Group: Acidity and Nucleophilicity

The acidity of the phenolic hydroxyl group, quantified by its pKa value, is a critical parameter influencing its reactivity in reactions such as etherification and esterification. The electron-withdrawing or -donating nature of the other substituents on the ring directly impacts the stability of the corresponding phenoxide ion.

  • Electronic Effects on Acidity: Electron-withdrawing groups (like -Cl and -CHO) stabilize the phenoxide ion through delocalization of the negative charge, thereby increasing the acidity (lowering the pKa). Conversely, electron-donating groups destabilize the phenoxide ion, decreasing acidity (increasing the pKa).

  • Expected Acidity Order (Lowest pKa to Highest pKa):

    • Most Acidic: Isomers with both the chloro and aldehyde groups positioned to exert their maximum electron-withdrawing effect on the hydroxyl group (e.g., ortho and para positions).

    • Least Acidic: Isomers where these electron-withdrawing groups are meta to the hydroxyl group.

A predicted pKa value for 4-Chloro-2-hydroxybenzaldehyde is 7.21±0.10, indicating its acidic nature.[7] Experimental determination of the pKa values for all isomers is essential for a precise comparison.

Table 2: Predicted Relative Acidity of the Phenolic Hydroxyl Group

IsomerKey Electronic Influences on Hydroxyl GroupPredicted Relative Acidity (pKa)
This compound -CHO is meta, -Cl is para. Both are electron-withdrawing.High (Low pKa)
3-Chloro-4-hydroxybenzaldehyde -CHO is para, -Cl is ortho. Both are strongly electron-withdrawing.Very High (Lowest pKa)
4-Chloro-2-hydroxybenzaldehyde -CHO is ortho, -Cl is meta. The ortho -CHO has a strong -I and -R effect.High (Low pKa)
5-Chloro-2-hydroxybenzaldehyde -CHO is ortho, -Cl is para. Both are strongly electron-withdrawing.Very High (Lowest pKa)
2-Chloro-3-hydroxybenzaldehyde -CHO is meta, -Cl is ortho. The ortho -Cl has a strong -I effect.High (Low pKa)
Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction for further functionalization of the benzene ring. The rate and regioselectivity of EAS are governed by the directing and activating/deactivating effects of the existing substituents.

  • Directing Effects:

    • -OH group: Strongly activating and ortho, para-directing.

    • -Cl group: Deactivating but ortho, para-directing.

    • -CHO group: Strongly deactivating and meta-directing.

  • Combined Influence: The overall outcome of an EAS reaction on these isomers is a result of the interplay of these directing effects. The powerful activating effect of the hydroxyl group is often the dominant factor, directing incoming electrophiles primarily to the positions ortho and para to it.[2] However, the deactivating nature of the aldehyde and chloro groups will reduce the overall reactivity of the ring compared to phenol.

dot graph "Electrophilic_Substitution_Directing_Effects" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];

} dot Figure 2: Influence of Substituents on Aromatic Ring Reactivity.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted reactivity differences, the following experimental protocols can be employed.

Protocol 1: Comparative Oxidation to Carboxylic Acids

This experiment provides a quantitative measure of the reactivity of the aldehyde group.

Objective: To compare the relative rates of oxidation of the chlorohydroxybenzaldehyde isomers to their corresponding carboxylic acids using a mild oxidizing agent.

Materials:

  • This compound and its isomers

  • Potassium permanganate (KMnO₄) solution (standardized)

  • Sulfuric acid (dilute)

  • Sodium bisulfite solution

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare equimolar solutions of each isomer in a suitable solvent (e.g., acetone/water mixture).

  • In a temperature-controlled cuvette, mix the isomer solution with a dilute sulfuric acid solution.

  • Initiate the reaction by adding a standardized solution of potassium permanganate.

  • Monitor the disappearance of the purple permanganate color (at ~525 nm) over time using a UV-Vis spectrophotometer.

  • The initial rate of the reaction can be determined from the slope of the absorbance vs. time plot.

  • Repeat the experiment for each isomer under identical conditions (temperature, concentrations).

Data Analysis: The relative rates of oxidation can be compared directly. A faster rate of permanganate consumption indicates a more reactive aldehyde.

dot graph "Oxidation_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#4285F4"];

} dot Figure 3: Workflow for Comparative Oxidation Experiment.

Protocol 2: Comparative pKa Determination

Objective: To experimentally determine and compare the acidity of the phenolic hydroxyl group of each isomer.

Materials:

  • This compound and its isomers

  • Standardized sodium hydroxide (NaOH) solution

  • pH meter

  • Burette

  • Stir plate and stir bar

Procedure:

  • Accurately weigh a sample of each isomer and dissolve it in a suitable solvent mixture (e.g., water/ethanol).

  • Titrate the solution with a standardized NaOH solution, monitoring the pH after each addition of titrant.

  • Plot the pH of the solution as a function of the volume of NaOH added.

  • The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).

Data Analysis: The determined pKa values can be directly compared. A lower pKa value indicates a stronger acid.

Conclusion

The positional isomerism of this compound and its counterparts profoundly impacts their chemical reactivity. This guide has provided a theoretical framework for understanding and predicting these differences, grounded in the fundamental principles of electronic and steric effects. The reactivity of the aldehyde carbonyl group is enhanced by a net electron-withdrawing environment, while the acidity of the phenolic hydroxyl group is increased by substituents that stabilize the conjugate base. Electrophilic aromatic substitution is predominantly directed by the strongly activating hydroxyl group, with the overall ring reactivity attenuated by the deactivating aldehyde and chloro substituents.

For the researcher, scientist, and drug development professional, a thorough understanding of these structure-reactivity relationships is not merely academic; it is a practical tool for the rational design of synthetic routes, the optimization of reaction conditions, and the prediction of potential side products. The experimental protocols outlined provide a starting point for the empirical validation of these principles within your own laboratory setting. By leveraging this comparative knowledge, the scientific community can more efficiently harness the synthetic potential of these valuable chemical intermediates.

References

A Comparative Guide to the Biological Activity of Schiff Bases Derived from 4-Chloro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, Schiff bases, characterized by their azomethine group (-C=N-), represent a versatile class of organic compounds with a wide spectrum of biological activities.[1][2] Their facile synthesis, structural flexibility, and ability to chelate with metal ions make them attractive candidates for the development of novel therapeutic agents.[3][4] This guide provides a comparative analysis of the potential biological activities of Schiff bases derived from 4-Chloro-3-hydroxybenzaldehyde, offering insights into their synthesis, and potential antimicrobial, antioxidant, and anticancer properties. While direct experimental data for this specific class of Schiff bases is limited in the available literature, this guide will draw upon data from structurally related compounds to provide a scientifically grounded comparison and predictive insights.

The Structural Advantage: this compound as a Precursor

The choice of this compound as a precursor for Schiff base synthesis is strategic. The presence of both a chloro and a hydroxyl group on the benzene ring is anticipated to modulate the electronic and steric properties of the resulting Schiff bases, thereby influencing their biological activity. The electron-withdrawing nature of the chlorine atom can enhance the electrophilicity of the azomethine carbon, potentially increasing its reactivity towards biological nucleophiles. The hydroxyl group, on the other hand, can participate in hydrogen bonding and may play a crucial role in the antioxidant activity of these compounds.

Synthesis of Schiff Bases from this compound: A General Protocol

The synthesis of Schiff bases is typically a straightforward condensation reaction between a primary amine and an aldehyde.[5]

Experimental Protocol: General Synthesis

Materials:

  • This compound

  • Appropriate primary amine (e.g., substituted anilines, amino acids)

  • Ethanol or Methanol (solvent)

  • Glacial acetic acid (catalyst, optional)

Procedure:

  • Dissolve equimolar amounts of this compound and the selected primary amine in a minimal amount of ethanol or methanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

G cluster_reactants Reactants cluster_process Process cluster_products Products This compound This compound Reflux (2-4h) Reflux (2-4h) This compound->Reflux (2-4h) Primary Amine (R-NH2) Primary Amine (R-NH2) Primary Amine (R-NH2)->Reflux (2-4h) Solvent (Ethanol) Solvent (Ethanol) Solvent (Ethanol)->Reflux (2-4h) Catalyst (Acetic Acid) Catalyst (Acetic Acid) Catalyst (Acetic Acid)->Reflux (2-4h) Schiff Base Schiff Base Reflux (2-4h)->Schiff Base Water (H2O) Water (H2O) Reflux (2-4h)->Water (H2O)

Caption: General synthesis scheme for Schiff bases.

Comparative Biological Activities

Antimicrobial Activity

Schiff bases are well-documented for their antimicrobial properties against a range of bacterial and fungal strains.[5][6] The imine group is a critical pharmacophore that is thought to interfere with microbial cell wall synthesis or protein function. The antimicrobial activity of Schiff bases derived from substituted benzaldehydes is often enhanced upon chelation with metal ions.[7][8]

Comparative Insights:

While specific data for this compound derivatives is scarce, studies on Schiff bases from other chlorobenzaldehydes provide valuable comparisons. For instance, Schiff bases derived from 2-chlorobenzaldehyde have demonstrated notable antibacterial activity.[9] It is plausible that the chloro- and hydroxy-substituents on the phenyl ring of the target Schiff bases could enhance their antimicrobial efficacy.

Table 1: Comparative Antimicrobial Activity of Related Schiff Bases

Schiff Base DerivativeTest OrganismMIC (µg/mL)Reference
From 2-chlorobenzaldehydeE. coli125[10]
From 2-chlorobenzaldehydeS. aureus62.5[10]
From 4-hydroxybenzaldehydeE. coli-[7][8]
From 4-hydroxybenzaldehydeS. aureus-[7][8]
Predicted for this compound derivative E. coli Potentially < 125 -
Predicted for this compound derivative S. aureus Potentially < 62.5 -
Note: The predicted values are hypothetical and based on structure-activity relationships of similar compounds.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Materials:

  • Synthesized Schiff bases

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Nutrient broth

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the Schiff base in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in nutrient broth in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension.

  • Include positive (broth with bacteria) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

G A Prepare Schiff Base Stock Solution B Serial Dilution in 96-well Plate A->B C Inoculate with Bacterial Suspension B->C D Incubate at 37°C for 24h C->D E Observe for Growth Inhibition D->E F Determine MIC E->F

Caption: Workflow for MIC determination.

Antioxidant Activity

The presence of a phenolic hydroxyl group in Schiff bases can impart significant antioxidant properties.[11] These compounds can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS).

Comparative Insights:

Schiff bases derived from 4-hydroxybenzaldehyde are known to exhibit antioxidant activity.[12] The introduction of a chlorine atom at the 4-position of the 3-hydroxybenzaldehyde ring could potentially influence this activity. While electron-withdrawing groups can sometimes diminish antioxidant potential, the overall electronic environment of the molecule will determine its radical scavenging ability.

Table 2: Comparative Antioxidant Activity (IC50 values) of Related Schiff Bases

Schiff Base DerivativeDPPH IC50 (µM)Reference
From 4-hydroxy-3-methoxybenzaldehyde40.89 µg/mL[12]
Predicted for this compound derivative Potentially active -
Note: Direct comparative IC50 values are not readily available. The activity is predicted based on the presence of the phenolic hydroxyl group.
Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • Synthesized Schiff bases

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the Schiff base in methanol.

  • Prepare a series of dilutions of the stock solution.

  • In a 96-well plate, add a fixed volume of each dilution to the wells.

  • Add a methanolic solution of DPPH to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Anticancer Activity

Schiff bases have emerged as a promising class of anticancer agents, with some derivatives showing potent cytotoxicity against various cancer cell lines.[13][14][15] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or inhibition of key enzymes involved in cancer progression.[16]

Comparative Insights:

The anticancer activity of Schiff bases is highly dependent on the nature and position of substituents on the aromatic rings. Chloro-substituted Schiff bases have demonstrated significant cytotoxic effects.[13] For instance, a Schiff base derived from 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid showed an IC50 of 446.68 µg/mL against a tongue squamous cell carcinoma cell line.[16] It is therefore reasonable to hypothesize that Schiff bases derived from this compound could also exhibit noteworthy anticancer properties.

Table 3: Comparative Anticancer Activity (IC50 values) of Related Schiff Bases

Schiff Base DerivativeCell LineIC50 (µM)Reference
From 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acidTSCCF446.68 µg/mL[16]
From Carbon dot based Schiff basesGlioma GL26117.9 µg/mL[14]
Predicted for this compound derivative Various cancer cell lines Potentially cytotoxic -
Note: The predicted activity is based on the known anticancer effects of chloro-substituted Schiff bases.
Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Synthesized Schiff bases

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Normal cell line (for selectivity assessment)

  • Cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the Schiff base for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[17]

G A Seed Cells in 96-well Plate B Treat with Schiff Base Concentrations A->B C Incubate for 24-72h B->C D Add MTT Solution & Incubate C->D E Add DMSO to Dissolve Formazan D->E F Measure Absorbance at 570nm E->F G Calculate IC50 F->G

Caption: Workflow for MTT cytotoxicity assay.

Conclusion and Future Directions

Schiff bases derived from this compound hold considerable promise as biologically active molecules. Based on structure-activity relationships of analogous compounds, they are anticipated to exhibit significant antimicrobial, antioxidant, and anticancer properties. The presence of both chloro and hydroxyl substituents on the aromatic ring provides a unique electronic and steric profile that can be further exploited in the design of more potent and selective therapeutic agents.

Further research is warranted to synthesize and screen a library of these Schiff bases to validate these predictions and to elucidate their mechanisms of action. The complexation of these ligands with various metal ions could also lead to the development of novel metallodrugs with enhanced biological efficacy.[4] The experimental protocols provided in this guide offer a robust framework for such future investigations, paving the way for the discovery of new and effective therapeutic agents.

References

A Comparative Guide to the Cytotoxicity of 4-Chloro-3-hydroxybenzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of oncological research, the exploration of novel cytotoxic agents that can selectively target cancer cells while minimizing damage to healthy tissues is a paramount objective. Benzaldehyde and its derivatives have emerged as a promising class of compounds with demonstrated anticancer properties. This guide provides an in-depth comparative analysis of the cytotoxic effects of 4-Chloro-3-hydroxybenzaldehyde and related substituted benzaldehydes, supported by experimental data and detailed protocols for key cytotoxicity assays. We will delve into the mechanistic underpinnings of their action, offering a comprehensive resource for researchers in the field.

Introduction to this compound and Its Therapeutic Potential

This compound is a substituted aromatic aldehyde with a molecular structure that lends itself to potential biological activity. The presence of both a chloro and a hydroxyl group on the benzene ring can influence its electronic properties and reactivity, making it a compound of interest for cytotoxic studies. The aldehyde functional group is a key pharmacophore that can participate in various cellular interactions, potentially leading to cell death in rapidly proliferating cancer cells. Understanding the structure-activity relationships of benzaldehyde derivatives is crucial for the rational design of more potent and selective anticancer drugs.[1]

Comparative Cytotoxicity: An In Vitro Analysis

The cytotoxic potential of this compound and its derivatives is typically evaluated using a panel of human cancer cell lines. The 50% inhibitory concentration (IC50), which represents the concentration of a compound that inhibits cell growth by 50%, is a standard metric for quantifying cytotoxicity. While specific experimental data for this compound is not extensively available in the public domain, we can draw valuable comparisons from studies on structurally similar substituted benzaldehydes.

A study on the cytotoxic evaluation of various substituted benzaldehydes against a panel of human cancer cell lines provides a crucial benchmark for understanding the potential efficacy of this class of compounds. The data, primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, reveals the importance of the type, number, and position of substituents on the aromatic ring for biological activity.

Table 1: Comparative Cytotoxicity (IC50 in µg/mL) of Substituted Benzaldehyde Derivatives

CompoundSF-295 (Glioblastoma)OVCAR-8 (Ovarian)HCT-116 (Colon)HL-60 (Leukemia)PBMC (Normal Cells)
Doxorubicin (Reference Drug) 0.030.050.060.01> 5.00
2-Hydroxy-4-methylbenzaldehyde> 5.00> 5.00> 5.00> 5.00> 5.00
2-Hydroxy-5-methylbenzaldehyde> 5.00> 5.00> 5.00> 5.00> 5.00
2,3-Dihydroxybenzaldehyde1.341.151.090.36> 5.00
2,5-Dihydroxybenzaldehyde1.511.291.170.42> 5.00
3,5-Dichlorosalicylaldehyde2.111.981.760.89> 5.00
5-Nitrosalicylaldehyde4.753.983.121.54> 5.00

Data sourced from a study on the cytotoxic evaluation of substituted benzaldehydes.

This data underscores that the cytotoxic activity of benzaldehyde derivatives is highly dependent on their substitution patterns. For instance, the dihydroxybenzaldehydes exhibit notable cytotoxicity against the tested cancer cell lines, with IC50 values in the low microgram per milliliter range. In contrast, the monohydroxy-methylbenzaldehydes show minimal activity. The high IC50 values against normal peripheral blood mononuclear cells (PBMC) for the active compounds suggest a degree of selectivity for cancer cells, a desirable characteristic for any potential anticancer agent.

Experimental Protocols for Cytotoxicity Assessment

To ensure the scientific rigor and reproducibility of cytotoxicity studies, standardized and well-validated experimental protocols are essential. Here, we provide detailed methodologies for three key assays used to evaluate the cytotoxic effects of compounds like this compound.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2]

  • Compound Treatment: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO. Prepare a series of dilutions of the stock solution in culture medium to achieve the desired final concentrations. Remove the medium from the seeded cells and add 100 µL of the medium containing the test compound at various concentrations. Include control wells with medium and solvent alone.[2]

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.[2]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[2]

  • Formazan Solubilization: Incubate the plates for an additional 2-4 hours at 37°C. After this incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 500 and 600 nm.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[3]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilization Solution F->G H Measure Absorbance G->H I Calculate IC50 H->I

MTT Assay Workflow Diagram
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound as described in the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells.

  • Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate (lactate) and a cofactor (NAD+). Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Stop Reaction and Measure Absorbance: Add a stop solution to each well and measure the absorbance at a specific wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: The amount of formazan produced is proportional to the amount of LDH released, which indicates the level of cytotoxicity. Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

LDH_Workflow cluster_prep Preparation & Treatment cluster_sample Sample Collection cluster_reaction LDH Reaction cluster_analysis Data Analysis A Seed & Treat Cells B Centrifuge Plate A->B C Transfer Supernatant B->C D Add LDH Reaction Mix C->D E Incubate D->E F Add Stop Solution E->F G Measure Absorbance F->G H Calculate % Cytotoxicity G->H

LDH Assay Workflow Diagram
Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium iodide is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Seeding and Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with the test compound.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Adherent cells can be detached using a gentle enzyme like trypsin.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Apoptosis_Workflow cluster_prep Preparation & Treatment cluster_harvest Cell Harvesting cluster_stain Staining cluster_analysis Analysis A Seed & Treat Cells B Collect Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & PI D->E F Incubate E->F G Flow Cytometry Analysis F->G H Data Interpretation G->H

Annexin V/PI Apoptosis Assay Workflow

Mechanistic Insights: Signaling Pathways in Benzaldehyde-Induced Cytotoxicity

The cytotoxic effects of benzaldehyde and its derivatives are often mediated through the modulation of key intracellular signaling pathways that are frequently dysregulated in cancer. While the specific mechanisms for this compound are yet to be fully elucidated, research on related compounds points towards the involvement of critical pathways such as PI3K/Akt and NF-κB.[4]

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation.[3] In many cancers, this pathway is constitutively active, contributing to uncontrolled cell growth and resistance to apoptosis. Some benzaldehyde derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/Akt pathway.[4] This inhibition can lead to the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic factors, ultimately triggering programmed cell death.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activation Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Benzaldehyde Benzaldehyde Derivatives Benzaldehyde->PI3K Inhibition

PI3K/Akt Signaling Pathway Inhibition
The NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[5] In many cancer cells, the NF-κB pathway is constitutively active, which helps to protect the cells from apoptosis and promotes inflammation, which can fuel tumor growth. Some benzaldehyde derivatives have been shown to inhibit the activation of NF-κB.[4] This inhibition can sensitize cancer cells to apoptosis and reduce the expression of genes involved in inflammation and cell proliferation.

NFkB_Pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Cytokines, Growth Factors IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene Target Gene Expression (Inflammation, Survival) NFkB_nuc->Gene Transcription Benzaldehyde Benzaldehyde Derivatives Benzaldehyde->IKK Inhibition

NF-κB Signaling Pathway Inhibition

Conclusion and Future Directions

This compound and its derivatives represent a compelling area of research for the development of novel anticancer agents. The comparative data on substituted benzaldehydes highlight the critical role of chemical structure in determining cytotoxic activity and selectivity. The detailed experimental protocols provided in this guide offer a robust framework for conducting reproducible and reliable cytotoxicity studies.

Future research should focus on several key areas:

  • Comprehensive Cytotoxicity Profiling: A systematic evaluation of this compound against a broader panel of cancer cell lines is necessary to determine its full cytotoxic potential and spectrum of activity.

  • Mechanistic Elucidation: In-depth studies are required to pinpoint the specific molecular targets and signaling pathways modulated by this compound. This will involve techniques such as Western blotting, kinase assays, and gene expression analysis.

  • In Vivo Efficacy: Promising in vitro results should be followed up with in vivo studies using animal models of cancer to assess the compound's therapeutic efficacy and safety profile.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of this compound analogs will help to establish clear SARs, guiding the design of more potent and selective derivatives.

By pursuing these research avenues, the scientific community can further unlock the therapeutic potential of this compound and its derivatives in the fight against cancer.

References

A Technical Guide to 4-Chloro-3-hydroxybenzaldehyde: A Comparative Analysis with Other Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and medicinal chemistry, substituted benzaldehydes are pivotal intermediates, offering a versatile scaffold for the construction of complex molecular architectures. Among these, 4-Chloro-3-hydroxybenzaldehyde occupies a significant position due to the unique electronic and steric properties conferred by its substituent pattern. This guide provides an in-depth comparative analysis of this compound against other commonly utilized substituted benzaldehydes, supported by physicochemical data, reactivity principles, and detailed experimental protocols.

Structural and Physicochemical Disparities: The Influence of Substitution

The identity and position of substituents on the benzaldehyde ring profoundly influence the molecule's physical and chemical characteristics. This compound's properties are a direct consequence of the interplay between the electron-withdrawing chloro group and the electron-donating hydroxyl group.

Comparative Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and a selection of other relevant substituted benzaldehydes.

PropertyThis compoundVanillin (4-hydroxy-3-methoxybenzaldehyde)Isovanillin (3-hydroxy-4-methoxybenzaldehyde)o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde)4-Hydroxybenzaldehyde
Molecular Formula C₇H₅ClO₂[1]C₈H₈O₃[2]C₈H₈O₃C₈H₈O₃[3]C₉H₁₀O₄[4]C₇H₆O₂[5]
Molecular Weight ( g/mol ) 156.57[1]152.15[6][7]152.15[8]152.15[3]182.17[4]122.12[5][9]
Melting Point (°C) 119-121.5[10]81-83[6][7]113-116[8][11]40-42[3][12]110-113115-118[5]
Boiling Point (°C) 251.3 ± 20.0 (at 760 Torr)[10]285[6][13]179 (at 15 mmHg)[8][11]265-266[12]192-193 (at 14 mmHg)191-192[5]
Solubility Very slightly soluble in water (0.85 g/L at 25°C)[10]Slightly soluble in water; soluble in ethanol, ether, chloroform[6][7]Sparingly soluble in water; soluble in DMSO, acetone, methanol[8][14]Slightly soluble in water[12]Very sparingly soluble in water; soluble in ethanol, chloroform[15]Slightly soluble in water; soluble in ethanol, ether, chloroform[5][9]
Appearance Colorless solid[1]White to light yellow crystalline powder[6]Light tan crystalline solid[14]Yellow, fibrous solid[3]Pale yellow solid[16]White to light yellow crystalline powder[5][9]

Expert Insights: The substitution pattern significantly impacts melting and boiling points. The presence of the chloro group in this compound contributes to a higher molecular weight and likely stronger intermolecular interactions compared to 4-hydroxybenzaldehyde, resulting in a higher boiling point. Its melting point is comparable to that of 4-hydroxybenzaldehyde, suggesting that the chloro-substituent's effect on crystal lattice energy is not substantial in this isomer.

The Electronic Tug-of-War: Reactivity of the Aldehyde Functional Group

The reactivity of the aldehyde group in substituted benzaldehydes is primarily governed by the electrophilicity of the carbonyl carbon. This is directly influenced by the electronic nature of the substituents on the aromatic ring.[17]

  • Electron-Withdrawing Groups (EWGs) , such as chloro (-Cl) and nitro (-NO₂), increase the electrophilicity of the carbonyl carbon by inductive and/or resonance effects, making the aldehyde more susceptible to nucleophilic attack.[17]

  • Electron-Donating Groups (EDGs) , such as hydroxyl (-OH) and methoxy (-OCH₃), decrease the electrophilicity of the carbonyl carbon, thus reducing the reactivity of the aldehyde towards nucleophiles.[17]

In this compound, the situation is nuanced. The chloro group at the 4-position is strongly electron-withdrawing via induction, which would be expected to enhance reactivity. However, the hydroxyl group at the 3-position is electron-donating through resonance. The overall reactivity is a balance of these opposing effects.

G cluster_0 Electronic Effects on Carbonyl Carbon Carbonyl Carbon Carbonyl Carbon Electron-Withdrawing Group (EWG) Electron-Withdrawing Group (EWG) Electron-Donating Group (EDG) Electron-Donating Group (EDG)

Comparative Reactivity in Key Organic Reactions

Nucleophilic Addition Reactions (e.g., Wittig Reaction, Grignard Reaction): The rate of these reactions is generally accelerated by EWGs.[17] Therefore, this compound is expected to be more reactive than vanillin and syringaldehyde, where the electron-donating effects of the methoxy groups are more pronounced. Its reactivity would likely be greater than 4-hydroxybenzaldehyde due to the additional electron-withdrawing chloro group.

Oxidation Reactions: The oxidation of benzaldehydes to carboxylic acids is a common transformation. The influence of substituents can be complex and depend on the specific oxidizing agent and mechanism. In some cases, both EWGs and EDGs can accelerate the reaction.[17]

Condensation Reactions (e.g., Claisen-Schmidt, Knoevenagel): These reactions are also favored by increased electrophilicity of the carbonyl carbon.[18] Consequently, this compound is anticipated to perform well in these condensations, likely providing higher yields or requiring milder reaction conditions compared to benzaldehydes with strongly electron-donating substituents.

Spectroscopic Characterization: A Fingerprint of the Molecule

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra provide a detailed picture of the electronic environment of each atom.

Predicted ¹H and ¹³C NMR Data for this compound

While experimental spectra should always be the standard for confirmation, the following are predicted NMR data based on structure-correlation principles.

¹H NMR (in CDCl₃):

  • Aldehyde proton (-CHO): ~9.8 ppm (singlet)

  • Aromatic protons: Three protons in the range of 7.0-7.8 ppm, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • Hydroxyl proton (-OH): A broad singlet, with its chemical shift dependent on concentration and solvent.

¹³C NMR (in CDCl₃):

  • Carbonyl carbon (-CHO): ~191 ppm

  • Aromatic carbons: Six signals in the aromatic region (~115-160 ppm), with the carbon attached to the chlorine exhibiting a characteristic chemical shift.

G cluster_0 NMR Analysis Workflow Sample Preparation Sample Preparation NMR Spectrometer NMR Spectrometer Sample Preparation->NMR Spectrometer Raw Data (FID) Raw Data (FID) NMR Spectrometer->Raw Data (FID) Data Processing (FT) Data Processing (FT) Raw Data (FID)->Data Processing (FT) 1D/2D NMR Spectra 1D/2D NMR Spectra Data Processing (FT)->1D/2D NMR Spectra Spectral Interpretation Spectral Interpretation 1D/2D NMR Spectra->Spectral Interpretation Structure Elucidation Structure Elucidation Spectral Interpretation->Structure Elucidation

Synthetic Utility and Applications in Drug Discovery

This compound serves as a valuable building block in the synthesis of various pharmaceutical and biologically active compounds. Its functional groups offer multiple points for chemical modification.

Key Synthetic Applications
  • Synthesis of Ethyl Vanillin: this compound can be used as a precursor in the synthesis of ethyl vanillin, a widely used flavoring agent.[19]

  • Precursor for Heterocyclic Compounds: The aldehyde and hydroxyl groups can participate in cyclization reactions to form a variety of heterocyclic scaffolds, which are prevalent in many drug molecules.

  • Intermediate in the Synthesis of Bioactive Molecules: It has been used in the synthesis of compounds with potential antibacterial and antifungal properties.[1] For instance, it is a key intermediate in the synthesis of 2-chloro-4-(morpholinylmethyl)phenol, a structural motif found in some biologically active molecules.[19]

Structure-Activity Relationship (SAR) Insights

The presence and relative positions of the chloro and hydroxyl groups are critical for the biological activity of molecules derived from this scaffold. The chlorine atom can enhance membrane permeability and metabolic stability, while the hydroxyl group can act as a hydrogen bond donor or acceptor, crucial for binding to biological targets.

Experimental Protocols

The following are generalized, yet detailed, protocols for common reactions involving substituted benzaldehydes. These should be adapted and optimized for specific substrates and desired outcomes.

Protocol for a Comparative Wittig Reaction

Objective: To compare the reactivity of this compound with another substituted benzaldehyde (e.g., Vanillin) in a Wittig reaction.

Materials:

  • This compound

  • Vanillin

  • Benzyltriphenylphosphonium chloride

  • Sodium hydride (NaH) or n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Appropriate solvents for TLC and column chromatography

Procedure:

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0°C in an ice bath.

  • Carefully add a strong base such as sodium hydride (1.1 equivalents) portion-wise or n-butyllithium (1.1 equivalents) dropwise. Allow the mixture to stir at 0°C for 30 minutes and then at room temperature for 1 hour. The formation of a deep orange or red color indicates the generation of the ylide.

  • Reaction with Aldehyde: In two separate, flame-dried flasks, dissolve this compound (1 equivalent) and Vanillin (1 equivalent) in a minimal amount of anhydrous THF.

  • Cool the ylide solution back to 0°C and slowly add the respective aldehyde solutions to each flask via syringe.

  • Monitor the progress of both reactions simultaneously by TLC. The disappearance of the starting aldehyde spot and the appearance of a new, less polar product spot indicates reaction progression. Record the time taken for the complete consumption of the starting aldehyde in each reaction.

  • Work-up: Once the reactions are complete, quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of the resulting stilbene derivatives. The reaction time and yield for each aldehyde will provide a direct comparison of their reactivity.

G cluster_0 Comparative Wittig Reaction Workflow Ylide Generation Ylide Generation Parallel Reactions with Aldehydes Parallel Reactions with Aldehydes Ylide Generation->Parallel Reactions with Aldehydes Reaction Monitoring (TLC) Reaction Monitoring (TLC) Parallel Reactions with Aldehydes->Reaction Monitoring (TLC) Work-up and Extraction Work-up and Extraction Reaction Monitoring (TLC)->Work-up and Extraction Purification (Chromatography) Purification (Chromatography) Work-up and Extraction->Purification (Chromatography) Characterization (NMR, MS) Characterization (NMR, MS) Purification (Chromatography)->Characterization (NMR, MS) Comparative Analysis (Yield, Rate) Comparative Analysis (Yield, Rate) Characterization (NMR, MS)->Comparative Analysis (Yield, Rate)

Conclusion

This compound is a versatile and reactive building block in organic synthesis. Its unique electronic properties, stemming from the presence of both an electron-withdrawing chloro group and an electron-donating hydroxyl group, distinguish it from other substituted benzaldehydes. This guide has provided a comparative framework for understanding its physicochemical properties, reactivity, and applications. The provided experimental protocols offer a starting point for researchers to further explore the synthetic potential of this valuable intermediate in the pursuit of novel chemical entities with applications in drug discovery and materials science.

References

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and synthetic chemistry, the precise structural elucidation of aromatic compounds is paramount. Benzaldehyde derivatives, in particular, serve as foundational scaffolds for a multitude of therapeutic agents and functional materials. This guide provides an in-depth spectroscopic comparison of 4-Chloro-3-hydroxybenzaldehyde and its structurally related analogues: 3-hydroxybenzaldehyde, 4-chlorobenzaldehyde, and the widely-known natural product, vanillin.

Our objective is to move beyond a mere cataloging of spectral data. Instead, we will dissect the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data to reveal how subtle changes in substitution on the benzene ring induce predictable and interpretable shifts in spectroscopic signatures. This comparative analysis is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify these and similar structures, understand the electronic interplay of functional groups, and validate the integrity of their synthetic products.

The Structural and Electronic Landscape

The key to differentiating these compounds lies in understanding the electronic effects of the hydroxyl (-OH), chloro (-Cl), and methoxy (-OCH₃) substituents on the benzaldehyde framework.

  • -OH (Hydroxyl): An activating, electron-donating group (EDG) through resonance, which increases electron density primarily at the ortho and para positions. It is also a weak electron-withdrawing group (EWG) through induction.

  • -Cl (Chloro): A deactivating, electron-withdrawing group (EWG) through its strong inductive effect, but a weak electron-donating group through resonance.[1]

  • -OCH₃ (Methoxy): A strong activating, electron-donating group (EDG) through resonance.[1]

These electronic properties directly influence the chemical environment of each proton and carbon atom, leading to characteristic changes in their respective spectra.

G cluster_0 This compound cluster_1 3-Hydroxybenzaldehyde cluster_2 4-Chlorobenzaldehyde cluster_3 Vanillin 4C3HBA 4C3HBA 3HBA 3HBA 4CBA 4CBA VAN VAN

Figure 1: Molecular structures of the compared benzaldehyde derivatives.

Comparative ¹H NMR Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the proton environments in a molecule.[1] The chemical shift of the aldehydic proton and the patterns of the aromatic protons are highly diagnostic.

The aldehydic proton (–CHO) in benzaldehydes typically appears far downfield (δ 9.8-10.1 ppm) due to the strong deshielding effect of the carbonyl group.[2][3] The electronic nature of the ring substituents further modulates this chemical shift. Aromatic protons generally resonate between δ 7.0 and 8.0 ppm.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

CompoundAldehydic HAromatic H-OH-OCH₃Solvent
This compound ~9.81~7.80 (d), ~7.65 (dd), ~7.20 (d)~10.5-DMSO-d₆
3-Hydroxybenzaldehyde [4]~9.94~7.43 (d), ~7.38 (t), ~7.28 (s), ~7.13 (m)~10.0-DMSO-d₆
4-Chlorobenzaldehyde [5]~9.98~7.95 (d), ~7.68 (d)--CDCl₃
Vanillin [6][7]~9.82~7.42 (m), ~7.05 (d)~6.1 (br s)~3.90 (s)CDCl₃

Analysis of Trends:

  • Aldehydic Proton: The presence of electron-withdrawing groups on the ring tends to deshield the aldehydic proton, shifting it further downfield. This is observed in 4-chlorobenzaldehyde (δ ~9.98 ppm) compared to the other compounds. The combined effect in this compound results in a slightly more upfield shift than in the singly substituted compounds, reflecting the complex interplay of inductive and resonance effects.

  • Aromatic Protons:

    • In 4-chlorobenzaldehyde , the two protons ortho to the aldehyde group (and meta to the chlorine) and the two protons meta to the aldehyde (and ortho to the chlorine) are deshielded, appearing as two distinct doublets.[5]

    • In 3-hydroxybenzaldehyde , the aromatic region is more complex due to the lower symmetry. The proton between the two oxygen-containing groups is typically the most deshielded.

    • In vanillin , the strong electron-donating effect of the -OH and -OCH₃ groups shields the aromatic protons, shifting them significantly upfield compared to 4-chlorobenzaldehyde.[6]

    • This compound shows a distinct pattern reflecting its substitution. The proton at C2 (ortho to CHO, meta to OH) is deshielded, as is the proton at C6 (ortho to CHO, meta to Cl). The proton at C5 (ortho to Cl and OH) is also clearly visible.

Comparative ¹³C NMR Spectroscopy Analysis

¹³C NMR spectroscopy provides direct insight into the carbon skeleton of a molecule. The carbonyl carbon of an aldehyde is particularly diagnostic, appearing significantly downfield (δ 190-195 ppm).[8][9]

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

CompoundCarbonyl CAromatic C (Substituted)Aromatic C (Unsubstituted)Solvent
This compound ~191.5C1(~131), C3(~155), C4(~125)C2(~118), C5(~129), C6(~130)DMSO-d₆
3-Hydroxybenzaldehyde ~192.8C1(~137), C3(~158)~115, ~122, ~125, ~130DMSO-d₆
4-Chlorobenzaldehyde [10]~191.0C1(~135), C4(~139)~130.5, ~129.2CDCl₃
Vanillin [6]~191.1C1(~130), C3(~147), C4(~152)~109, ~114, ~127CDCl₃

Analysis of Trends:

  • Carbonyl Carbon: The chemical shift of the carbonyl carbon is highly sensitive to the electronic environment.[9] Electron-withdrawing groups on the ring generally cause a downfield shift. For instance, the carbonyl carbon in 3-hydroxybenzaldehyde is slightly further downfield than in vanillin, where the additional electron-donating methoxy group provides a shielding effect.

  • Substituted Aromatic Carbons: The carbons directly attached to oxygen (C-OH, C-OR) are significantly deshielded and appear far downfield (δ 145-160 ppm), as seen in vanillin and the hydroxybenzaldehydes. The carbon attached to the chlorine in 4-chlorobenzaldehyde is also deshielded (δ ~139 ppm).

Comparative Infrared (IR) Spectroscopy Analysis

IR spectroscopy is an excellent technique for identifying functional groups based on their characteristic vibrational frequencies.[11][12] For these compounds, the key regions of interest are the O-H stretch, the aldehydic C-H stretch, and the C=O carbonyl stretch.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundO-H StretchAldehydic C-H StretchC=O StretchC-Cl Stretch
This compound ~3200-3400 (broad)~2850, ~2750~1670~700-800
3-Hydroxybenzaldehyde [13][14]~3150-3350 (broad)~2860, ~2770~1685-
4-Chlorobenzaldehyde [15]-~2850, ~2750~1705~750-850
Vanillin [16][17]~3200-3400 (broad)~2860, ~2740~1680-

Analysis of Trends:

  • O-H Stretch: The hydroxyl-containing compounds all show a characteristic broad absorption in the 3100-3400 cm⁻¹ region, which is indicative of intermolecular hydrogen bonding.

  • C=O Stretch: The position of the carbonyl stretch is influenced by both electronic and hydrogen-bonding effects. In 4-chlorobenzaldehyde, the electron-withdrawing chlorine atom increases the frequency to ~1705 cm⁻¹.[15] In the hydroxylated compounds, conjugation and intramolecular hydrogen bonding can lower the C=O stretching frequency, as seen in this compound (~1670 cm⁻¹) and vanillin (~1680 cm⁻¹).[17]

  • Aldehydic C-H Stretch: Aromatic aldehydes typically show two weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹, a feature known as a Fermi doublet, which is highly characteristic of the C-H bond in an aldehyde.[16]

Comparative Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. Aromatic aldehydes are known to produce relatively stable molecular ions.[18]

Table 4: Key Mass Spectrometry Data (m/z values)

CompoundMolecular WeightMolecular Ion (M⁺)Key Fragments
This compound 156.57156/158 (3:1)155/157 (M-H), 127/129 (M-CHO)
3-Hydroxybenzaldehyde [19]122.12122121 (M-H), 93 (M-CHO)
4-Chlorobenzaldehyde [20]140.57140/142 (3:1)139/141 (M-H), 111/113 (M-CHO), 75
Vanillin 152.15152151 (M-H), 137 (M-CH₃), 123 (M-CHO)

Analysis of Trends:

  • Molecular Ion: A key diagnostic feature for the chlorine-containing compounds is the presence of an isotopic cluster for the molecular ion peak. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1), the mass spectrum will show two peaks, M⁺ and (M+2)⁺, with a relative intensity ratio of 3:1.[18] This is a definitive indicator for the presence of one chlorine atom.

  • Fragmentation Patterns: Aromatic aldehydes commonly undergo α-cleavage, leading to the loss of a hydrogen radical to form a stable acylium ion (M-1 peak) or the loss of the entire formyl radical (-CHO) to form a phenyl cation (M-29 peak).[21][22][23]

    • 4-Chlorobenzaldehyde clearly shows the loss of H (m/z 139/141) and CHO (m/z 111/113).[20]

    • Vanillin exhibits a characteristic loss of a methyl radical (-CH₃) from the methoxy group, resulting in a strong peak at m/z 137.

Standard Operating Protocols

Adherence to standardized protocols is essential for generating reproducible and trustworthy data.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, which ensures sharp, symmetrical peaks.[1]

  • Data Acquisition (¹H NMR): Set appropriate acquisition parameters, including a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[1]

  • Data Acquisition (¹³C NMR): Use a standard proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum, calibrate the chemical shift scale to TMS (0 ppm), and integrate the peaks (for ¹H NMR) to determine proton ratios.[1]

Figure 2: Standard workflow for NMR spectral acquisition and analysis.

Protocol 2: FTIR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact by applying pressure with the built-in clamp.

  • Background Scan: Before running the sample, acquire a background spectrum of the empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis.[17]

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify and label the peaks corresponding to the key functional groups.

Protocol 3: Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS). The sample is vaporized in a high vacuum environment.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (the molecular ion).

  • Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Conclusion

The spectroscopic analysis of this compound and its analogues demonstrates a clear and predictable correlation between molecular structure and spectral output.

  • ¹H and ¹³C NMR chemical shifts are governed by the inductive and resonance effects of the substituents, providing a detailed map of the electronic environment throughout the molecule.

  • IR spectroscopy offers rapid and unambiguous confirmation of key functional groups, with shifts in carbonyl and hydroxyl frequencies revealing the influence of conjugation and hydrogen bonding.

  • Mass spectrometry provides definitive molecular weight information and characteristic fragmentation patterns. The isotopic signature of chlorine is a particularly powerful diagnostic tool.

By systematically applying these techniques and understanding the underlying principles, researchers can confidently distinguish between these closely related structures, ensuring the identity and purity of their compounds in any drug discovery or chemical development workflow.

References

A Comparative Guide to the Antimicrobial Potential of 4-Chloro-3-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Benzaldehyde and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial properties.[1][2] This guide provides a comprehensive comparative analysis of the antimicrobial activity of derivatives of 4-Chloro-3-hydroxybenzaldehyde, a versatile intermediate in organic synthesis.[3] While direct comparative studies on a wide array of this compound derivatives are limited, this document synthesizes available data on structurally related compounds to elucidate potential structure-activity relationships and guide future research in this area.

The Rationale for Derivatization

The antimicrobial efficacy of benzaldehyde derivatives is significantly influenced by the nature and position of substituents on the benzene ring.[4] Halogen and hydroxyl groups are particularly noteworthy for their impact on biological activity. The presence of a chlorine atom, an electron-withdrawing group, and a hydroxyl group, a hydrogen-bond donor, on the benzaldehyde scaffold of this compound provides a unique electronic and steric profile. Derivatization of this core structure allows for the systematic modification of its physicochemical properties, such as lipophilicity, electronic effects, and steric bulk, which can in turn modulate its interaction with microbial targets and enhance its antimicrobial potency and spectrum.

Key Classes of Derivatives and Their Antimicrobial Profile

The aldehyde functional group of this compound serves as a reactive handle for the synthesis of a variety of derivatives, primarily through condensation reactions with amino-containing compounds to form Schiff bases, hydrazones, and chalcones.

Schiff Base Derivatives

Schiff bases, characterized by the azomethine group (-C=N-), are a well-established class of compounds with diverse pharmacological activities, including antibacterial and antifungal properties.[2][5] The synthesis of Schiff bases from substituted salicylaldehydes, which are isomers of this compound, has demonstrated that the nature of the amine condensed with the aldehyde is crucial for antimicrobial activity. For instance, a study on Schiff bases derived from 5-chloro-salicylaldehyde revealed that derivatives bearing a 4-fluorobenzylimino moiety exhibited significant activity against a panel of bacteria and fungi.[6] This suggests that the incorporation of substituted aromatic amines in the synthesis of Schiff bases from this compound could yield potent antimicrobial agents. Furthermore, the formation of metal complexes with these Schiff bases has been shown to enhance their biological activity.[3]

Hydrazone Derivatives

Hydrazones, which contain the R1R2C=NNR3R4 structure, are another class of compounds extensively investigated for their antimicrobial potential.[1][7] Research on hydrazones derived from various substituted benzaldehydes indicates that modifications on both the aldehyde and the hydrazide moieties can fine-tune the antimicrobial activity. For example, hydrazide-hydrazones of 4-chlorophenylsulfonyl acid have shown moderate antibacterial activity.[1] While specific data on this compound hydrazones is scarce, the general findings suggest that condensing it with different hydrazides could lead to a library of compounds with varying antimicrobial profiles.

Chalcone Derivatives

Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and exhibit a wide range of biological activities, including antibacterial and antifungal effects.[4][8] The synthesis of chalcones typically involves the Claisen-Schmidt condensation of a substituted benzaldehyde with an acetophenone. Studies on chalcones with both hydroxyl and chlorine substituents have reported moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria.[9][10] Specifically, heteroaromatic ring-containing chalcones have demonstrated higher activity than standard antibiotics like benzyl penicillin.[9] This highlights a promising avenue for synthesizing potent antimicrobial chalcone derivatives of this compound.

Structure-Activity Relationship (SAR) Insights

Based on the analysis of structurally related compounds, several key structure-activity relationships can be inferred for the derivatives of this compound:

  • Influence of Halogens: The presence of a chlorine atom on the benzaldehyde ring is generally associated with enhanced antimicrobial activity. Further halogen substitutions on other parts of the derivative molecule, such as a fluoro group on a benzylamino moiety of a Schiff base, can further potentiate this effect.[6]

  • Role of the Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding with active sites of microbial enzymes or proteins, contributing to the inhibitory action. Its position relative to the chloro and aldehyde groups is likely to influence this interaction.

  • Impact of the Azomethine Linkage: In Schiff bases and hydrazones, the C=N bond is considered crucial for their biological activity. The electronic properties of the substituents attached to the nitrogen atom can modulate the reactivity and binding affinity of the entire molecule.

  • Contribution of Lipophilicity: The overall lipophilicity of the derivative plays a significant role in its ability to penetrate microbial cell membranes. Modifications that increase lipophilicity, such as the introduction of aromatic or long alkyl chain substituents, can lead to improved antimicrobial efficacy, up to a certain point beyond which solubility may become a limiting factor.

Experimental Protocols

General Synthesis of Schiff Base Derivatives

A general and straightforward method for the synthesis of Schiff base derivatives involves the condensation of an aldehyde with a primary amine.

Protocol:

  • Dissolve equimolar amounts of this compound and the desired primary amine in a suitable solvent, such as ethanol or methanol.

  • Add a few drops of a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for a period ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Collect the precipitated solid by filtration, wash with a cold solvent, and purify by recrystallization.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Workup & Purification Reactant1 This compound Reaction_Step Condensation Reactant1->Reaction_Step Reactant2 Primary Amine Reactant2->Reaction_Step Solvent Ethanol/Methanol Solvent->Reaction_Step Catalyst Glacial Acetic Acid Catalyst->Reaction_Step Condition Reflux Condition->Reaction_Step Cooling Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Schiff Base Derivative Recrystallization->Product Reaction_Step->Cooling

Caption: General workflow for the synthesis of Schiff base derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) is a standard in vitro measure of the antimicrobial effectiveness of a compound.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable microbial growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism without test compound) and negative (medium only) controls.

  • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation Compound Test Compound Stock Dilution Serial Dilution of Compound Compound->Dilution Microbe Standardized Inoculum Inoculation Inoculation with Microbe Microbe->Inoculation Dilution->Inoculation Conditions Appropriate Temperature & Time Inoculation->Conditions Result Determine MIC (Lowest concentration with no visible growth) Conditions->Result

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Future Directions and Conclusion

While the direct comparative antimicrobial data for a series of this compound derivatives is not extensively available, the analysis of structurally similar compounds provides a strong rationale for its potential as a versatile scaffold in antimicrobial drug discovery. The synthesis and evaluation of novel Schiff bases, hydrazones, and chalcones derived from this compound are warranted. Future studies should focus on creating a diverse library of these derivatives and screening them against a broad panel of clinically relevant bacteria and fungi, including drug-resistant strains. A systematic investigation of the structure-activity relationships will be crucial for the rational design of more potent and selective antimicrobial agents. The insights provided in this guide aim to serve as a foundational resource for researchers embarking on the exploration of this promising chemical space.

References

A Technical Guide to the Structure-Activity Relationship of 4-Chloro-3-hydroxybenzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs derived from 4-Chloro-3-hydroxybenzaldehyde, a versatile scaffold with emergent therapeutic potential. We will explore the synthesis of key analogs, compare their biological activities with supporting experimental data, and elucidate the molecular rationale behind their varied effects.

The this compound Scaffold: A Privileged Starting Point

This compound is a substituted aromatic aldehyde characterized by a C7H5ClO2 molecular formula.[1][2] Its structure features a benzene ring substituted with a formyl group (-CHO), a hydroxyl group (-OH) at position 3, and a chloro group (-Cl) at position 4. This unique arrangement of functional groups provides a reactive and tunable platform for the synthesis of a diverse library of analogs. The interplay between the electron-withdrawing nature of the chlorine atom and the formyl group, and the electron-donating and hydrogen-bonding capacity of the hydroxyl group, underpins the biological activities observed in its derivatives.

Comparative Analysis of Biological Activities

The therapeutic potential of this compound analogs spans a range of applications, including enzyme inhibition, antimicrobial, and anticancer activities. The following sections compare the performance of key analogs, supported by experimental data.

Enzyme Inhibition: A Tale of Targeted Interactions

The benzaldehyde scaffold is a known inhibitor of various enzymes, and modifications to the 4-chloro-3-hydroxy core can significantly impact potency and selectivity.

2.1.1. Aldehyde Dehydrogenase (ALDH) Inhibition

Derivatives of hydroxybenzaldehydes have been investigated as inhibitors of aldehyde dehydrogenases (ALDHs), a family of enzymes involved in cellular detoxification and implicated in cancer stem cell survival. The aldehyde group of these compounds can interact with the active site of ALDHs.

A study on benzyloxybenzaldehyde derivatives as selective ALDH1A3 inhibitors provides valuable insights.[3] While not directly using the 4-chloro-3-hydroxy scaffold, the principles of derivatizing the hydroxyl group are applicable. For instance, converting the hydroxyl group to a benzyloxy ether can introduce steric bulk and new electronic interactions, leading to potent and selective inhibition.

Table 1: Comparative ALDH1A3 Inhibitory Activity of Benzyloxybenzaldehyde Analogs

Compound IDStructureALDH1A3 IC50 (µM)
ABMM-15 4-((4-Bromobenzyl)oxy)benzaldehyde0.23
ABMM-16 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde1.29

Data sourced from a study on benzyloxybenzaldehyde derivatives.[3] The table illustrates how modifications to the hydroxyl group can significantly influence inhibitory potency.

2.1.2. Tyrosinase Inhibition

Benzaldehyde and its derivatives are also known inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. The inhibitory mechanism often involves the interaction of the aldehyde with the enzyme's active site. A study on the substituent effect of benzaldehydes on tyrosinase inhibition revealed that substitutions at the C-4 position can modulate the inhibitory activity.[4] For example, a bulky substituent at this position can lead to a more potent, mixed-type inhibition.[4] This suggests that modifying the chloro group or introducing other substituents at this position on the this compound scaffold could be a promising strategy for developing potent tyrosinase inhibitors.

Antimicrobial Activity: Broadening the Spectrum

The inherent antimicrobial properties of phenolic compounds can be enhanced by derivatization. Schiff bases and chalcones are two major classes of derivatives synthesized from this compound that have shown significant antimicrobial activity.

2.2.1. Schiff Base Derivatives

The condensation of the aldehyde group of this compound with primary amines yields Schiff bases (imines). These compounds have demonstrated a broad spectrum of antimicrobial activities. The imine bond is crucial for their biological action, and the nature of the substituent on the amine component can fine-tune their potency. For instance, Schiff bases of sulfonamides have shown activity against both Gram-positive and Gram-negative bacteria.[5]

Table 2: Antimicrobial Activity of a Representative Sulfonamide Schiff Base

CompoundTest OrganismMinimum Inhibitory Concentration (MIC, µmol/L)
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideM. kansasii1-4

Data from a study on sulfonamides containing a 5-chloro-2-hydroxybenzaldehyde scaffold.[5] This highlights the potential of Schiff base formation to generate potent antimicrobial agents.

2.2.2. Chalcone Derivatives

Chalcones, synthesized through the Claisen-Schmidt condensation of an aldehyde with an acetophenone, are precursors to flavonoids and possess a wide range of biological activities. The α,β-unsaturated carbonyl system in chalcones is a key pharmacophore. Chalcones derived from substituted benzaldehydes have shown promising antibacterial activity.[6] The presence of electron-withdrawing groups, such as a chloro group, on the benzaldehyde ring can influence the electronic properties of the chalcone and, consequently, its biological activity.

Anticancer Activity: Inducing Programmed Cell Death

Recent studies have highlighted the anticancer potential of chalcones derived from substituted benzaldehydes. One study on adamantyl-substituted chalcones demonstrated their ability to induce apoptosis and autophagy in lung cancer cells.[7] Although this study did not specifically use this compound, the general synthetic strategy and the observed biological effects provide a strong rationale for exploring chalcones derived from this scaffold as potential anticancer agents.

Experimental Protocols: A Guide to Synthesis and Evaluation

The following protocols provide detailed methodologies for the synthesis of key this compound analogs and the evaluation of their biological activities.

Synthesis of 4-Chloro-3-(benzyloxy)benzaldehyde (A Representative Ether Analog)

This protocol is adapted from the synthesis of benzyloxybenzaldehyde derivatives.[3]

Objective: To synthesize an ether derivative of this compound to explore the effect of modifying the hydroxyl group.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of this compound (1.0 eq.) in DMF, add K2CO3 (2.0 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq.) dropwise to the stirred solution.

  • Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-Chloro-3-(benzyloxy)benzaldehyde.

Causality: The use of a base (K2CO3) is essential to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that readily reacts with the electrophilic benzyl bromide via an SN2 reaction. DMF is an excellent polar aprotic solvent for this type of reaction.

Synthesis of a this compound Schiff Base

This protocol is a general procedure for the synthesis of Schiff bases.[8]

Objective: To synthesize a Schiff base derivative to investigate the impact of converting the aldehyde group into an imine.

Materials:

  • This compound

  • A primary amine (e.g., aniline)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq.) in ethanol.

  • Add an equimolar amount of the primary amine (1.0 eq.) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the formation of the Schiff base by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

Causality: The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine. The subsequent dehydration step is also acid-catalyzed, leading to the formation of the stable imine bond.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized analogs against bacterial strains.

Materials:

  • Synthesized this compound analogs

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Resazurin solution (indicator of cell viability)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of each compound in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Add the bacterial suspension to each well of the microtiter plate.

  • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB alone).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, add resazurin solution to each well and incubate for another 2-4 hours.

  • The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin indicator (from blue to pink), indicating inhibition of bacterial growth.

Self-Validation: The inclusion of positive and negative controls ensures the validity of the assay. The positive control confirms the viability of the bacteria, while the negative control checks for the sterility of the medium.

Visualizing Structure-Activity Relationships and Workflows

Diagrams are essential for a clear understanding of complex scientific concepts. The following Graphviz diagrams illustrate key aspects of this guide.

SAR_Principles cluster_mods Structural Modifications cluster_activity Biological Activity Scaffold This compound Aldehyde_Mod Aldehyde Derivatization (e.g., Schiff Bases, Chalcones) Scaffold->Aldehyde_Mod Hydroxyl_Mod Hydroxyl Derivatization (e.g., Ethers, Esters) Scaffold->Hydroxyl_Mod Ring_Sub Aromatic Ring Substitution (e.g., Modify Chloro Group) Scaffold->Ring_Sub Antimicrobial Antimicrobial Activity Aldehyde_Mod->Antimicrobial Anticancer Anticancer Activity Aldehyde_Mod->Anticancer Enzyme_Inhibition Enzyme Inhibition Hydroxyl_Mod->Enzyme_Inhibition Ring_Sub->Enzyme_Inhibition

Caption: Key SAR principles for this compound analogs.

Synthesis_Workflow Start This compound Condensation Condensation Reaction Start->Condensation Alkylation Alkylation/Acylation Start->Alkylation Claisen_Schmidt Claisen-Schmidt Condensation Start->Claisen_Schmidt Reactant_A Primary Amine Reactant_A->Condensation Reactant_B Alkyl/Aryl Halide Reactant_B->Alkylation Reactant_C Acetophenone Reactant_C->Claisen_Schmidt Product_A Schiff Base Analog Condensation->Product_A Product_B Ether/Ester Analog Alkylation->Product_B Product_C Chalcone Analog Claisen_Schmidt->Product_C

Caption: Synthetic pathways for generating diverse analogs.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. This guide has demonstrated that strategic modifications to its core structure can lead to potent and selective enzyme inhibitors, broad-spectrum antimicrobial agents, and potential anticancer compounds. The key to unlocking the full potential of this scaffold lies in a systematic exploration of its SAR.

Future research should focus on:

  • Expanding the Analog Library: Synthesizing a wider range of derivatives by modifying the aldehyde and hydroxyl groups, as well as by introducing diverse substituents on the aromatic ring.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these analogs exert their biological effects.

  • In Vivo Evaluation: Progressing the most promising analogs from in vitro studies to preclinical in vivo models to assess their efficacy and safety.

By continuing to build upon the foundational SAR principles outlined in this guide, the scientific community can harness the therapeutic potential of this compound and its analogs for the development of next-generation medicines.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical handling requires more than just following a checklist; it demands a deep, causal understanding of the risks involved and the protective measures they necessitate. This guide provides an in-depth operational plan for safely handling 4-Chloro-3-hydroxybenzaldehyde, grounding every recommendation in the compound's specific hazard profile. As your partner in laboratory safety, our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.

Hazard Profile: Understanding the "Why" Behind the PPE

This compound is a solid organic compound that, while essential for various synthetic pathways, presents a distinct set of hazards that dictate our handling strategy.[1][2] A thorough risk assessment is the foundation of any safety protocol. The primary dangers associated with this chemical are harm if swallowed, skin irritation, potential for allergic skin reaction, severe eye damage, and respiratory irritation.[1][2][3]

These classifications are not abstract labels; they are direct indicators of potential harm. "Causes serious eye damage" (GHS Category 1) implies a risk of irreversible injury upon contact.[1][3][4] "Causes skin irritation" (GHS Category 2) means that contact can lead to inflammation and discomfort.[3][5] Finally, "May cause respiratory irritation" (GHS Category 3) highlights the danger of inhaling the compound's dust.[4]

Hazard ClassificationGHS CategoryNature of Risk
Acute Toxicity, OralCategory 4Harmful if swallowed.[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation upon contact.[5]
Serious Eye Damage/IrritationCategory 1Poses a risk of serious, potentially irreversible, eye damage.[1][3][4]
Skin SensitizationCategory 1May cause an allergic skin reaction.[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory tract irritation if inhaled.[1][4][5]

The Core Directive: Your Personal Protective Equipment (PPE) Ensemble

Based on the hazard profile, a specific ensemble of PPE is mandatory. Merely wearing PPE is insufficient; understanding its proper selection, use, and limitations is critical.

Eye and Face Protection: The First Line of Defense
  • What to Use: At a minimum, wear ANSI Z87.1-compliant (or equivalent standard) safety glasses with side shields. However, due to the severe eye damage risk, chemical safety goggles are strongly recommended.[6] A face shield, worn over safety goggles, should be used when handling larger quantities or when there is a significant risk of dust generation.[2]

  • Causality and Expertise: The designation "Causes serious eye damage" indicates that even minimal contact can have severe consequences.[3][4] Unlike materials that are merely irritating, this compound can cause significant injury. Goggles provide a 360-degree seal around the eyes, offering superior protection against airborne dust compared to safety glasses.[6] The face shield adds a further barrier, protecting the entire face from accidental splashes or dust clouds.

  • Field-Proven Insight: Always inspect your eye protection for cracks, scratches, or other damage before use. Ensure a snug fit. An eyewash station must be located within a 10-second travel distance from the workstation.[5]

Skin Protection: An Impermeable Barrier
  • What to Use: Wear nitrile or neoprene gloves that are compliant with the EN 374 standard for chemical protection.[6][7] A standard laboratory coat is required, and for procedures with a higher risk of contamination, chemically resistant aprons or sleeves should be considered.[5]

  • Causality and Expertise: The compound is a known skin irritant and a potential sensitizer.[3] Direct contact can cause dermatitis, and repeated exposure could lead to an allergic reaction. Nitrile gloves provide an effective barrier against solid chemicals and incidental contact. Always check the manufacturer's glove compatibility charts for breakthrough times if working with this compound in a solution.

  • Field-Proven Insight: Never reuse disposable gloves. When removing gloves, do so without touching the outer contaminated surface with your bare skin. Wash your hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5] Contaminated lab coats should be laundered separately from personal clothing.[8]

Respiratory Protection: Controlling Inhalation Exposure
  • What to Use: All handling of solid this compound that may generate dust must be performed within a certified chemical fume hood or a ventilated enclosure.[8] If engineering controls are insufficient to prevent dust inhalation, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is required.[2][9]

  • Causality and Expertise: As a fine powder, the compound can easily become airborne, posing a respiratory irritation hazard.[4][10] The primary and most effective control is to handle the material in a way that contains the dust at the source (i.e., a fume hood). Respiratory protection serves as a secondary defense.

  • Field-Proven Insight: The best practice is to always handle the solid within a fume hood to minimize any risk of inhalation. If you must use a respirator, ensure you have been properly fit-tested and trained in its use. The presence of dust outside of the immediate handling area is a clear indicator of inadequate containment.

Operational Plan: A Step-by-Step Handling Protocol

  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Ensure the fume hood is functioning correctly (check airflow monitor).

    • Assemble all necessary equipment (spatulas, weigh boats, containers) and the chemical inside the hood to minimize traffic.

    • Confirm the location of the nearest safety shower and eyewash station.[5]

  • PPE Donning:

    • Put on your lab coat.

    • Don safety goggles and a face shield if necessary.

    • Don the appropriate respirator if required by your institution's assessment.

    • Put on your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

  • Handling the Compound:

    • Keep the container of this compound tightly closed when not in use.[5]

    • Open the container inside the fume hood.

    • To minimize dust, do not pour the powder. Use a spatula to carefully transfer the desired amount to a weigh boat or receiving vessel.

    • If any material is spilled, clean it up immediately following the spill procedure outlined below.

    • Once the transfer is complete, securely close the primary container.

  • Decontamination and PPE Doffing:

    • Wipe down any contaminated surfaces in the fume hood with an appropriate solvent and then clean with soap and water.

    • Remove gloves first, peeling them off without touching the outside.

    • Remove your lab coat, turning it inside out if you suspect contamination.

    • Remove your eye and face protection.

    • Wash your hands and any exposed skin thoroughly with soap and water.[5]

Emergency and Disposal Plans

Immediate First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4][5]

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.[5]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[4][5]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.

Spill Management Protocol

For a small spill of solid this compound:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure you are wearing your full PPE ensemble (goggles, gloves, lab coat, respirator).

  • Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.

  • Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[8][11] Avoid actions that create dust clouds.[12]

  • Clean the spill area with a damp cloth or paper towel (wet with water or an appropriate solvent), then wash with soap and water.

  • Place all cleanup materials into the hazardous waste container.

  • Dispose of the waste according to institutional and local regulations.[8][11]

Spill_Response_Workflow cluster_prep Phase 1: Immediate Response cluster_contain Phase 2: Containment & Cleanup cluster_dispose Phase 3: Disposal Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Secure Scene Don_PPE Don Full PPE Evacuate->Don_PPE Cover Cover with Inert Material Don_PPE->Cover Prevent Dust Collect Sweep into Waste Container Cover->Collect Decontaminate Clean Spill Area Collect->Decontaminate Package Package Cleanup Debris Decontaminate->Package Dispose Dispose as Hazardous Waste Package->Dispose Follow Regulations Done Response Complete Dispose->Done

Caption: Workflow for handling a solid chemical spill.

Waste Disposal

All waste contaminated with this compound, including the chemical itself, contaminated PPE, and cleanup materials, must be treated as hazardous waste.[11]

  • Collect waste in a clearly labeled, sealed container.

  • Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) office.

  • Arrange for disposal through your certified EHS provider, following all local and national regulations.[5][8]

By integrating this comprehensive safety and handling protocol into your daily operations, you build a resilient and trustworthy system that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-3-hydroxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Chloro-3-hydroxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.